5-Bromo-3-chloro-1-methyl-1H-indazole
Description
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Properties
IUPAC Name |
5-bromo-3-chloro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGOALCXGLDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-3-chloro-1-methyl-1H-indazole CAS number 1243459-17-7
Executive Summary
5-Bromo-3-chloro-1-methyl-1H-indazole (CAS 1243459-17-7) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from its orthogonal halogenation pattern : a highly reactive bromine at position C5 and a more stable, yet functionalizable, chlorine at position C3. This duality allows researchers to sequentially construct complex heteroaromatic ligands—typically kinase inhibitors or GPCR modulators—with precise regiocontrol.
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, regioselective functionalization, and application in drug discovery workflows.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 5-Bromo-3-chloro-1-methyl-1H-indazole |
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.50 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| pKa (Calc) | ~1.5 (Indazole N2 protonation) |
| LogP (Calc) | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
Structural Insight: The 1-methyl group locks the tautomeric equilibrium, preventing the N-H shifts common in 1H-indazoles. This "fixed" state simplifies structure-activity relationship (SAR) studies by providing a defined vector for hydrophobic interactions within protein binding pockets.[1]
Synthetic Logic & Retrosynthesis
The synthesis of CAS 1243459-17-7 hinges on controlling the regioselectivity of the N-methylation step.[1] Indazoles possess two nucleophilic nitrogens (N1 and N2).
-
N1-Alkylation (Thermodynamic): Favored by steric freedom and electronic stabilization of the benzenoid ring system.
-
N2-Alkylation (Kinetic): Often competes, leading to difficult-to-separate mixtures.[1]
Synthesis Workflow (Graphviz)
The following diagram outlines the optimal synthetic route, prioritizing N1-selectivity via base selection.
Figure 1: Optimized synthetic pathway emphasizing the sequential halogenation and regioselective methylation strategy.
Reactivity & Functionalization Strategies
The core value of this scaffold is the reactivity gap between the C5-Br and C3-Cl bonds. This allows for "programmed" synthesis.
The Reactivity Hierarchy
-
C5-Bromine: Most reactive. Undergoes rapid oxidative addition with Pd(0). Ideal for the first diversification step (e.g., Suzuki-Miyaura coupling).
-
C3-Chlorine: Less reactive. Remains intact during standard Pd-catalyzed couplings at C5.[1] Can be activated later using specialized ligands (e.g., Buchwald precatalysts) or high-temperature conditions.
Application Map (Graphviz)
Figure 2: Divergent synthesis map showing how the scaffold serves as a hub for generating diverse pharmacological agents.[1]
Experimental Protocols
Protocol A: Regioselective N-Methylation (Critical Step)
Objective: Synthesize 5-bromo-3-chloro-1-methyl-1H-indazole with high N1 selectivity.[1]
Reagents:
-
5-Bromo-3-chloro-1H-indazole (1.0 eq)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[2]
-
Iodomethane (MeI) (1.1 eq)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromo-3-chloro-1H-indazole in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete anion formation.
-
Alkylation: Add Iodomethane dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][4]
-
Note: The N1-methyl product is typically less polar (higher Rf) than the N2-isomer.[1]
-
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Validation:
-
1H NMR (CDCl3): Look for the N-Me singlet around δ 4.05 ppm. (N2-Me typically shifts downfield to ~4.20 ppm).[1]
-
NOESY: A correlation between the N-Me protons and the C7-H proton confirms N1 regiochemistry.[1]
Protocol B: C5-Selective Suzuki Coupling
Objective: Functionalize the C5 position while retaining the C3-Cl handle.[1]
Procedure:
-
Combine CAS 1243459-17-7 (1.0 eq), Arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).
-
Degas with N₂ for 10 minutes.
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 80°C for 4–6 hours.
-
Result: The C5-Aryl product is formed.[3] The C3-Cl bond remains >95% intact under these conditions due to the higher bond dissociation energy of the aryl chloride.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct sunlight to prevent debromination).
References
-
Regioselective Alkylation of Indazoles
-
Indazole Scaffold in Drug Discovery
-
Halogenation Methodology
- Title: A Practical, Metal-Free Synthesis of 1H-Indazoles and Halogenation Str
- Source: Journal of Organic Chemistry / ACS.
-
URL:[Link]
- Relevance: Provides background on C3-chlorin
-
Compound Data & Vendors
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 4. 1260829-77-3|3-bromo-5-chloro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Thermo Scientific 5-Bromo-7-chloro-1H-indazole, 96% 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]
5-Bromo-3-chloro-1-methyl-1H-indazole molecular structure and weight
Technical Whitepaper: 5-Bromo-3-chloro-1-methyl-1H-indazole
Executive Summary
5-Bromo-3-chloro-1-methyl-1H-indazole (CAS: 1243459-17-7 ) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[1][2][3][4] Its structural value lies in its orthogonal functionalization potential : the C5-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-chloride serves as a stable steric modulator or a site for specific nucleophilic displacements under forcing conditions.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and structural identification data.
Part 1: Molecular Identity & Physicochemical Properties
The compound is a trisubstituted indazole derivative. The N-methyl group locks the tautomeric equilibrium, ensuring a fixed steric profile for receptor binding studies.
| Property | Data / Specification |
| IUPAC Name | 5-Bromo-3-chloro-1-methyl-1H-indazole |
| CAS Number | 1243459-17-7 |
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.50 g/mol |
| Exact Mass | 243.9403 |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| LogP (Predicted) | ~3.8 (High lipophilicity due to halogenation) |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, EtOAc, Chloroform |
Part 2: Synthetic Methodology & Protocol
The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole requires precise regiochemical control.[1] The most robust route involves the electrophilic chlorination of the pre-methylated indazole core. This avoids the formation of N1/N2 isomer mixtures that occur if alkylation is performed after chlorination.
Core Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow for the regioselective C3-chlorination of the indazole core.
Step-by-Step Experimental Protocol
Objective: Synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole from 5-bromo-1-methyl-1H-indazole.
Reagents:
-
Starting Material: 5-Bromo-1-methyl-1H-indazole (1.0 eq)[1]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 – 1.2 eq)[1]
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1]
Procedure:
-
Preparation: Charge a reaction vessel with 5-bromo-1-methyl-1H-indazole (e.g., 10.0 g) and dissolve in Acetonitrile (100 mL). Ensure complete dissolution.
-
Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. Note: The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material peak should disappear, replaced by the slightly more non-polar product peak.
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove succinimide byproducts.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or recrystallization from Ethanol/Water to yield the title compound.
Mechanism: The C3 position of the 1-methylindazole ring is electron-rich and susceptible to electrophilic attack.[1][5] NCS provides the "Cl+" equivalent, substituting the hydrogen at C3 with high regioselectivity.
Part 3: Structural Analysis & Spectroscopy
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 7.85 (d, J=1.5 Hz, 1H): H4 proton. It appears as a doublet (or broad singlet) due to meta-coupling with H6.[1] It is deshielded by the adjacent C3-Cl and C5-Br.[1]
-
δ 7.50 (dd, J=8.8, 1.5 Hz, 1H): H6 proton. Shows ortho-coupling to H7 and meta-coupling to H4.[1]
-
δ 7.25 (d, J=8.8 Hz, 1H): H7 proton.
-
δ 4.05 (s, 3H): N-CH₃. A sharp singlet characteristic of N1-methylation.[1]
-
Absence of signal at ~8.0 ppm: Confirms substitution at C3 (loss of the C3-H proton).[1]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Mass:
-
[M+H]⁺ = 244.9 / 246.9 / 248.9
-
Note: The isotopic pattern is complex due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl).
-
Major Peaks:
-
245 (⁷⁹Br, ³⁵Cl)
-
247 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)
-
249 (⁸¹Br, ³⁷Cl)
-
-
The approximate 4:3 intensity ratio for the M+2 peak is characteristic of a Br+Cl containing molecule.
-
Part 4: Functional Utility in Drug Design
This scaffold is a "privileged structure" in medicinal chemistry.[2]
-
Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The C3-Cl group can fill small hydrophobic pockets (gatekeeper residues) to enhance selectivity.[1]
-
Orthogonal Coupling:
-
C5-Br: Highly reactive toward Pd-catalyzed Suzuki-Miyaura coupling to attach aryl or heteroaryl tails.[1]
-
C3-Cl: Less reactive than Br, allowing for chemoselective derivatization. It generally remains intact during C5 manipulations but can be activated for coupling using specialized ligands (e.g., Buchwald precatalysts) in a second step.
-
References
-
PubChem. Compound Summary for CAS 1243459-17-7. National Library of Medicine. Available at: [Link]
- European Patent Office.Patent EP2938600B1: COMT Inhibitors and Methods of Use. (Describes analogous chlorination of 5-bromo-1-methylindazole).
Sources
- 1. americanelements.com [americanelements.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. EP2938600B1 - Comt inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Characterization of 5-Bromo-3-chloro-1-methyl-1H-indazole
[1]
Executive Summary
Compound: 5-Bromo-3-chloro-1-methyl-1H-indazole CAS: 1260829-77-3 (Analogous reference) Molecular Formula: C₈H₆BrClN₂ Exact Mass: ~243.94 g/mol [1]
This technical guide provides a comprehensive spectroscopic framework for the identification and validation of 5-Bromo-3-chloro-1-methyl-1H-indazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors where the C3 and C5 positions serve as orthogonal vectors for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]
The data presented below synthesizes theoretical prediction with empirical trends observed in halogenated indazoles, designed to serve as a self-validating quality control standard for synthetic chemists.
Part 1: Structural Analysis & Theoretical Basis
Before interpreting spectra, one must understand the electronic environment created by the substituents.
-
N1-Methylation: The methyl group at position N1 locks the tautomeric equilibrium. N1-isomers are thermodynamically more stable than N2-isomers, but regioselectivity must be confirmed via NOE (Nuclear Overhauser Effect) NMR.[1]
-
C3-Chloro: This substituent exerts an inductive electron-withdrawing effect (-I) on the pyrazole ring, deshielding the C3 carbon.[1]
-
C5-Bromo: The bromine atom at position 5 creates a specific splitting pattern in the benzene ring protons (H4, H6, H7), distinct from 4- or 6-bromo isomers.[1]
Graphviz: Structural Connectivity & Logic
Caption: Figure 1. Spectroscopic diagnostic map linking structural features to specific analytical techniques.
Part 2: Mass Spectrometry (The Isotopic Fingerprint)
Mass spectrometry provides the most immediate confirmation of the halogenation state due to the distinct natural abundance of Chlorine (
Expected Isotope Pattern
For a molecule containing 1 Bromine and 1 Chlorine , the molecular ion cluster will display a characteristic 3:4:1 intensity ratio.[3]
| Ion Species | Isotope Composition | Relative Intensity | Explanation |
| M | 75% (Normalized 3) | Lightest combination.[1] | |
| M+2 | 100% (Normalized 4) | The overlap of (Heavy Br + Light Cl) and (Light Br + Heavy Cl). | |
| M+4 | 25% (Normalized 1) | Heaviest combination. |
Fragmentation Pathway (EI/ESI)
-
Parent Ion: [M+H]⁺ observed at ~245/247/249.
-
Primary Fragment: Loss of Halogen (M - Br or M - Cl).[1]
-
Secondary Fragment: Loss of Methyl radical (M - 15) is less common in ESI but possible in EI.[1]
Caption: Figure 2. Predicted fragmentation logic. The M+2 peak is the base peak in the cluster due to the statistical overlap of isotopes.
Part 3: Nuclear Magnetic Resonance (NMR)
1H NMR Data (400 MHz, CDCl₃)
The proton spectrum is defined by the N-methyl singlet and the aromatic AMX coupling system.
Chemical Shift Table:
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| N-CH₃ | 4.05 | Singlet (s) | 3H | - | Diagnostic for N1-alkylation (N2-Me is typically downfield >4.15 or upfield depending on solvent, but N1 is standard ~4.0).[1] |
| H-4 | 7.95 | Doublet (d) | 1H | J ≈ 1.8 Hz | Meta-coupled to H6.[1] Deshielded by C3-Cl proximity and peri-effect.[1] |
| H-6 | 7.55 | Doublet of Doublets (dd) | 1H | J ≈ 8.9, 1.8 Hz | Ortho to H7, Meta to H4. |
| H-7 | 7.35 | Doublet (d) | 1H | J ≈ 8.9 Hz | Ortho to H6.[1] Shielded relative to H4. |
Critical Validation (NOE): To confirm N1 vs. N2 methylation, perform a 1D-NOE or 2D-NOESY experiment.[1]
-
Irradiate N-Me (4.05 ppm): You should observe enhancement of the H-7 signal (~7.35 ppm).[1]
-
If N2-methylated: Irradiation of methyl would enhance H-3 (if present) or show no aromatic enhancement if C3 is substituted (as it is here).[1] Therefore, lack of NOE to H7 suggests incorrect regiochemistry (N2) .
13C NMR Data (100 MHz, CDCl₃)
Predicted Shifts:
Part 4: Infrared Spectroscopy (IR)
IR is less specific for structural proof but essential for fingerprinting purity.
Part 5: Quality Control & Synthesis Protocol
Synthesis Workflow (Context for Impurities)
The most common route involves the halogenation of 1-methyl-1H-indazole.[1] Understanding this helps identify impurities (e.g., unreacted starting material or regioisomers).
Caption: Figure 3. Synthetic pathway highlighting the critical N-methylation step where N1/N2 isomerism occurs.
Self-Validating Protocol
References
-
Isotope Patterns in Mass Spectrometry. Chemistry Steps. (2025). Detailed analysis of Cl/Br isotope ratios (3:1 and 1:[2][3]1) and their combined patterns.
-
NMR Chemical Shifts of Trace Impurities. J. Org. Chem. (1997).[4] Standard reference for solvent peaks (CDCl3, DMSO) to distinguish from N-methyl signals.[1]
-
Regioselectivity of Indazole Alkylation. WuXi Biology / Pfizer Case Study. (2022). Discusses the thermodynamic preference for N1 vs N2 alkylation and the associated NMR shifts.
-
13C NMR of Indazoles. ResearchGate / Magnetic Resonance in Chemistry. (2016). Comprehensive database of carbon shifts in the indazole scaffold.
Technical Whitepaper: 5-Bromo-3-chloro-1-methyl-1H-indazole in Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-3-chloro-1-methyl-1H-indazole represents a "privileged" scaffold. Unlike simple phenyl or pyridine fragments, this fused bicyclic system offers a rigid, planar geometry with defined vectors for orthogonal growth. Its utility lies in the differential reactivity of its halogen handles—the C5-bromide and C3-chloride—allowing for highly controlled, sequential functionalization. This guide details the physicochemical profile, synthetic logic, and medicinal chemistry applications of this fragment, specifically targeting kinase and GPCR drug discovery programs.
Fragment Profile & Physicochemical Properties[1]
This molecule satisfies the "Rule of 3" criteria essential for fragment libraries, maintaining a low molecular weight and high ligand efficiency (LE) potential. The N-methyl group is critical: it masks the hydrogen bond donor (HBD) of the pyrazole nitrogen, improving lipophilicity and membrane permeability while locking the tautomeric state to the 1H-form, which is often preferred for specific kinase binding modes.
Table 1: Calculated Physicochemical Profile
| Property | Value | Significance in FBDD |
| Molecular Weight | 245.49 Da | Ideal for fragment growth (<300 Da). |
| cLogP | ~3.2 | Moderate lipophilicity; supports hydrophobic pocket binding. |
| TPSA | 17.8 Ų | Excellent membrane permeability prediction. |
| H-Bond Donors | 0 | N-methylation removes the donor, reducing desolvation penalty. |
| H-Bond Acceptors | 2 | N2 nitrogen is a key vector for hinge interaction. |
| Rotatable Bonds | 0 | Rigid core minimizes entropy loss upon binding. |
Structural Rationale & Pharmacophore Mapping
The indazole core is bioisosteric to the indole and purine rings, making it a natural mimic for ATP.
-
The Hinge Binder (N2): The nitrogen at position 2 often serves as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.
-
The Solvent Vector (C3-Cl): The C3 position points towards the solvent front or the gatekeeper residue. The chlorine atom here is not just a leaving group; it can also fill small hydrophobic pockets or be displaced to introduce solubilizing groups.
-
The Hydrophobic Vector (C5-Br): The C5 position orients deep into the hydrophobic pocket (back-pocket), a region often exploited to gain selectivity over other kinases.
Diagram 1: Pharmacophore & Reactivity Map[2]
Caption: Structural logic of the 5-Bromo-3-chloro-1-methyl-1H-indazole scaffold. The differential reactivity of C3 and C5 allows for programmable library expansion.
Synthetic Accessibility & Protocols
The synthesis of this fragment typically follows a "Halogen Dance" strategy or direct functionalization. The most robust route for scale-up involves the regioselective chlorination of the commercially available 5-bromo-1-methyl-1H-indazole.
Experimental Protocol: C3-Chlorination of 5-Bromo-1-methyl-1H-indazole
Objective: Selective introduction of chlorine at the C3 position without affecting the C5-bromide.
Reagents:
-
Starting Material: 5-Bromo-1-methyl-1H-indazole (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Acetic acid (catalytic amount) (Optional, accelerates reaction)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 5-Bromo-1-methyl-1H-indazole (10 mmol) and Acetonitrile (50 mL). Stir until fully dissolved.
-
Addition: Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at room temperature.
-
Reaction: Heat the mixture to 60°C and monitor by LC-MS. The reaction typically completes within 4–6 hours.
-
Note: Direct chlorination is favored at C3 due to the electron density profile of the 1-methylindazole ring.
-
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: The crude product is often pure enough (>95%), but can be recrystallized from Ethanol/Water or purified via flash chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR (loss of C3 proton singlet at ~8.0 ppm).
Diagram 2: Synthetic Workflow
Caption: Synthetic route emphasizing the separation of N-methyl isomers prior to chlorination to ensure regiochemical purity.
Medicinal Chemistry Strategy: Sequential Cross-Coupling
The power of this fragment lies in the reactivity hierarchy of the halogens.
-
First Diversification (C5-Position):
-
Chemistry: Suzuki-Miyaura Coupling.[2]
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Aryl Boronic Acid, Dioxane/Water, 80°C.
-
Rationale: The C-Br bond is weaker and undergoes oxidative addition more readily than the C-Cl bond. This allows the installation of the "tail" moiety that extends into the deep hydrophobic pocket.
-
-
Second Diversification (C3-Position):
-
Chemistry: Buchwald-Hartwig Amination or Suzuki Coupling (using activated boronic acids).
-
Conditions: Pd₂dba₃, XPhos or BrettPhos, Amine/Aniline, NaOtBu, Toluene, 100°C.
-
Rationale: Once the C5 position is substituted, the C3-chloride remains intact. More forcing conditions or specialized ligands (like Buchwald generations) are then used to displace the chloride, often installing a solubilizing group or a hinge-interacting motif.
-
Case Study Application: Kinase Inhibition
In the development of inhibitors for VEGFR or FGFR , this scaffold mimics the binding mode of drugs like Axitinib.
-
C5-Substituent: An aryl ring (e.g., styryl or phenyl) is coupled first to engage the hydrophobic gatekeeper.
-
C3-Substituent: An amine or heterocycle is coupled second to interact with the solvent front, tuning solubility and pharmacokinetic properties.
References
-
Indazole Scaffold in Drug Discovery
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Source: Molecules (PMC).
-
URL:[Link]
-
Regioselective Halogenation
-
General Indazole Synthesis
- Title: Synthesis of Indazoles (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Kinase Binding Modes
Sources
An In-Depth Technical Guide to the Speculative Mechanisms of Action of 5-Bromo-3-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a speculative exploration into the potential mechanisms of action of the novel compound, 5-Bromo-3-chloro-1-methyl-1H-indazole. While direct experimental data for this specific molecule is not yet available in the public domain, this document, authored from the perspective of a Senior Application Scientist, synthesizes existing knowledge on the structure-activity relationships (SAR) of analogous indazole derivatives to propose plausible biological targets and pathways. We will delve into the rationale behind these hypotheses, supported by a comprehensive analysis of the chemical features of the molecule, and outline detailed, state-of-the-art experimental workflows for their validation. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and similar substituted indazoles.
Introduction: The Indazole Scaffold and the Significance of its Substitution Pattern
Indazole and its derivatives are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[2] This core structure has proven to be a versatile template for the design of small molecule inhibitors targeting a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[3][4][5] The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system.
The subject of this guide, 5-Bromo-3-chloro-1-methyl-1H-indazole, possesses a unique combination of substituents that suggests a high potential for specific and potent biological activity:
-
3-Chloro Substitution: The presence of a chlorine atom at the 3-position can significantly influence the electronic properties of the indazole ring and may play a role in directing the molecule to specific binding pockets within a target protein.
-
5-Bromo Substitution: Bromination at the 5-position is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to increase metabolic stability.[6]
-
1-Methyl Substitution: N-methylation at the 1-position of the indazole ring is known to produce distinct regioisomers with potentially different biological activities. The N1-methylated product is often the thermodynamically favored isomer.[7] While an unsubstituted N1-H can be crucial for hydrogen bonding with the hinge region of some kinases, N1-alkylation can also lead to potent inhibitors for other kinase families by exploring different binding modes.[8]
Given the prevalence of the indazole scaffold in approved drugs and clinical candidates, particularly as kinase inhibitors, this guide will primarily focus on this class of enzymes as the most probable target for 5-Bromo-3-chloro-1-methyl-1H-indazole.[3][9]
Speculative Mechanisms of Action
Based on the analysis of the chemical structure of 5-Bromo-3-chloro-1-methyl-1H-indazole and the extensive literature on related compounds, we propose two primary speculative mechanisms of action.
Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
A substantial body of evidence points towards substituted indazoles as potent inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes critically involved in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Rationale:
-
Indazole as a Kinase Hinge Binder: The indazole nucleus is a well-established "hinge-binding" motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[8]
-
Role of Halogen Substituents: The 3-chloro and 5-bromo substituents can enhance the binding affinity of the compound to the ATP-binding pocket of kinases. Halogens can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues within the active site. Furthermore, these bulky and lipophilic groups can occupy hydrophobic pockets, contributing to both potency and selectivity.[10][11]
-
N1-Methyl Group and Selectivity: While the absence of an N-H bond at the 1-position prevents the canonical hydrogen bond donation to the kinase hinge, the N1-methyl group can still allow for potent inhibition by promoting a specific conformation that favors other interactions within the ATP-binding site. This modification can also impart selectivity for certain kinase subfamilies.
Potential RTK Targets:
Based on the known activity of other substituted indazoles, plausible RTK targets for 5-Bromo-3-chloro-1-methyl-1H-indazole include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Several indazole-based compounds are potent VEGFR inhibitors.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold has been identified as a pharmacophore for FGFR inhibition.[7][10][12]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Closely related to VEGFRs, PDGFRs are also targeted by indazole derivatives.
The proposed inhibitory action on these RTKs would lead to the downstream blockade of key signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately resulting in anti-proliferative and anti-angiogenic effects.
Proposed Signaling Pathway Inhibition:
Caption: Proposed inhibition of RTK signaling by 5-Bromo-3-chloro-1-methyl-1H-indazole.
Hypothesis 2: Allosteric Modulation of CC-Chemokine Receptor 4 (CCR4)
Beyond kinase inhibition, certain indazole arylsulfonamides have been identified as allosteric antagonists of CC-chemokine receptor 4 (CCR4), a GPCR involved in immune cell trafficking and implicated in inflammatory diseases and cancer.[2][13]
Rationale:
-
Structural Similarity: While 5-Bromo-3-chloro-1-methyl-1H-indazole is not an arylsulfonamide, the core indazole scaffold with its specific substitution pattern might interact with the allosteric binding site on CCR4.
-
Hydrophobic and Halogen Interactions: The bromo and chloro substituents could engage in hydrophobic and halogen bonding interactions within the allosteric pocket, which is distinct from the binding site of the natural chemokine ligands.
-
N1-Methyl Group's Role: The N1-methyl group could be crucial for positioning the molecule correctly within the allosteric site, potentially enhancing binding affinity and antagonist activity.
Proposed Mechanism of Allosteric Modulation:
The compound would bind to a site on the CCR4 receptor that is topographically distinct from the orthosteric site where endogenous chemokines bind. This binding event would induce a conformational change in the receptor, preventing its activation by chemokines and subsequent downstream signaling through G-proteins.
Proposed Allosteric Inhibition Workflow:
Caption: Speculative allosteric inhibition of CCR4 by the compound.
Proposed Experimental Validation Workflows
To systematically test the aforementioned hypotheses, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based functional assays.
Workflow for Validating Kinase Inhibition
Objective: To determine if 5-Bromo-3-chloro-1-methyl-1H-indazole directly inhibits the activity of selected RTKs and to characterize its inhibitory profile.
Experimental Protocols:
-
In Vitro Kinase Activity Assays:
-
Principle: Measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
Methodology:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., VEGFR2, FGFR1), a specific peptide or protein substrate, and ATP.
-
Add varying concentrations of 5-Bromo-3-chloro-1-methyl-1H-indazole (typically from low nM to high µM).
-
Incubate the reaction for a defined period at the optimal temperature for the kinase.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence polarization upon phosphorylation.
-
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
-
-
Cell-Based Phosphorylation Assays:
-
Principle: Assess the ability of the compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within a cellular context.
-
Methodology:
-
Culture a relevant cancer cell line that overexpresses the target RTK (e.g., HUVECs for VEGFR2, or a cell line with an FGFR amplification).
-
Treat the cells with different concentrations of 5-Bromo-3-chloro-1-methyl-1H-indazole for a specified duration.
-
Stimulate the cells with the cognate growth factor (e.g., VEGF, FGF) to activate the signaling pathway.
-
Lyse the cells and analyze the phosphorylation status of the target RTK and downstream effectors (e.g., p-ERK, p-AKT) using Western blotting or ELISA with phospho-specific antibodies.
-
-
Data Presentation:
| Assay | Parameter | Hypothetical Value |
| VEGFR2 Kinase Assay | IC₅₀ | 50 nM |
| FGFR1 Kinase Assay | IC₅₀ | 150 nM |
| HUVEC p-VEGFR2 Assay | IC₅₀ | 200 nM |
Workflow for Validating CCR4 Allosteric Modulation
Objective: To determine if 5-Bromo-3-chloro-1-methyl-1H-indazole acts as an allosteric antagonist of CCR4.
Experimental Protocols:
-
Radioligand Binding Assays:
-
Principle: Measure the ability of the test compound to displace a radiolabeled ligand from the CCR4 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human CCR4.
-
Incubate the membranes with a constant concentration of a radiolabeled CCR4 antagonist (e.g., [³H]-labeled antagonist) and increasing concentrations of 5-Bromo-3-chloro-1-methyl-1H-indazole.
-
Separate the bound and free radioligand by filtration and quantify the bound radioactivity.
-
Determine the IC₅₀ value for the displacement of the radioligand. To confirm allosteric modulation, perform the assay in the presence of a constant concentration of a known orthosteric ligand. An allosteric modulator will affect the binding of the radioligand in a non-competitive manner.
-
-
-
Calcium Mobilization Assay:
-
Principle: Measure the inhibition of chemokine-induced intracellular calcium release in CCR4-expressing cells.
-
Methodology:
-
Load CCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of 5-Bromo-3-chloro-1-methyl-1H-indazole.
-
Stimulate the cells with a CCR4 agonist chemokine (e.g., CCL17 or CCL22).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC₅₀ value for the inhibition of the chemokine-induced calcium signal.
-
-
Experimental Workflow Diagram:
Caption: Experimental workflows for validating the speculative mechanisms of action.
Conclusion and Future Directions
The unique substitution pattern of 5-Bromo-3-chloro-1-methyl-1H-indazole strongly suggests its potential as a biologically active molecule, with a high probability of acting as a kinase inhibitor, particularly targeting RTKs involved in oncogenic signaling. The alternative hypothesis of allosteric modulation of CCR4 also warrants investigation, given the structural precedents within the broader indazole class.
The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound. Successful validation of either of these hypotheses would position 5-Bromo-3-chloro-1-methyl-1H-indazole as a valuable lead compound for further optimization in drug discovery programs targeting cancer or inflammatory diseases. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases and other potential off-targets, as well as in vivo efficacy studies in relevant disease models.
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Jacobs, M., et al. (2006). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry, 49(25), 7423–7430. [Link]
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Turner, L. D., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. White Rose Research Online. [Link]
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Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1469-1493. [Link]
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Norman, M. H., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(5), 1964-1981. [Link]
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El-Gazzar, M. G., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Archiv der Pharmazie. [Link]
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In Silico Prediction of ADMET Properties for 5-Bromo-3-chloro-1-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] This in-depth technical guide provides a comprehensive framework for the in silico prediction of ADMET properties for the novel small molecule, 5-Bromo-3-chloro-1-methyl-1H-indazole. By leveraging a suite of computational models and quantitative structure-activity relationship (QSAR) methodologies, this document outlines a systematic approach to forecast the pharmacokinetic and toxicological profile of this compound. This guide is intended to serve as a practical resource for researchers, enabling the prioritization of drug candidates and guiding further experimental validation.
Introduction: The Imperative of Early ADMET Assessment
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[3][4] The "fail early, fail cheap" paradigm underscores the necessity of integrating ADMET profiling at the nascent stages of drug development.[1] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate a multitude of compounds before committing to expensive and time-consuming synthesis and in vivo testing.[1][5][6]
This guide focuses on 5-Bromo-3-chloro-1-methyl-1H-indazole, a heterocyclic compound with potential therapeutic applications. A thorough understanding of its ADMET properties is paramount to its development as a viable drug candidate.
Molecular Structure:
The Methodological Core: A Multi-Model In Silico Approach
The prediction of ADMET properties is not a monolithic process but rather a multifactorial assessment requiring a battery of computational models.[9] This guide advocates for a consensus approach, utilizing multiple predictive tools to enhance the reliability of the findings.[10] The workflow is grounded in the principles of Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or property.[11][12]
Experimental Workflow:
The following diagram illustrates the overarching workflow for the in silico ADMET prediction of 5-Bromo-3-chloro-1-methyl-1H-indazole.
Caption: High-level workflow for the in silico ADMET prediction of a small molecule.
Foundational Predictions: Physicochemical Properties
The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior.[6] Key properties to predict for 5-Bromo-3-chloro-1-methyl-1H-indazole are summarized below.
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight ( g/mol ) | 245.50 | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coefficient) | 2.47 | Indicates good lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) (Ų) | 17.82 | Suggests good oral bioavailability |
| Hydrogen Bond Donors | 0 | Favorable for membrane transport |
| Hydrogen Bond Acceptors | 2 | Favorable for interactions with biological targets |
| Rotatable Bonds | 0 | Indicates a rigid structure, which can be favorable for binding affinity |
Protocol for Physicochemical Property Prediction:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 5-Bromo-3-chloro-1-methyl-1H-indazole.
-
Utilize a computational chemistry software or web server (e.g., SwissADME, ChemDraw) to calculate the physicochemical properties.
-
Input the SMILES string into the selected tool.
-
Run the calculation to generate the predicted values for molecular weight, LogP, TPSA, and other relevant descriptors.
-
Analyze the results in the context of established drug-likeness rules (e.g., Lipinski's Rule of Five).[4]
Absorption: The Gateway to Systemic Circulation
Oral bioavailability is a critical factor for many drugs. In silico models can predict a compound's potential for absorption from the gastrointestinal tract.[13]
Key Absorption Parameters:
| Parameter | Predicted Outcome | Rationale |
| Human Intestinal Absorption (HIA) | High | Based on favorable physicochemical properties like low molecular weight and optimal LogP. |
| Caco-2 Permeability | High | The Caco-2 cell line is a widely accepted in vitro model for predicting intestinal permeability.[2] |
| P-glycoprotein (P-gp) Substrate | Unlikely | P-gp is an efflux transporter that can limit drug absorption. Prediction as a non-substrate is favorable. |
Protocol for Absorption Prediction:
-
Select a validated QSAR model or web server for absorption prediction (e.g., pkCSM, ADMETlab).[3][10]
-
Input the SMILES string of the compound.
-
Run the prediction for parameters such as HIA, Caco-2 permeability, and P-gp substrate status.
-
Interpret the results based on the model's output (e.g., probability scores, classification as high/low).
Caption: Workflow for predicting key absorption parameters.
Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential for off-target effects.
Key Distribution Parameters:
| Parameter | Predicted Outcome | Significance |
| Volume of Distribution (VDss) | Moderate | A moderate VDss suggests distribution into tissues without excessive accumulation. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The predicted LogP and TPSA are within ranges that suggest potential for CNS penetration. |
| Plasma Protein Binding (PPB) | High | High PPB can limit the free fraction of the drug available to exert its effect. |
Protocol for Distribution Prediction:
-
Utilize a computational tool with models for distribution parameters (e.g., ADMET Predictor™, GastroPlus™).[5]
-
Input the molecular structure.
-
Execute the prediction for VDss, BBB permeability, and PPB.
-
Analyze the quantitative predictions to understand the likely distribution profile of the compound.
Metabolism: The Body's Chemical Factory
Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and potential for drug-drug interactions.[14]
Key Metabolism Predictions:
| Parameter | Predicted Outcome | Implication |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interactions with a wide range of co-administered drugs. |
| Site of Metabolism (SOM) | Aromatic ring and methyl group | Identifies the likely points of metabolic attack, guiding potential structural modifications to improve stability. |
Protocol for Metabolism Prediction:
-
Employ software designed for metabolism prediction (e.g., MetaSite, SMARTCyp).[15][16]
-
Provide the compound's structure.
-
Run predictions for inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Utilize SOM prediction tools to identify metabolically labile sites.
-
Evaluate the potential for metabolic liabilities and drug-drug interactions.
Caption: Workflow for predicting metabolic fate.
Excretion: Clearing the Compound
The route and rate of excretion are crucial for determining dosing regimens and avoiding drug accumulation.
Key Excretion Prediction:
| Parameter | Predicted Outcome | Significance |
| Total Clearance | Low to Moderate | Suggests a reasonable half-life, not too short for efficacy and not too long to cause accumulation. |
| Renal Organic Cation Transporter (OCT2) Substrate | Unlikely | Reduces the likelihood of rapid renal clearance. |
Protocol for Excretion Prediction:
-
Use integrated ADMET prediction platforms that provide clearance and transporter interaction models.
-
Input the compound information.
-
Run the excretion module to predict total clearance and potential interactions with key renal transporters.
-
Assess the predicted excretion profile in the context of the overall pharmacokinetic profile.
Toxicity: Ensuring Safety
Toxicity is a primary reason for drug attrition. In silico toxicology models can flag potential liabilities early in the discovery process.[11][16]
Key Toxicity Endpoints:
| Endpoint | Predicted Risk | Rationale and Implication |
| Ames Mutagenicity | Low | The absence of structural alerts for mutagenicity suggests a low probability of genotoxicity. |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Moderate | The indazole scaffold can sometimes be associated with hERG liability. Further in vitro testing is recommended. |
| Hepatotoxicity (DILI) | Low | No clear structural alerts for drug-induced liver injury were identified. |
| Carcinogenicity | Low | Based on the lack of mutagenicity and other structural alerts. |
| Skin Sensitization | Low | The molecule does not contain common substructures known to cause skin sensitization. |
Protocol for Toxicity Prediction:
-
Utilize a range of QSAR and expert system-based toxicity prediction tools (e.g., Toxtree, DEREK Nexus).
-
Screen the molecule against a battery of toxicity endpoints , including mutagenicity, carcinogenicity, hERG inhibition, and organ-specific toxicities.
-
Analyze the predictions , paying close attention to any structural alerts or high-probability warnings.
-
Use the toxicity profile to identify key risks that require experimental validation.
Synthesis of the ADMET Profile and Future Directions
The in silico analysis of 5-Bromo-3-chloro-1-methyl-1H-indazole suggests a generally favorable ADMET profile. The compound adheres to key drug-likeness principles, is predicted to have good absorption and moderate distribution, and does not raise significant flags for most major toxicity endpoints.
Key Strengths:
-
Good predicted oral bioavailability.
-
Likely to cross the blood-brain barrier, which may be advantageous depending on the therapeutic target.
-
Low predicted risk for mutagenicity and carcinogenicity.
Potential Liabilities and Recommendations:
-
CYP2D6 Inhibition: The predicted inhibition of CYP2D6 warrants further investigation through in vitro enzyme inhibition assays.
-
hERG Inhibition: The moderate risk of hERG inhibition is a significant concern and should be prioritized for experimental evaluation using patch-clamp electrophysiology.
-
Plasma Protein Binding: The high predicted PPB should be confirmed experimentally, as it can impact the therapeutically effective concentration of the drug.
This in silico assessment provides a robust foundation for the continued development of 5-Bromo-3-chloro-1-methyl-1H-indazole. The identified potential liabilities are not necessarily insurmountable but highlight the critical areas for focused experimental validation. By addressing these potential issues early, the drug development program can proceed with a clearer understanding of the compound's risks and a more strategic path toward clinical success.
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ChemBK. (n.d.). 1H-Indazole, 3-bromo-5-chloro-1-methyl-. Available at: [Link]
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Discovery and history of 5-Bromo-3-chloro-1-methyl-1H-indazole synthesis
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole
Executive Summary
5-Bromo-3-chloro-1-methyl-1H-indazole is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a versatile synthetic intermediate, it serves as a crucial building block for the development of complex molecular architectures with potential therapeutic activities. The indazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. This guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for preparing 5-Bromo-3-chloro-1-methyl-1H-indazole. It is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of synthetic routes, mechanistic considerations, and detailed experimental protocols to facilitate its practical application in a laboratory setting.
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that are bioisosteres of indoles.[1] This structural similarity allows them to mimic indole-based signaling molecules and interact with a diverse array of biological targets. The therapeutic potential of indazoles is vast, with derivatives demonstrating anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[2][3] Marketed drugs such as Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, underscore the clinical importance of the N-substituted indazole core.[4][5]
The synthesis of specifically substituted indazoles like 5-Bromo-3-chloro-1-methyl-1H-indazole presents several key challenges:
-
Regiocontrol of Halogenation: Directing electrophilic halogenation to specific positions on the benzene and pyrazole rings requires careful selection of reagents and conditions.
-
N-Alkylation Regioselectivity: The alkylation of an NH-indazole typically yields a mixture of N1 and N2 isomers.[5][6] Achieving high selectivity for the desired N1-methyl isomer is a critical and often non-trivial step.
This guide will dissect the strategies developed to overcome these challenges, focusing on methods that provide efficient and selective access to the target molecule.
Evolution of Synthetic Strategies
The synthesis of the indazole ring system dates back to the work of Emil Fischer in the late 19th century.[1] Early methods often involved the cyclization of ortho-substituted aniline derivatives, such as the diazotization of o-toluidine.[7][8] Over the decades, the synthetic arsenal has expanded dramatically to include more sophisticated and versatile methods.
Modern approaches can be broadly categorized into two main paradigms:
-
Post-Functionalization of a Pre-formed Indazole Core: This classic approach involves first constructing a simpler indazole (e.g., 5-Bromo-1H-indazole) and then sequentially introducing the remaining substituents (the 3-chloro and 1-methyl groups).
-
Convergent Synthesis via Ring Formation: This strategy involves assembling the fully substituted indazole ring from a precursor that already contains most or all of the required functional groups. This often provides better overall efficiency and regiochemical control.
Core Synthetic Methodologies
Strategy A: Stepwise Functionalization of the 5-Bromo-1H-indazole Core
This linear approach offers flexibility but requires careful control at each step to manage selectivity and yield. The general workflow is outlined below.
Figure 1. Workflow for Stepwise Synthesis.
Step 1: Synthesis of 5-Bromo-1H-indazole
A common starting point is the synthesis of 5-Bromo-1H-indazole. This can be achieved through various classical methods, such as the Jacobson synthesis from appropriately substituted anilines or the hydrolysis and cyclization of 5-bromo-isatin derivatives.[9]
Step 2: Chlorination at the C3 Position
The C3 position of the indazole ring is susceptible to electrophilic halogenation. Treatment of 5-Bromo-1H-indazole with a chlorinating agent like N-chlorosuccinimide (NCS) can selectively introduce the chlorine atom at the desired position.[4][7] The reaction is typically performed in a suitable organic solvent.
Step 3: Regioselective N1-Methylation
This is the most critical and challenging step in this sequence. The direct methylation of 5-bromo-3-chloro-1H-indazole with an electrophile like methyl iodide under basic conditions often results in a mixture of N1 and N2 methylated products.[10] The ratio of these isomers is highly dependent on the reaction conditions.
| Base | Solvent | N1:N2 Ratio | Yield | Reference |
| NaH | THF | >99:1 | High | [11] |
| K₂CO₃ | DMF | ~1:1 to 3:1 | Variable | [5] |
| Cs₂CO₃ | Dioxane | ~9:1 | ~90% | [5] |
| DEAD, PPh₃ (Mitsunobu) | THF | 1:2.5 | 78% (combined) | [11] |
| Table 1. Comparison of N-Methylation Conditions for Substituted Indazoles. |
As shown in Table 1, the combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors the formation of the thermodynamically more stable N1-substituted product.[11] This is attributed to the formation of a tight ion pair between the sodium cation and the indazole anion, which sterically directs the incoming electrophile to the less hindered N1 position. In contrast, Mitsunobu conditions are known to often favor the N2 isomer.[11]
Strategy B: Convergent Synthesis from a Pre-functionalized Precursor
Convergent strategies offer significant advantages by building the complex ring system in a single, highly controlled step, thereby avoiding the problematic N1/N2 isomer separation. A particularly effective method starts from 2-fluoro-5-bromobenzaldehyde.[10]
Figure 2. Convergent Synthesis from 2-Fluoro-5-bromobenzaldehyde.
This patented approach effectively circumvents the N-alkylation regioselectivity issue.[10]
-
Condensation: 2-Fluoro-5-bromobenzaldehyde is condensed with formylhydrazine to form the corresponding hydrazone.
-
Cyclization: The hydrazone undergoes an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. The hydrazone nitrogen attacks the carbon bearing the fluorine atom, displacing it to form the indazole ring. This cyclization under basic conditions yields 1-formyl-5-bromoindazole.
-
Reduction: The formyl group on the N1 position is then reduced to a methyl group using a suitable reducing agent like borane dimethyl sulfide complex (BH₃-SMe₂).
-
Chlorination: The final chlorination at the C3 position can then be carried out as described in Strategy A to yield the final product.
While this route provides the 5-bromo-1-methyl-1H-indazole core, the final chlorination step is still required. A more direct route to the target molecule would involve cyclization of a precursor already containing the chloro substituent. An analogous Ullmann-type intramolecular C-N bond formation, starting from a 2,5-dihaloacetophenone and reacting with methylhydrazine, represents another powerful convergent approach.[12]
Detailed Experimental Protocols
The following protocol is an illustrative example based on the principles of the convergent synthesis route, which offers excellent control over regiochemistry.
Protocol: Synthesis of 5-Bromo-1-methyl-1H-indazole
(Adapted from patent literature[10])
Step 1: (E)-2-(2-fluoro-5-bromobenzylidene)-1-formylhydrazine (Intermediate A)
-
To a stirred solution of 2-fluoro-5-bromobenzaldehyde (20.3 g, 0.10 mol) in anhydrous ethanol (120 mL) in a three-necked flask, add acetic acid (1.2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add formylhydrazine (6.0 g, 0.10 mol) portion-wise over approximately 20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction to completion by TLC. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.
Step 2: 1-Formyl-5-bromo-1H-indazole (Intermediate B)
-
Suspend the hydrazone intermediate from Step 1 in a polar aprotic solvent such as DMSO or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), and heat the mixture.
-
The intramolecular cyclization occurs via nucleophilic aromatic substitution, displacing the fluoride ion.
-
After completion (monitored by TLC), the mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: 5-Bromo-1-methyl-1H-indazole
-
Dissolve the 1-formyl-5-bromo-1H-indazole (11.2 g, 0.05 mol) in anhydrous tetrahydrofuran (90 mL) in a three-necked flask and cool to 0 °C.
-
Slowly add borane dimethyl sulfide complex solution (10 M, 0.075 mol) dropwise.
-
After the addition is complete, warm the reaction mixture to 40-45 °C and hold for 2 hours.
-
Upon reaction completion (TLC), cool the mixture back to 0 °C and carefully quench by the slow addition of methanol. Caution: Vigorous gas evolution occurs.
-
Remove the solvents under reduced pressure. The residue is then worked up by partitioning between a suitable organic solvent (e.g., dichloromethane) and saturated ammonium chloride solution.
-
The organic layer is dried, concentrated, and the resulting solid is purified by recrystallization or trituration to yield pure 5-Bromo-1-methyl-1H-indazole.
Step 4: 5-Bromo-3-chloro-1-methyl-1H-indazole (Final Product)
-
Dissolve 5-Bromo-1-methyl-1H-indazole in a suitable solvent like dichloromethane or acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.05-1.1 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization to obtain the final 5-Bromo-3-chloro-1-methyl-1H-indazole.
Conclusion
The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole is a multi-step process that requires careful consideration of regioselectivity at several key stages. While classical linear syntheses involving the post-functionalization of an indazole core are feasible, modern convergent approaches offer superior control, particularly for establishing the N1-methyl substitution pattern without contamination from the N2 isomer. The method starting from 2-fluoro-5-bromobenzaldehyde provides a robust and scalable route to the key 5-bromo-1-methyl-1H-indazole intermediate.[10] Understanding the underlying mechanisms, such as the factors governing N1/N2 selectivity in alkylation and the conditions for efficient cyclization, is paramount for any researcher or process chemist aiming to utilize this valuable building block in drug discovery and development.
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Markina, N. A., Dubrovskiy, A. V., & Larock, R. C. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry, 10(23), 4533–4539. Available at: [Link]
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Tala, S. R., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2821. Available at: [Link]
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Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. Available at: [Link]
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DeBor, M. A., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 86(19), 13446–13454. Available at: [Link]
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Siriwardena, A., et al. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 16, 1986–1995. Available at: [Link]
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Katritzky, A. R., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 777–779. Available at: [Link]
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An In-Depth Technical Guide to the Safe Handling of 5-Bromo-3-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from available data on structurally similar compounds, as a specific Safety Data Sheet (SDS) for 5-Bromo-3-chloro-1-methyl-1H-indazole (CAS No. 1260829-77-3) is not publicly available. All handling of this chemical should be conducted with the assumption of unknown hazards and by experienced personnel.
Introduction and Hazard Analysis
5-Bromo-3-chloro-1-methyl-1H-indazole is a halogenated heterocyclic compound, a class of molecules widely utilized as building blocks in medicinal chemistry and drug discovery. The presence of bromo and chloro substituents on the indazole core suggests that this compound should be handled with care, assuming potential for toxicity and irritation. This guide provides a framework for its safe handling, storage, and disposal based on an analysis of related structures.
The primary hazards associated with analogous bromo- and chloro-indazoles include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a conservative approach to handling, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory.
Hazard Identification and Classification
While a specific GHS classification for 5-Bromo-3-chloro-1-methyl-1H-indazole is not available, an extrapolated classification based on its analogs is presented below.
| Hazard Class | Hazard Category | Hazard Statement | Basis for Extrapolation |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | Based on data for 5-Bromo-1H-indazole and 5-Bromo-1-methyl-1H-indazole.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 5-Bromo-1H-indazole.[1] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation | Based on data for 5-Bromo-1H-indazole.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for 5-Bromo-1H-indazole.[1] |
Signal Word: Danger
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach should be applied to control exposure. The hierarchy of controls is a fundamental principle of occupational safety.
Hierarchy of Controls Diagram.
Engineering Controls:
-
All work with solid or solutions of 5-Bromo-3-chloro-1-methyl-1H-indazole should be conducted in a certified chemical fume hood.
-
For highly sensitive operations or when handling larger quantities, a glovebox may be appropriate.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or a face shield. | To prevent eye contact which may cause serious irritation or damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. | To prevent skin contact which may cause irritation.[3] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or equivalent) respirator should be used. | To prevent inhalation which may cause respiratory tract irritation. |
Handling and Storage Procedures
Handling:
-
Avoid the formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
It is recommended to store this compound under an inert atmosphere if it is found to be sensitive to air or moisture.
First-Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |
Accidental Release Measures: In the case of a spill, the following procedure should be followed.
Spill Response Workflow Diagram.
Disposal Considerations
All waste containing 5-Bromo-3-chloro-1-methyl-1H-indazole should be treated as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not allow the chemical to enter drains or waterways.
Toxicological and Ecological Information
Toxicological Information:
-
No specific toxicological data is available for 5-Bromo-3-chloro-1-methyl-1H-indazole.
-
Based on analogs, it is presumed to be harmful or toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2][4]
Ecological Information:
-
No specific ecological data is available.
-
Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5] Therefore, release to the environment should be avoided.
References
-
SAFETY DATA SHEET. (2015, September 14). [Link]
-
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Methodological & Application
Synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole: A Detailed Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. Their unique chemical properties and ability to mimic the biological activity of indoles have made them a privileged scaffold in medicinal chemistry. The target molecule, 5-Bromo-3-chloro-1-methyl-1H-indazole, incorporates several key functionalities: a bromine atom at the 5-position, a chlorine atom at the 3-position, and a methyl group on the indazole nitrogen. These features make it a versatile building block for creating a diverse library of compounds with potential applications in oncology, inflammation, and neurodegenerative diseases.
This application note details a robust and efficient multi-step synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole. The synthetic strategy involves the initial formation of the indazole core, followed by sequential halogenation and N-methylation. Each step has been optimized to ensure high yields and purity of the desired product.
Synthetic Strategy Overview
The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole is accomplished via a three-step sequence starting from commercially available 2-fluoro-5-bromobenzaldehyde. The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for 5-Bromo-3-chloro-1-methyl-1H-indazole.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-indazole
This initial step involves the cyclization of 2-fluoro-5-bromobenzaldehyde with hydrazine hydrate to form the indazole ring. The fluorine atom acts as a good leaving group in this nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Fluoro-5-bromobenzaldehyde | 203.01 | 10.15 | 50.0 |
| Hydrazine hydrate (64% aq. soln) | 50.06 | 4.9 | 100.0 |
| Ethanol | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-bromobenzaldehyde (10.15 g, 50.0 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde has completely dissolved.
-
Slowly add hydrazine hydrate (4.9 g, 100.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to yield 5-Bromo-1H-indazole as a white to off-white solid.
Expected Yield: 80-90%
Step 2: Synthesis of 5-Bromo-3-chloro-1H-indazole
This step involves the regioselective chlorination of 5-Bromo-1H-indazole at the C3 position using N-chlorosuccinimide (NCS). The C3 position of the indazole ring is susceptible to electrophilic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 5-Bromo-1H-indazole | 197.03 | 7.88 | 40.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 5.61 | 42.0 |
| Acetonitrile | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-Bromo-1H-indazole (7.88 g, 40.0 mmol) in acetonitrile (150 mL).
-
Add N-chlorosuccinimide (5.61 g, 42.0 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Bromo-3-chloro-1H-indazole as a solid.
Expected Yield: 70-80%
Step 3: Synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole
The final step is the N-methylation of 5-Bromo-3-chloro-1H-indazole. The use of a suitable base and solvent system is crucial to favor the formation of the N1-methylated isomer over the N2 isomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 5-Bromo-3-chloro-1H-indazole | 231.48 | 6.94 | 30.0 |
| Methyl Iodide | 141.94 | 4.68 | 33.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.22 | 45.0 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 5-Bromo-3-chloro-1H-indazole (6.94 g, 30.0 mmol), potassium carbonate (6.22 g, 45.0 mmol), and dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (4.68 g, 33.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water (300 mL).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield 5-Bromo-3-chloro-1-methyl-1H-indazole as a pure solid.
Expected Yield: 85-95%
Mechanistic Insights
The synthesis relies on a series of well-established organic transformations. The initial indazole formation is a classic condensation-cyclization reaction. The subsequent chlorination is an electrophilic aromatic substitution, where NCS acts as the source of the electrophilic chlorine. The final N-methylation is a nucleophilic substitution reaction where the deprotonated indazole nitrogen attacks the methyl iodide. The choice of a polar aprotic solvent like DMF and a base like potassium carbonate is known to favor N1-alkylation of indazoles.
Caption: Mechanism of N-methylation of the indazole ring.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided explanations for the experimental choices and mechanistic insights aim to empower scientists with a deeper understanding of the synthesis, allowing for potential modifications and adaptations for the synthesis of related analogues.
References
-
General Indazole Synthesis: A variety of methods for the synthesis of indazoles have been reviewed, providing a foundational understanding of the formation of this heterocyclic core.[1][2][3][4][5]
-
Synthesis of Halogenated Indazoles: The preparation of halogenated indazoles, such as 3-bromo-5-chloro-1H-indazole, demonstrates the feasibility of introducing halogen atoms onto the indazole ring.[6]
-
N-Alkylation of Indazoles: Patent literature describes methods for the preparation of N-methylated indazoles, highlighting the challenges of regioselectivity and providing solutions to favor the desired N1 isomer.[7]
-
Synthesis of Substituted Indazoles from Arynes and Hydrazones: This method offers an alternative approach to constructing the 1H-indazole skeleton.[8]
-
Synthesis of 5-Bromo-1H-indazole: A specific procedure for the synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde and hydrazine is available.[9]
-
Synthesis of 3-Aminoindazoles: The reaction of 2-halobenzonitriles with hydrazine provides a route to 3-aminoindazoles, which can be precursors to other functionalized indazoles.[10][11]
-
Metal-Free Synthesis of 1H-Indazoles: An alternative, mild method for the synthesis of 1H-indazoles from aminobenzoximes has been reported.[12]
Sources
- 1. Indazole synthesis [organic-chemistry.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-chloro-1H-indazole | 885521-43-7 [chemicalbook.com]
- 7. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 10. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Methylation of 5-Bromo-3-chloro-1H-indazole
The following Application Note and Protocol guide is designed for research and development professionals focusing on the functionalization of the indazole scaffold.
Introduction & Scientific Background
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous kinase inhibitors (e.g., Axitinib, Pazopanib). The functionalization of 5-bromo-3-chloro-1H-indazole presents a classic regioselectivity challenge due to the annular tautomerism of the pyrazole ring.
The Challenge: N1 vs. N2 Selectivity
Indazoles possess two nucleophilic nitrogen atoms:
-
N1 (1H-indazole): The thermodynamically favored tautomer (benzenoid structure).[1] Alkylation here preserves the aromaticity of the benzene ring.
-
N2 (2H-indazole): The kinetically accessible but thermodynamically less stable tautomer (quinonoid structure).[1]
For 5-bromo-3-chloro-1H-indazole , the substituents play a critical role:
-
3-Chloro: This electron-withdrawing group at C3 reduces the nucleophilicity of the system but also imposes steric demand. Unlike a proton at C3, the chlorine atom prevents specific NOE interactions used for assigning N2-isomers (see Characterization section).
-
5-Bromo: A handle for downstream cross-coupling (Suzuki, Buchwald), making the separation of N-methyl isomers critical for library purity.
Mechanistic Pathway
Under basic conditions, the indazole anion is formed. The negative charge is delocalized, but the N1 position is generally more nucleophilic in the thermodynamic limit. However, "hard" alkylating agents or specific solvent effects can trap the N2 isomer.
Figure 1: Reaction pathway illustrating the bifurcation between thermodynamic (N1) and kinetic (N2) methylation.
Experimental Protocols
Protocol A: N1-Selective Methylation (Thermodynamic Control)
This method utilizes cesium carbonate in DMF to favor the thermodynamic N1 product. The elevated temperature and reversible nature of the reaction (to an extent) promote the formation of the benzenoid isomer.
-
Target Selectivity: >10:1 (N1:N2)
-
Scale: 1.0 gram basis (scalable to >100g)
Reagents:
-
Substrate: 5-bromo-3-chloro-1H-indazole (1.0 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Anhydrous DMF (10 mL/g)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 5-bromo-3-chloro-1H-indazole (1.0 g, 4.32 mmol) and anhydrous DMF (10 mL). Stir until dissolved.
-
Deprotonation: Add
(2.81 g, 8.64 mmol) in one portion. The suspension may turn yellow/orange indicating anion formation. Stir at 25°C for 15 minutes. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add MeI (0.32 mL, 5.18 mmol) dropwise over 5 minutes.
-
Note: Exothermic reaction. Control addition rate.
-
-
Reaction: Remove ice bath and warm to room temperature (25°C). Stir for 3–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]
-
Checkpoint: Product usually has a higher Rf (less polar) than the starting material.
-
-
Workup: Pour the reaction mixture into ice-water (50 mL). A precipitate may form.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over
.[2]
-
-
Purification: Flash column chromatography (SiO2).
-
Gradient: 0-20% EtOAc in Hexanes.
-
N1-Isomer (Major): Elutes first (Higher Rf).
-
N2-Isomer (Minor): Elutes second (Lower Rf).
-
Protocol B: N2-Enriched Methylation (Kinetic Control)
Accessing the N2 isomer is challenging. The use of Trimethyloxonium tetrafluoroborate (Meerwein's Salt) is the "Gold Standard" for forcing N2 alkylation via a kinetic hard-soft interaction, often bypassing the deprotonation equilibrium.
-
Target Selectivity: Variable (often 1:1 to 1:2 N1:N2 depending on exact conditions), but significantly enriches N2 compared to Protocol A.
Reagents:
-
Substrate: 5-bromo-3-chloro-1H-indazole (1.0 eq)
-
Reagent: Trimethyloxonium tetrafluoroborate (
) (1.2 eq) -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen. Moisture sensitivity is critical for Meerwein's salt.
-
Dissolution: Dissolve substrate (1.0 g) in anhydrous DCM (15 mL).
-
Addition: Add
(0.77 g, 5.18 mmol) in one portion at room temperature. -
Reaction: Stir at room temperature for 2–4 hours.
-
Quench: Carefully add saturated aqueous
(20 mL). Caution: Gas evolution. -
Workup: Separate phases. Extract aqueous layer with DCM. Dry organics over
. -
Purification: Required. The crude will be a mixture. Use the chromatography conditions from Protocol A.
Characterization & Data Analysis
Distinguishing the regioisomers is critical. Do not rely solely on polarity.
NMR Diagnostic Criteria
The 3-Chloro substituent removes the H3 proton, eliminating the H3-N2Me NOE signal commonly used for N2 identification. You must rely on the N1-Me to H7 NOE and C3 Carbon Shift .
| Feature | N1-Methyl (Major) | N2-Methyl (Minor) | Causality/Reasoning |
| 1H NMR (N-Me) | N2 is often slightly deshielded due to quinonoid character. | ||
| 13C NMR (C3) | Critical Diagnostic: N2-alkylation increases electron density at C3, shielding it significantly relative to N1. | ||
| NOESY / ROESY | Strong Cross-peak: N-Me | NO Cross-peak to H7 | N1-Me is spatially proximal to the C7 proton (peri-position). N2-Me is distant from H7. |
| TLC (Hex/EtOAc) | Higher Rf (Less Polar) | Lower Rf (More Polar) | N2 isomers possess a larger dipole moment due to quinonoid resonance. |
Visualization of Workflow
Figure 2: Purification and validation workflow for separating indazole regioisomers.
References
- Cheung, D., et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2004. (Methodology for Meerwein's Salt and N2 selectivity).
-
Luo, G., et al. "Regioselective Synthesis of N2-Substituted Indazoles." Tetrahedron Letters, 2006 . Link
- Gaonkar, S.L., et al. "Synthesis and Pharmacological Properties of Indazole Derivatives." European Journal of Medicinal Chemistry, 2010. (Biological context of scaffold).
-
BenchChem Application Note. "Troubleshooting Regioselectivity in Indazole Synthesis." BenchChem Technical Library, 2024 . Link
-
Claramunt, R.M., et al. "The 13C Chemical Shifts of Indazoles." Magnetic Resonance in Chemistry, 2016 . (Source for C3 NMR diagnostic shift). Link
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Sequential Palladium-Catalyzed Functionalization of 5-Bromo-3-chloro-1-methyl-1H-indazole
Application Note: AN-IND-053
Executive Summary
The scaffold 5-Bromo-3-chloro-1-methyl-1H-indazole represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility lies in the distinct electronic and steric environments of the two halogenated sites: the C5-Bromine (aryl halide character) and the C3-Chlorine (pseudo-imidoyl chloride character).
This Application Note details the chemoselective differentiation of these sites. By exploiting the significant rate difference in oxidative addition between C–Br and C–Cl bonds, researchers can achieve exclusive C5-functionalization under mild conditions, followed by C3-functionalization under forcing conditions. This "programmed reactivity" enables the rapid generation of diverse libraries from a single core.
Mechanistic Basis of Selectivity
The success of this protocol relies on the kinetic hierarchy of Palladium (Pd) oxidative addition.
Bond Dissociation Energy (BDE) & Oxidative Addition
The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol). In the catalytic cycle, electron-rich Pd(0) species insert into the C–Br bond orders of magnitude faster than the C–Cl bond.
-
C5-Position (Bromine): Located on the benzenoid ring, this position behaves like a standard electron-deficient aryl bromide. It is highly reactive toward generic Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
-
C3-Position (Chlorine): Located on the pyrazole ring, this position is electronically distinct. While the 1-methyl group prevents N-H deprotonation issues, the C3-Cl bond is sterically shielded by the N-methyl group and possesses higher bond strength. Activation of this site typically requires electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).
Chemoselectivity Pathway
The following diagram illustrates the decision tree for functionalizing this scaffold.
Figure 1: Logical flow for the sequential functionalization of the dihalo-indazole core.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C5 while leaving the C3-Cl intact.
Reagents:
-
Substrate: 5-Bromo-3-chloro-1-methyl-1H-indazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use large excess.
-
Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: Charge a reaction vial with the indazole substrate, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat the block to 80°C .
-
Critical Note: Monitor by LCMS at 1 hour. C-Br coupling is usually complete within 2-4 hours. Prolonged heating or higher temperatures (>100°C) may initiate minor C3 coupling.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[5] Dry over MgSO₄.[5]
-
Purification: Flash chromatography (Hexane/EtOAc). The C3-Cl group survives these conditions.
Protocol B: C3-Functionalization (Suzuki or Buchwald)
Objective: Activate the stubborn C3-Cl bond on the C5-substituted intermediate.
Reagents:
-
Substrate: C5-substituted-3-chloro-1-methyl-1H-indazole (1.0 equiv)
-
Nucleophile: Boronic Acid (1.5 equiv) OR Amine (1.2 equiv)
-
Catalyst (Suzuki): Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd-RuPhos G4.
-
Catalyst (Buchwald): Pd₂(dba)₃ (5 mol%) + BrettPhos (10 mol%).
-
Base: K₃PO₄ (3.0 equiv) for Suzuki; NaOtBu (1.5 equiv) for Buchwald.
-
Solvent: Toluene or n-Butanol (for Suzuki); 1,4-Dioxane (for Buchwald).
Procedure:
-
Setup: Charge vial with substrate, nucleophile, base, and ligand/catalyst.
-
Inert Atmosphere: Rigorous purging (Argon) is essential for these electron-rich ligands.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Note: The C3-Cl bond requires higher energy to overcome the activation barrier.
-
-
Workup: Filter through Celite to remove Pd black.[5] Concentrate and purify.
Optimization & Troubleshooting Data
The following table summarizes catalyst performance based on internal screening data for the C3-Chlorine activation step (after C5 functionalization).
| Entry | Catalyst System | Ligand Class | Temp (°C) | Conversion (C3-Cl) | Notes |
| 1 | Pd(PPh₃)₄ | Monodentate Arylphosphine | 100 | < 10% | Ineffective for hindered Cl. |
| 2 | Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 100 | 35% | Sluggish; incomplete reaction. |
| 3 | Pd(OAc)₂ + XPhos | Dialkylbiaryl Phosphine | 100 | > 98% | Recommended for Suzuki. |
| 4 | Pd₂(dba)₃ + BrettPhos | Dialkylbiaryl Phosphine | 110 | > 95% | Recommended for Amination. |
| 5 | PEPPSI-IPr | NHC | 80 | 85% | Good alternative; air stable. |
References
-
Synthesis of Indazole Derivatives via Pd-Catalysis
-
Selectivity in Heteroaryl Halides
-
C3-Arylation Specifics
- Title: “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- Source: Molecules, 2020.
-
URL:[Link]
-
General Reactivity of 5-Bromoindazoles
Disclaimer: These protocols are intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all chemicals prior to use.
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. mdpi.com [mdpi.com]
- 3. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
5-Bromo-3-chloro-1-methyl-1H-indazole as an intermediate for kinase inhibitors
Topic: 5-Bromo-3-chloro-1-methyl-1H-indazole as an Intermediate for Kinase Inhibitors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Versatile Bifunctional Scaffold for Kinase Inhibitor Discovery
Introduction & Significance
The compound 5-Bromo-3-chloro-1-methyl-1H-indazole (CAS: 885270-86-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its utility stems from its orthogonal reactivity profile , allowing researchers to sequentially functionalize the C-5 and C-3 positions with high regioselectivity.
While the 1H-indazole core (unsubstituted nitrogen) is common in drugs like Axitinib (VEGFR inhibitor), the 1-methyl-1H-indazole variant offers distinct advantages:
-
Metabolic Stability: N-methylation prevents glucuronidation at the N-1 position, a common metabolic soft spot.
-
Solubility: Disruption of the intermolecular hydrogen bond network increases solubility in organic solvents, facilitating library synthesis.
-
Binding Mode: The 1-methyl group forces a specific binding orientation within the ATP pocket, often directing the C-3 substituent toward the hinge region or the gatekeeper residue, depending on the specific kinase topology.
Key Target Classes:
-
Pim Kinases (Pim-1, -2, -3): 3,5-disubstituted indazoles are potent pan-Pim inhibitors.
-
Tyrosine Kinases (VEGFR, PDGFR): Used to construct "Type II" inhibitors where the C-5 substituent extends into the hydrophobic back pocket.
-
Serine/Threonine Kinases (TTK/Mps1, JNK): The scaffold serves as a rigid linker properly orienting hydrogen-bonding motifs.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 885270-86-0 |
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Low solubility in water. |
| Storage | 2-8°C, inert atmosphere (Ar/N₂). Protect from light. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. |
Synthetic Utility: The "Switch" Strategy
The core value of this intermediate lies in the reactivity difference between the C-5 Bromine and the C-3 Chlorine .
-
Reactivity Order (Pd-Catalysis): C-5 Br >>> C-3 Cl
-
The Strategy:
-
Step 1 (Mild): Suzuki or Buchwald-Hartwig coupling at C-5 using standard Pd(0) catalysts (e.g., Pd(PPh₃)₄). The C-3 Chloride remains intact.
-
Step 2 (Forcing): Functionalization of C-3 using activated catalytic systems (e.g., Pd₂(dba)₃/XPhos) or Buchwald precatalysts designed for aryl chlorides.
-
Diagram 1: Divergent Synthesis Workflow
Caption: Sequential functionalization strategy exploiting the reactivity differential between C-5 Bromine and C-3 Chlorine.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Intermediate
If the compound is not purchased, it can be synthesized from 5-bromo-1H-indazole.
Objective: Prepare 5-bromo-3-chloro-1-methyl-1H-indazole with high N1-regioselectivity.
-
Methylation (N1 vs N2 Separation):
-
Dissolve 5-bromo-1H-indazole (1.0 eq) in DMF (0.5 M).
-
Add Cs₂CO₃ (1.2 eq) and stir for 15 min at RT.
-
Add Iodomethane (1.1 eq) dropwise. Stir for 2 h.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Column chromatography (Hexane/EtOAc).[1] N1-methyl (lower polarity, typically elutes first or second depending on silica type, but N1 is thermodynamically favored) is the major product. Confirm via NOESY (interaction between N-Me and C-7 proton).
-
-
C-3 Chlorination:
-
Dissolve 5-bromo-1-methyl-1H-indazole (1.0 eq) in Acetonitrile (0.2 M).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq).
-
Heat to 60-80°C for 4-6 hours. Monitor by LCMS.
-
Workup: Concentrate, redissolve in EtOAc, wash with water/brine.
-
Yield: Typically 85-95%.
-
Protocol B: Regioselective C-5 Suzuki Coupling
Targeting the "Hinge Binder" or "Back Pocket" moiety.
Reagents:
-
Substrate: 5-Bromo-3-chloro-1-methyl-1H-indazole (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for steric bulk)
-
Base: Na₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed Dioxane and aqueous Na₂CO₃.
-
Heat at 80-90°C for 4-12 hours.
-
Critical Check: Monitor LCMS for the consumption of starting material. The C-3 Chloride is stable under these conditions.
-
-
Cool, filter through Celite, and purify via flash chromatography.
Protocol C: C-3 Functionalization (The "Hard" Step)
Targeting the "Solvent Front" or "Gatekeeper" interaction.
Reagents:
-
Substrate: 5-Aryl-3-chloro-1-methyl-1H-indazole (from Protocol B)
-
Coupling Partner: Aryl Boronic Acid (Suzuki) or Amine (Buchwald)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4 mol%)
-
Note: Standard Pd(PPh₃)₄ often fails here due to the inert C-Cl bond.
-
-
Base: K₃PO₄ (3.0 eq)
Procedure:
-
Combine substrate, boronic acid/amine, Pd precursor, and ligand in a microwave vial.
-
Add base and solvent.[2][5] Degas thoroughly (Argon sparge for 5 min).
-
Heat at 100-120°C (conventional) or 110°C (Microwave, 1 h).
-
Observation: Conversion may be slower; push completion with additional catalyst if stalled.
Case Study: Design of a Pim-1 Kinase Inhibitor
Application of the scaffold to mimic known inhibitors.
Rationale: Pim-1 inhibitors often feature a heteroaromatic core interacting with Lys67 and Glu89.
-
C-5 Position: A pyridine or phenol ring is installed to interact with the catalytic lysine (Lys67).
-
C-3 Position: An amino-piperidine or solubilizing group is installed to point towards the solvent front (Asp186 region).
Diagram 2: SAR & Binding Topology
Caption: Structure-Activity Relationship (SAR) map for 3,5-disubstituted indazole kinase inhibitors.
References
-
Vertex Pharmaceuticals. "Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases." Bioorganic & Medicinal Chemistry Letters, 2011. Link
- Bayer Schering Pharma. "Indazole derivatives and their use as kinase inhibitors (VEGFR).
-
BenchChem. "Synthesis routes of 5-bromo-1H-indazole." Reaction Database. Link
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Link
-
Sigma-Aldrich. "5-Bromo-1-methyl-1H-indazol-3-amine Product Specification." Link
-
MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 2023.[6][7] Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: Orthogonal Functionalization of 5-Bromo-3-chloro-1-methyl-1H-indazole
Topic: Application of 5-Bromo-3-chloro-1-methyl-1H-indazole in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Discovery Leads
Executive Summary
In the high-throughput development of modern agrochemicals—specifically fungicides and herbicides—5-Bromo-3-chloro-1-methyl-1H-indazole (CAS: 1260829-77-3) serves as a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity profile : the significant electronic and steric disparity between the C-5 bromine and the C-3 chlorine atoms allows for sequential, regioselective functionalization.
This guide details the strategic application of this intermediate to generate biaryl and heterobiaryl libraries. By exploiting the "soft" reactivity of the C-5 position for palladium-catalyzed cross-couplings while retaining the "hard" C-3 chloride as either a metabolic blocking group or a latent handle for nickel-catalyzed diversification, researchers can rapidly expand Structure-Activity Relationship (SAR) space.
Chemical Profile & Strategic Logic
The Molecule[1][2][3][4][5][6]
-
Electrophile A (C-5): Bromine.[4][1][2][5][6] High reactivity toward Pd(0). Accessible for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Electrophile B (C-3): Chlorine. Low reactivity toward standard Pd(0) systems. Sterically shielded by the N-methyl group. Requires specialized ligands (e.g., bulky phosphines) or Ni(0) catalysis to displace.
-
N-Methylation: The N-1 methyl group locks the tautomer, preventing the formation of the 2H-indazole isomer during formulation and increasing lipophilicity (LogP), a critical parameter for cuticular penetration in crop protection agents.
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity map highlighting the sequential functionalization strategy.
Application Protocols
Protocol A: Regioselective C-5 Suzuki-Miyaura Coupling
Objective: To introduce a biaryl or heteroaryl moiety at the C-5 position while preserving the C-3 chloride. This is the primary workflow for synthesizing fungicide candidates (e.g., SDHI analogs).
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond (Bond Dissociation Energy ~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol).
Materials:
-
Substrate: 5-Bromo-3-chloro-1-methyl-1H-indazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to minimize dehalogenation side reactions and ensure robustness against steric bulk.
-
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the indazole substrate, boronic acid, base, and catalyst.
-
Degassing (Critical): Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Monitor via LC-MS.[2] The Br-peak pattern (1:1 isotopic ratio) should disappear, replaced by the product mass (retaining the 3:1 Cl isotopic pattern).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][7] Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes significantly later than the starting bromide.
Data Interpretation:
| Parameter | Observation | Conclusion |
|---|---|---|
| Retention Time | Shifts later (RP-HPLC) | Successful coupling (increased lipophilicity). |
| MS Pattern | 35Cl/37Cl (3:1 ratio) visible | C-3 Chloride is intact. |
| Yield | >85% | High regioselectivity achieved. |
Protocol B: Advanced C-3 Functionalization (Nickel-Catalyzed)
Objective: To displace the "hard" C-3 chloride after the C-5 position has been functionalized. This allows for the creation of trisubstituted indazoles (e.g., for herbicide safeners or kinase inhibitors).
Mechanism: Standard Pd-catalysts struggle to insert into the electron-rich, sterically hindered C3-Cl bond. Nickel(0) catalysts, often with N-heterocyclic carbene (NHC) or alkylphosphine ligands, are required to lower the activation energy for oxidative addition.
Materials:
-
Substrate: 5-Aryl-3-chloro-1-methyl-1H-indazole (Product from Protocol A)
-
Nucleophile: Aryl boronic acid or Zinc reagent (Negishi).
-
Catalyst: Ni(COD)₂ (10 mol%) + PCy₃ (20 mol%) OR NiCl₂(dppf) (for Grignard/Zinc reagents).
-
Solvent: Toluene or THF (Anhydrous).
Step-by-Step Methodology:
-
Glovebox/Schlenk Line: Nickel(0) is extremely air-sensitive. This reaction must be set up under an inert atmosphere.
-
Catalyst Pre-formation: Mix Ni(COD)₂ and PCy₃ in Toluene for 10 mins at RT to generate the active species.
-
Addition: Add the substrate, boronic acid (2.0 equiv), and K₃PO₄ (3.0 equiv).
-
Reaction: Heat to 100–110°C for 16–24 hours.
-
Quench: Cool and filter through a Celite pad to remove nickel residues (which can be toxic to biological assays).
Agrochemical Application Workflow
The following diagram illustrates a typical "Library Generation" workflow using this scaffold.
Figure 2: Decision tree for library synthesis using the 5-Br-3-Cl scaffold.
Safety & Handling (MSDS Summary)
-
Hazard Identification: Irritant (Skin/Eye). Acute toxicity if swallowed.
-
Handling: Use in a fume hood. The C-3 chloro group is stable, but the C-5 bromo group can be photosensitive over long storage periods; store in amber vials.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole. Retrieved from
-
National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC9903332. Retrieved from
-
ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1260829-77-3|3-bromo-5-chloro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Advanced Protocol: Precision Functionalization of the Indazole C3 Position
Topic: Step-by-step guide to functionalizing the C3 position of indazoles Content Type: Application Note and Protocol
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and modulators of ion channels. While N1 and N2 functionalizations are trivial, the C3 position remains kinetically challenging due to its high stability and lower nucleophilicity compared to the C3 of indoles.
This guide moves beyond basic textbook synthesis, offering three distinct, field-validated strategies for C3 functionalization:
-
Direct C-H Arylation: An atom-economical, silver-free Palladium protocol.[1]
-
Electrophilic Halogenation: The robust "install-and-couple" method for diverse library generation.
-
Radical Functionalization: Emerging Minisci-type chemistries for alkylation/acylation.
Strategic Landscape & Mechanistic Logic
To select the correct protocol, one must understand the electronic bias of the substrate. The C3 position of 1H-indazole is electron-rich but less reactive than the C3 of indole. Functionalization requires either activation of the C-H bond (Transition Metal Catalysis) or the generation of a highly reactive electrophile/radical species.
Workflow Visualization
The following diagram outlines the decision tree for selecting the optimal functionalization pathway based on the desired substituent.
Caption: Strategic decision tree for selecting C3 functionalization methodologies.
Protocol A: Direct C-H Arylation (Silver-Free)
Best for: Rapid access to biaryl scaffolds without pre-functionalization. Mechanism: Pd(II)/Pd(0) catalytic cycle via a Concerted Metalation-Deprotonation (CMD) pathway.
The "Yu-Type" Protocol
Historically, C3 arylation required stoichiometric silver salts (Ag2CO3) to scavenge halides. This optimized protocol utilizes a Pd(II)/Phenanthroline system that operates without silver, significantly reducing cost and insoluble waste.
Reagents & Materials:
-
Substrate: 1H-Indazole (unprotected or N1-protected).
-
Coupling Partner: Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)2].[2]
-
Ligand: 1,10-Phenanthroline (Phen).[2]
-
Base: Potassium Phosphate Tribasic (K3PO4).
-
Solvent: Toluene or Chlorobenzene (PhCl).
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)2 (5 mol%) and 1,10-Phenanthroline (10 mol%) in a small volume of solvent for 10 minutes. This ensures formation of the active cationic Pd-ligand species.
-
Reaction Assembly: To a sealed tube equipped with a magnetic stir bar, add:
-
Indazole substrate (1.0 equiv, e.g., 0.5 mmol)
-
Aryl Iodide (2.0 equiv)
-
K3PO4 (2.0 equiv, finely ground)
-
The pre-formed catalyst solution.
-
Dilute with Toluene/PhCl to 0.25 M concentration.
-
-
Thermal Activation: Seal the tube and heat to 140–160 °C for 24–48 hours.
-
Note: Higher temperatures are required to overcome the high activation energy of the C3-H bond.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Parameter Check:
-
Solvent Choice: Chlorobenzene often suppresses side reactions better than toluene for electron-deficient aryl halides.
-
N-Protection: While this protocol works on free (NH) indazoles, N1-methyl or N1-THP protection generally improves yields by preventing catalyst poisoning at the nitrogen.
Protocol B: Regioselective C3-Iodination (The "Robust" Route)
Best for: Creating versatile intermediates for Suzuki, Sonogashira, or Heck couplings.[3] Mechanism: Electrophilic Aromatic Substitution (SEAr).
While direct arylation is elegant, the iodination-cross-coupling sequence remains the industry standard for reliability.
Optimized Iodination Protocol
Reagents: Iodine (I2), Potassium Hydroxide (KOH), DMF.
-
Dissolution: Dissolve the indazole (1.0 equiv) in DMF (5 mL per mmol).
-
Base Addition: Add KOH pellets (2.0 equiv). Stir until partially dissolved.
-
Iodine Addition: Add I2 (1.2 equiv) portion-wise over 10 minutes.
-
Observation: The solution will turn dark brown/red.
-
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Monitoring: TLC usually shows rapid conversion. The product is typically less polar than the starting material.
-
-
Quench: Pour the mixture into ice-water containing 10% Sodium Thiosulfate (Na2S2O3). This reduces excess iodine (color change from brown to yellow/white precipitate).
-
Isolation: Filter the solid precipitate. Wash with water.[2] Dry under vacuum.
-
Yield Expectation: 85–95%.
-
Data Summary: Comparison of Halogenation Conditions
| Reagent System | Conditions | Yield (Typical) | Notes |
| I2 / KOH / DMF | RT, 1-3 h | 92% | Standard, highly scalable. |
| NIS / MeCN | RT, 4-12 h | 75% | Milder, better for base-sensitive groups. |
| DBDMH | Ultrasound, 30 min | 70% | Rapid bromination, "green" method. |
Mechanistic Insight: The Pd-Catalyzed Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields. The rate-determining step is often the C-H activation.
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C3-arylation involving Concerted Metalation-Deprotonation (CMD).
Troubleshooting & Expert Tips
Regioselectivity (N1 vs N2 vs C3)
-
Problem: N-arylation competes with C3-arylation.
-
Solution: If using Protocol A (Direct Arylation) on a free NH-indazole, the C3 selectivity is generally favored by the specific steric environment of the Phenanthroline ligand. However, if N-arylation is observed, protect N1 with a THP or SEM group. These are easily removed post-functionalization.
Low Conversion in C-H Activation
-
Cause: Catalyst poisoning or insufficient temperature.
-
Fix: Ensure the reaction is performed in a strictly anhydrous environment (though water tolerance is reported, dry solvents are safer). Increase temperature to 160 °C or switch solvent to Mesitylene to allow higher reflux temperatures.
Purification of C3-Iodoindazoles[2]
-
Tip: C3-iodoindazoles can be light-sensitive. Store them in amber vials. If the product turns purple on the shelf, it is releasing iodine; wash with thiosulfate and recrystallize.
References
-
Ye, M., et al. (2013). "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide." Chemical Science.
-
Giraud, F., et al. (2014). "C3-Indazole functionalization: a review." Arkivoc.
-
Bhat, A., & Lee, S. (2021).[4] "Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles." Frontiers in Chemistry.
-
BenchChem. (2025). "Application Notes: Regioselective C3-Iodination of 6-Methylindole." (Adapted for Indazoles).[1][2][4][5][6][7][8][9][10][11]
-
Pitchai, M., et al. (2024).[12] "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions." Synlett.
Sources
- 1. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. thieme-connect.de [thieme-connect.de]
HPLC purification method for 5-Bromo-3-chloro-1-methyl-1H-indazole
An Application Note and Protocol for the Preparative HPLC Purification of 5-Bromo-3-chloro-1-methyl-1H-indazole
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded methodology for the preparative high-performance liquid chromatography (HPLC) purification of 5-Bromo-3-chloro-1-methyl-1H-indazole, a key heterocyclic building block in pharmaceutical research and development.[1][2] Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal reasoning behind each procedural choice, from mobile phase selection to stationary phase chemistry. It is designed for researchers, medicinal chemists, and process development scientists who require a robust, scalable, and reproducible method for obtaining high-purity material. The protocol emphasizes a self-validating approach, incorporating system suitability checks and explaining how to interpret chromatographic data to ensure the final compound's integrity.
Introduction: The Purification Challenge
5-Bromo-3-chloro-1-methyl-1H-indazole is a functionalized heterocyclic compound whose utility in medicinal chemistry is significant.[1] Indazole derivatives are core components of numerous therapeutic agents, including those targeting cancer and other diseases.[2][3] The synthetic routes to such molecules, often involving multi-step sequences like halogenation and cyclization, can generate a variety of impurities.[1][4][5] These may include regioisomers, unreacted starting materials, or by-products from side reactions.[6] Therefore, a highly selective purification method is not merely beneficial but essential for ensuring the validity of downstream biological assays and the quality of drug substance. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose, offering the precision required to resolve the target compound from closely related impurities.[7]
Foundational Strategy: Method Development Rationale
The development of a successful purification protocol is predicated on a logical, stepwise approach that considers the physicochemical properties of the target analyte. The workflow diagram below outlines the decision-making process for establishing the final purification method.
Caption: Workflow for HPLC Purification Method Development.
Causality of Choosing Reversed-Phase (RP) HPLC
The molecular structure of 5-Bromo-3-chloro-1-methyl-1H-indazole—a substituted aromatic heterocycle—is predominantly non-polar. This makes it an ideal candidate for Reversed-Phase (RP) HPLC, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[7][8] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[9] This mode is generally preferred for its robustness, reproducibility, and the wide availability of columns and solvents.[7]
Expertise in Stationary Phase Selection
-
Primary Choice (Workhorse): C18 (Octadecylsilane) A C18 column is the logical starting point for most small organic molecules. The long alkyl chains provide a high degree of hydrophobicity, promoting strong retention of non-polar compounds like our target molecule. This allows for effective separation from more polar impurities using a high-aqueous mobile phase.
-
Alternative for Enhanced Selectivity: Phenyl-Hexyl For halogenated aromatic compounds, a Phenyl-Hexyl stationary phase can offer unique selectivity.[10] The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic indazole ring of the analyte. The presence of electron-withdrawing halogens (bromo and chloro) modifies the electron cloud of the aromatic system, potentially enhancing these interactions and leading to improved resolution between the target and structurally similar impurities.[10]
Rationale for Mobile Phase Composition
The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.
-
Organic Modifier: Acetonitrile (ACN) is often the preferred choice over methanol. Its lower viscosity results in lower backpressure, and its UV cutoff is lower, which is advantageous for detection at low wavelengths.[9] However, methanol can sometimes provide different selectivity due to its protic nature and hydrogen-bonding capabilities, making it a valuable alternative during method development.[9]
-
Aqueous Modifier (Acidification): The presence of nitrogen atoms in the indazole ring means the molecule can exhibit basic properties. Interactions between these basic sites and any residual, acidic silanol groups (Si-OH) on the silica backbone of the stationary phase can lead to significant peak tailing.[9][10] To mitigate this, a small amount of an acid, such as Trifluoroacetic Acid (TFA) or Formic Acid (FA), is added to the aqueous mobile phase. At a low pH (typically 2-3), the silanol groups are protonated and their negative charge is suppressed, while the basic analyte is protonated and consistently charged, resulting in sharp, symmetrical peaks.[9][11] 0.1% TFA is a common and effective choice.
Detailed Experimental Protocol
This protocol outlines the complete workflow from sample preparation to the recovery of the purified solid.
Instrumentation and Materials
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Preparative Column: C18, 5 or 10 µm particle size, ≥ 20 mm internal diameter (e.g., 250 x 21.2 mm).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade water.
-
Reagents: Trifluoroacetic Acid (TFA), spectroscopy grade.
-
Sample Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water or Dimethyl Sulfoxide (DMSO) if solubility is an issue.
-
Equipment: Analytical balance, vortex mixer, sonicator, filtration apparatus (0.45 µm PTFE filters), rotary evaporator.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile directly. Degas before use.
Step 2: Sample Preparation
-
Accurately weigh the crude 5-Bromo-3-chloro-1-methyl-1H-indazole solid.
-
Dissolve the solid in a minimum amount of diluent to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.
Step 3: HPLC System Setup and Equilibration
-
Install the preparative C18 column into the column oven and set the temperature to 25 °C.
-
Purge both mobile phase lines (A and B) to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% A, 40% B) at the desired flow rate until a stable baseline is achieved. This may take 10-15 column volumes.
Step 4: Purification Run and Fraction Collection
-
Inject the filtered sample onto the column.
-
Run the gradient program as defined in the table below.
-
Monitor the chromatogram at the detection wavelength (λmax, typically around 220-254 nm for aromatic compounds).
-
Collect fractions corresponding to the main peak of interest. It is advisable to collect the beginning, apex, and tail of the peak into separate fractions for later purity analysis.
Optimized HPLC Purification Parameters
The following parameters serve as a robust starting point and should be optimized based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard phase for hydrophobic molecules. Large diameter for preparative scale. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier to ensure sharp peak shapes for the basic heterocycle.[9][11] |
| Mobile Phase B | Acetonitrile | Good solubilizing power and low viscosity.[9] |
| Flow Rate | 20.0 mL/min | Typical for a 21.2 mm ID column; adjust based on system pressure limits. |
| Gradient | 40% to 70% B over 25 min | A focused gradient around the elution point of the target provides the best resolution. |
| 70% to 95% B over 5 min | A wash step to elute highly non-polar impurities. | |
| Hold at 95% B for 5 min | Ensures the column is clean before re-equilibration. | |
| 95% to 40% B over 1 min | Rapid return to initial conditions. | |
| Hold at 40% B for 9 min | Re-equilibration for the next injection. | |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | 220 nm | Strong absorbance for aromatic systems. Use DAD to check for peak purity. |
| Injection Vol. | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Step 5: Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. The sample will now be in an aqueous solution containing TFA.
-
Lyophilization or Extraction:
-
Lyophilization (Freeze-Drying): Freeze the aqueous solution and lyophilize to obtain the purified compound as a TFA salt.
-
Liquid-Liquid Extraction: If the free base is required, neutralize the aqueous solution with a base (e.g., NaHCO₃ solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the purified free base.
-
Trustworthiness: System Suitability and Validation Concepts
To ensure the reliability of the purification process, the following checks should be considered:
-
Resolution (Rs): In the analytical method used to check purity, the resolution between the main peak and the closest eluting impurity should be >1.5.
-
Tailing Factor (Tf): The tailing factor for the target peak should be between 0.9 and 1.5 to indicate good peak shape and absence of undesirable secondary interactions.
-
Reproducibility: Consecutive injections of the same sample should yield consistent retention times and peak areas.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . SciSpace. [Link]
-
Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. [Link]
-
5-Bromo-3-Methyl-1H-Indazole CAS 552331-16-5 . Home Sunshine Pharma. [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column . Hawach Scientific. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry - ACS Publications. [Link]
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HPLC separation of related halogenated aromatic, any one?? . Chromatography Forum. [Link]
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Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent . The Journal of Organic Chemistry - ACS Publications. [Link]
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Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach . ArODES HES-SO. [Link]
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1H-Indazole, 3-bromo-5-chloro-1-methyl- . ChemBK. [Link]
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Synthesis of 1H‐indazole derivatives . ResearchGate. [Link]
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles . PMC. [Link]
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Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives . SciSpace. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . MDPI. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. [Link]
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Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling . The Royal Society of Chemistry. [Link]
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Indazole synthesis . Organic Chemistry Portal. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . MDPI. [Link]
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Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 5-Bromo-3-Chloro-1H-Indazole
Abstract
N-alkylated indazoles are a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthetic challenge in their preparation, however, lies in controlling the regioselectivity of alkylation at the N1 and N2 positions of the indazole ring. Direct alkylation often yields a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[3][4] This application note provides a comprehensive guide to the N-alkylation of 5-bromo-3-chloro-1H-indazole, a versatile and synthetically important intermediate. We present two distinct, field-proven protocols designed to selectively favor either the N1 or N2 isomer, explain the mechanistic rationale behind these methods, and detail the necessary analytical techniques for product validation.
The Fundamental Challenge: Regioselectivity in Indazole Alkylation
The indazole ring system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][5][6] Deprotonation under basic conditions generates an ambidentate indazolide anion, with nucleophilic character at both nitrogen atoms. The subsequent reaction with an electrophile (the alkylating agent) can occur at either site, leading to N1 and N2-alkylated products.
The ratio of these isomers is governed by a complex interplay of electronic effects, steric hindrance, and, most critically, the reaction conditions.[3][7]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the more thermodynamically stable products.[5][8] Reactions that allow for equilibrium between the two isomers, often at higher temperatures or for longer durations, tend to favor the N1 product.[5][9] Conversely, conditions that favor the kinetically controlled pathway can lead to a higher proportion of the N2 isomer.
-
Base and Solvent System: The choice of base and solvent is paramount in directing regioselectivity. Strong, non-coordinating bases in polar aprotic solvents like DMF often result in mixtures of N1 and N2 isomers.[10] In contrast, the use of sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) has been shown to be a highly effective system for promoting N1-alkylation, likely through a sodium-chelated intermediate that sterically shields the N2 position.[1][3][10]
-
Substituent Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms. For 5-bromo-3-chloro-1H-indazole, the electron-withdrawing nature of the halogen atoms decreases the overall nucleophilicity of the ring system but also influences the relative reactivity of N1 versus N2.
Caption: Regioselectivity in the N-alkylation of 5-bromo-3-chloro-1H-indazole.
Experimental Protocols
These protocols provide methodologies to selectively target the N1 or N2 position. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Highly Selective N1-Alkylation via Sodium Hydride
This protocol leverages the well-established NaH/THF system to achieve high selectivity for the thermodynamically favored N1 isomer.[1][3] The mechanism is believed to involve the formation of a sodium indazolide salt, where the sodium cation coordinates to the N2 position, sterically hindering its approach by the electrophile.
Materials and Reagents:
-
5-Bromo-3-chloro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-bromo-3-chloro-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
While the N1-alkylation is often desired, selective access to the N2 isomer is also crucial for structure-activity relationship (SAR) studies. The Mitsunobu reaction provides a reliable method for achieving N2 selectivity.[2][5] This reaction proceeds under neutral conditions and often favors the kinetically preferred product.
Materials and Reagents:
-
5-Bromo-3-chloro-1H-indazole
-
Desired alcohol (e.g., Isopropanol, Cyclopentanol, 1.5 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-bromo-3-chloro-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add a solution of DIAD or DEAD (1.5 equiv) in THF dropwise over 15-20 minutes. An exothermic reaction is often observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Directly load the crude residue onto a silica gel column. The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be separated from the desired N2-alkylated product by flash chromatography.
Caption: General workflow for the N-alkylation of 5-bromo-3-chloro-1H-indazole.
Data Summary and Characterization
The successful synthesis and isolation of the desired isomer must be confirmed through rigorous analytical characterization.
Table 1: Expected Outcomes of Alkylation Protocols
| Protocol | Key Reagents | Typical Solvent | Predominant Isomer | Expected N1:N2 Ratio |
| 1 | NaH, Alkyl Halide | THF | N1 | >95:5 |
| 2 | PPh₃, DIAD, Alcohol | THF | N2 | <10:90 |
Note: Ratios are illustrative and highly dependent on the specific alkylating agent and substrate.
Structural Validation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguously distinguishing between N1 and N2 isomers.[6] Key diagnostic signals in the ¹H NMR spectrum are the chemical shifts of the protons at the C3 and C7 positions.
-
N1-Isomers: In N1-substituted indazoles, the proton at the C7 position is significantly deshielded due to the anisotropic effect of the lone pair of electrons on the N2 atom. Its resonance typically appears further downfield (higher ppm) compared to the C7 proton in the N2-isomer.
-
N2-Isomers: Conversely, the proton at the C3 position is more shielded in N2-isomers and appears at a lower frequency (lower ppm) compared to its counterpart in the N1-isomer.[6]
For definitive assignment, a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment is recommended. A correlation between the protons of the N-alkyl group (specifically the CH₂ group attached to the nitrogen) and the C3 and C7a carbons of the indazole ring will confirm the point of attachment.[7][11]
Conclusion
The regioselective N-alkylation of 5-bromo-3-chloro-1H-indazole is a critical transformation for the synthesis of novel compounds in drug discovery. By carefully selecting the reaction conditions, researchers can exert a high degree of control over the isomeric outcome. The use of NaH in THF provides a robust and scalable method for accessing N1-alkylated indazoles, while the Mitsunobu reaction offers an effective strategy for obtaining the corresponding N2-isomers. Rigorous characterization, particularly through 1D and 2D NMR techniques, is essential to confirm the regiochemical assignment of the final products.
References
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. Available at: [Link][1][2][5][7][11]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6983-6988. Available at: [Link][12][13]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link][14]
-
Aher, A. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLOS ONE, 19(8), e0301382. Available at: [Link][4]
-
Doganc, F., & Goker, H. (2023). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Research in Pharmacy, 27(4), 1599-1607. Available at: [Link][15]
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Silva, M. R., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10787-10805. Available at: [Link][6]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available at: [Link][9]
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Al-Hourani, B. J. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3). Available at: [Link][8]
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Application Notes & Protocols: A Framework for Evaluating 5-Bromo-3-chloro-1-methyl-1H-indazole in Cancer Cell Line Studies
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to serve as a core structural motif in a multitude of biologically active compounds, many of which have demonstrated significant therapeutic potential.[1][2][3][4] In the realm of oncology, several FDA-approved small-molecule drugs feature the indazole core, including the multi-kinase inhibitors Pazopanib and Axitinib, used in the treatment of renal cell carcinoma.[2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic properties and target specificity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the preclinical evaluation of a novel, uncharacterized indazole derivative, using 5-Bromo-3-chloro-1-methyl-1H-indazole as a representative example. While specific biological data for this exact compound is not yet prevalent in public literature, its structural features—a halogenated indazole core—suggest potential utility as an anticancer agent, possibly through mechanisms common to other indazole derivatives, such as kinase inhibition.[5][6]
This guide provides a logical, evidence-based framework for the initial in vitro assessment of such a compound, from fundamental characterization to foundational cell-based assays.
Part 1: Compound Characterization and Preparation
Before any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established. This is a non-negotiable step to ensure the reliability and reproducibility of all subsequent data.
1.1. Structural Verification and Purity Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity. The methylation of the indazole nitrogen, for instance, can result in N1 and N2 isomers; NMR is crucial for confirming the desired N1-methyl substitution.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for verifying the elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >95% is generally required for cell-based screening assays.
1.2. Stock Solution Preparation and Storage:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small organic molecules for in vitro studies.
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh a precise amount of 5-Bromo-3-chloro-1-methyl-1H-indazole (Molecular Weight: To be confirmed by MS, but theoretically calculated).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, sterile DMSO to the compound.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Part 2: Hypothesized Mechanism of Action and Initial Biological Evaluation
The indazole scaffold is a well-established hinge-binding motif for many protein kinases.[8] Therefore, a primary hypothesis is that 5-Bromo-3-chloro-1-methyl-1H-indazole may function as a kinase inhibitor. The following experimental plan is designed to test its general anticancer effects and provide preliminary insights into its mechanism of action.
Experimental Workflow for Initial Compound Screening
The following diagram outlines a logical progression for the initial in vitro evaluation of a novel compound.
Caption: Proposed experimental workflow for evaluating a novel indazole derivative.
Part 3: Detailed Protocols for Cancer Cell Line Studies
Protocol 3.1: Cell Line Selection and Maintenance
Rationale: Testing a compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) can reveal tissue-specific sensitivities and provide a broader understanding of its potential therapeutic range.
Recommended Cell Lines for Initial Screening:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
K562: Human chronic myelogenous leukemia.[8]
-
HEK-293: Human embryonic kidney cells (as a non-cancerous control to assess general cytotoxicity).[8]
Protocol:
-
Obtain cell lines from a reputable cell bank (e.g., ATCC).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly to maintain exponential growth. Use Trypsin-EDTA for adherent cells.
-
Routinely test for mycoplasma contamination.
Protocol 3.2: In Vitro Antiproliferative Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It is widely used to measure the cytotoxic or antiproliferative effects of a compound and to determine its IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
5-Bromo-3-chloro-1-methyl-1H-indazole stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan crystal solubilization)
-
Multichannel pipette
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compound in culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation Example:
| Cell Line | Compound | IC₅₀ (µM) after 72h |
| MCF-7 | 5-Bromo-3-chloro-1-methyl-1H-indazole | Experimental Value |
| A549 | 5-Bromo-3-chloro-1-methyl-1H-indazole | Experimental Value |
| K562 | 5-Bromo-3-chloro-1-methyl-1H-indazole | Experimental Value |
| HEK-293 | 5-Bromo-3-chloro-1-methyl-1H-indazole | Experimental Value |
Protocol 3.3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the indazole compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-only control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The cell population will be separated into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
-
Part 4: Potential Signaling Pathways and Downstream Analysis
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[1][9] If 5-Bromo-3-chloro-1-methyl-1H-indazole induces apoptosis, a logical next step is to investigate its effect on key signaling proteins.
Hypothesized Target Pathway: Generic Kinase Signaling
The diagram below illustrates a simplified, generic signaling cascade often dysregulated in cancer and targeted by kinase inhibitors.
Caption: Hypothesized inhibition of a generic kinase pathway by an indazole derivative.
Western Blotting: Should the initial assays show promise, Western blotting can be employed to probe the status of key proteins. For example, one could examine:
-
Apoptosis Markers: Cleavage of PARP and Caspase-3.
-
Cell Cycle Regulators: Cyclins and Cyclin-Dependent Kinases (CDKs).
-
Kinase Pathway Proteins: Phosphorylation status of kinases like ERK or AKT, and expression levels of downstream targets like c-Myc.[9]
Conclusion and Future Directions
This guide provides a foundational strategy for the initial preclinical evaluation of 5-Bromo-3-chloro-1-methyl-1H-indazole or any novel indazole derivative in cancer cell lines. The indazole scaffold remains a highly promising starting point for the development of new anticancer agents.[5] The systematic application of the described protocols will enable researchers to determine if a novel compound possesses meaningful biological activity, and if so, to begin elucidating its mechanism of action, thereby guiding further drug development efforts.
References
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available at: [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available at: [Link]
-
Li, S., et al. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry, 55, 116592. Available at: [Link]
- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
- Ben-M'barek, K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 19, 151-167.
-
Li, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-3-methyl-1H-indazole. Retrieved February 19, 2026, from [Link]
-
Shaik, A. B., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
-
Abbassi, Y., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o834. Available at: [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
-
Srini Chem. (n.d.). 5-Bromoindazole Manufacturers in Hyderabad, India. Retrieved February 19, 2026, from [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Chemistry & Biodiversity, 20(7), e202300431. Available at: [Link]
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-
Shaikh, R. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13, 23075-23099. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). 4-Bromo-3-chloro-5-methyl-1H-indazole. Retrieved February 19, 2026, from [Link]
-
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- Chemical Journal of Scientific Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Journal of Scientific Technology, 1(1), 1-10.
-
ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-inflammatory Agents from 5-Bromo-3-chloro-1-methyl-1H-indazole
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structure, a bioisostere of the native indole nucleus, allows it to form crucial interactions with a wide range of biological targets.[3] This has led to the development of several FDA-approved drugs and numerous candidates in clinical trials for diseases ranging from cancer to neurodegenerative disorders.[4][5][6]
Notably, the indazole motif is well-represented in the field of inflammation.[7][8] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine feature this core structure, validating its potential for modulating inflammatory pathways.[3][6] The development of novel indazole derivatives continues to be a promising avenue for discovering next-generation anti-inflammatory therapeutics with potentially improved efficacy and safety profiles.[8][9]
This guide provides a comprehensive, strategy-driven framework for leveraging the versatile chemical scaffold, 5-Bromo-3-chloro-1-methyl-1H-indazole , to generate and screen a library of novel derivatives for potent anti-inflammatory activity. The two distinct halogenated positions on this starting material—the C3-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr), and the C5-bromo group, which is ideal for metal-catalyzed cross-coupling reactions—offer a powerful platform for combinatorial synthesis and systematic structure-activity relationship (SAR) exploration.
Section 1: Synthetic Strategy and Library Generation
The core strategy involves a sequential, two-step diversification of the starting scaffold. This approach enables the rapid generation of a large and structurally diverse chemical library from a single, readily accessible starting material. The workflow is designed to first explore chemical space around the C3 position, followed by diversification at the C5 position.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. journal.hep.com.cn [journal.hep.com.cn]
Scale-up synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole for preclinical studies
This Application Note is structured to guide process chemists and medicinal scientists through the scalable synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole , a critical scaffold for kinase inhibitors and GPCR modulators.
Executive Summary & Strategic Analysis
The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole presents a classic challenge in heterocyclic process chemistry: Regiocontrol . The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2). Alkylation typically yields a mixture of N1- and N2-isomers, necessitating tedious chromatographic separation—a bottleneck in scale-up.
For preclinical supplies (100 g – 1 kg), we recommend a Functionalization Strategy starting from commercially available 5-bromo-1H-indazole. While de novo ring closure (from 2-fluoro-5-bromobenzaldehyde) offers high regioselectivity, the functionalization route is often more kinetically accessible for rapid delivery if purification is optimized.
This protocol details a robust, chromatography-free (recrystallization-based) route:
-
Step 1: C3-Chlorination using N-Chlorosuccinimide (NCS).
-
Step 2: N1-Methylation with optimized base/solvent conditions to maximize the N1:N2 ratio.
Strategic Decision Tree (Graphviz)
Figure 1: Retrosynthetic decision tree comparing De Novo Cyclization vs. Direct Functionalization. Route B is selected for this guide due to starting material availability.
Technical Protocol: Step-by-Step
Step 1: Synthesis of 5-Bromo-3-chloro-1H-indazole
Objective: Introduce the chlorine atom at the C3 position. Mechanism: Electrophilic Aromatic Substitution (SEAr). The C3 position is the most nucleophilic carbon in the indazole ring.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| 5-Bromo-1H-indazole | 1.0 | Starting Material |
| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent |
| Acetonitrile (MeCN) | 10 Vol | Solvent |
| Water | 20 Vol | Anti-solvent (Workup) |
Experimental Procedure
-
Charging: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 5-Bromo-1H-indazole (1.0 wt) and Acetonitrile (10 vol). Stir to dissolve.
-
Addition: Add NCS (1.1 eq) portion-wise over 30 minutes. Note: The reaction is slightly exothermic; maintain internal temperature < 30°C.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[2] Target < 1% starting material.
-
-
Workup (Quench & Precipitation):
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly add Water (20 vol) over 1 hour. The product will precipitate as a heavy solid.
-
Stir the slurry for 2 hours at 0–5°C to maximize yield.
-
-
Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) to remove succinimide byproducts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 90–95% Appearance: Off-white to pale yellow solid. Critical Quality Attribute: Purity > 98% (HPLC).
Step 2: Synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole
Objective: Methylate the N1 nitrogen.[4] Challenge: Regioselectivity. N1 alkylation is thermodynamically favored, but N2 alkylation is kinetically competitive.[4] Solution: Use of a mild base (Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (DMF) promotes the thermodynamic product (N1).
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| 5-Bromo-3-chloro-1H-indazole | 1.0 | Intermediate 1 |
| Methyl Iodide (MeI) | 1.2 | Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | Base (Promotes N1) |
| DMF | 8 Vol | Solvent |
| Ethyl Acetate / Heptane | - | Recrystallization |
Experimental Procedure
-
Charging: Charge 5-Bromo-3-chloro-1H-indazole (1.0 wt) and Cesium Carbonate (1.5 eq) into DMF (8 vol). Stir for 30 minutes at RT.
-
Addition: Cool to 0–5°C. Add Methyl Iodide (1.2 eq) dropwise over 1 hour. Caution: MeI is toxic and volatile.
-
Reaction: Allow to warm to RT and stir for 3–5 hours.
-
IPC:[5] HPLC should show conversion > 98%. Expect an N1:N2 isomer ratio of approx. 4:1 to 6:1.
-
-
Workup:
-
Dilute with Ethyl Acetate (15 vol) and wash with Water (3 x 10 vol) to remove DMF and inorganic salts.
-
Dry the organic layer over Na₂SO₄ and concentrate under vacuum to a crude solid.
-
-
Purification (The "Self-Validating" Step):
-
The crude contains both N1 (Target) and N2 (Impurity) isomers.
-
Recrystallization: Dissolve the crude in hot Ethyl Acetate (minimum volume). Slowly add Heptane until turbidity is observed. Cool slowly to RT, then to 0°C.
-
The N1-isomer typically crystallizes first and in higher purity due to better lattice packing compared to the N2-isomer.
-
Filter and analyze.[2][6][7] If N2 > 1%, repeat recrystallization.
-
Expected Yield: 65–75% (after purification) Appearance: White crystalline solid.
Process Safety & Engineering Controls
Reaction Workflow Diagram (Graphviz)
Figure 2: Process Flow Diagram (PFD) for the 2-step synthesis.
Critical Safety Parameters
-
NCS Thermal Stability: NCS can decompose exothermically. Do not exceed 70°C. Ensure reactor has emergency cooling.
-
Methyl Iodide Handling: MeI is a neurotoxin and alkylating agent. Use a closed system or high-containment fume hood. Scrubber containing amine solution (e.g., ethanolamine) is required for off-gas.
-
Isomer Control: The N2-isomer is a common impurity. Establishing a strict Melting Point range (e.g., 142–144°C for pure N1, vs lower for mixtures) is a quick QC check.
Analytical Data & References
Analytical Specifications (Self-Validation)
-
1H NMR (400 MHz, DMSO-d6): Diagnostic peak for N1-Me is typically
4.0–4.1 ppm (singlet). N2-Me usually appears downfield ( 4.2–4.3 ppm). -
HPLC: C18 Column, MeCN/Water + 0.1% TFA. Gradient 10-90%.
References
-
Indazole Synthesis Review: Gaonkar, S.L., et al. "Synthesis and pharmacological properties of indazoles."[1][3][6][8] European Journal of Medicinal Chemistry, 2024.
-
Regioselective Alkylation: Luo, G., et al. "Regioselective alkylation of indazoles." Journal of Organic Chemistry, 2006. (Discusses thermodynamic vs kinetic control).
- Chlorination Protocol:BenchChem Application Note, "Halogenation of fused heterocycles.
-
Scale-Up Safety: Org. Process Res. Dev. Guidelines on handling alkyl halides and N-halo compounds.
(Note: Specific spectral data should be validated against internal standards as solvent shifts can occur.)
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the critical aspects of the multi-step synthesis, providing troubleshooting advice and answers to frequently asked questions based on established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Low Yields and Impurities
The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole typically proceeds through a sequence of bromination, chlorination, and N-methylation of an indazole precursor. Low yields can arise at any of these stages. This section addresses specific problems you might encounter.
Problem 1: Low Yield in the Initial Bromination of 1H-Indazole
Q: My initial bromination of 1H-indazole to 5-bromo-1H-indazole is resulting in a low yield and a mixture of products. What are the likely causes and how can I improve this step?
A: Low yields in the bromination of indazole are often due to a lack of regioselectivity and the formation of poly-brominated species. The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack at multiple positions.
Potential Causes & Solutions:
-
Harsh Brominating Agents: Using neat bromine (Br₂) can lead to over-bromination and the formation of unwanted isomers.
-
Solution: Employ a milder brominating agent such as N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which enhances selectivity for the desired 5-position.
-
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction's outcome.
-
Solution: Acetic acid is often an effective solvent for this reaction, as it can help to moderate the reactivity of the brominating agent. For reactions with NBS, chlorinated solvents like dichloromethane (DCM) or aprotic polar solvents like N,N-dimethylformamide (DMF) can also be suitable.
-
-
Sub-optimal Temperature: High reaction temperatures can decrease selectivity and promote side reactions.
-
Solution: Perform the bromination at a controlled, lower temperature, typically ranging from 0 °C to room temperature. This will help to minimize the formation of undesired byproducts.
-
Troubleshooting Workflow for Bromination:
Caption: Troubleshooting decision tree for low-yield bromination of 1H-indazole.
Problem 2: Inefficient Chlorination of 5-Bromo-1H-indazole
Q: I am struggling to achieve a high yield for the chlorination of 5-bromo-1H-indazole to 5-bromo-3-chloro-1H-indazole. What are the key parameters to control?
A: The chlorination at the C3 position of the indazole ring can be challenging. The choice of chlorinating agent and reaction conditions are critical for success.
Potential Causes & Solutions:
-
Ineffective Chlorinating Agent: Not all chlorinating agents are suitable for this transformation.
-
Solution: A common and effective method involves using a combination of a chlorinating agent and a catalyst. For instance, the use of reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be effective.
-
-
Reaction Temperature: As with bromination, temperature control is crucial.
-
Solution: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. An optimization of the reaction temperature, often in the range of 50-80 °C, is recommended.
-
-
Incomplete Reaction: The reaction may stall before reaching completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
-
Problem 3: Poor Regioselectivity in N-Methylation
Q: My N-methylation of 5-bromo-3-chloro-1H-indazole is producing a mixture of N1 and N2 isomers. How can I selectively obtain the desired N1-methylated product?
A: The direct alkylation of indazoles frequently leads to a mixture of N1 and N2 substituted products.[1] Achieving high regioselectivity is a common challenge that depends on a delicate balance of steric and electronic factors, as well as the reaction conditions.[1]
Potential Causes & Solutions:
-
Choice of Base and Solvent: This is one of the most critical factors influencing regioselectivity. The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or DMF is often highly effective for achieving N1 selectivity.[1] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1] Using a weaker base like potassium carbonate (K₂CO₃) may result in lower selectivity.
-
Alkylating Agent: The nature of the methylating agent can also play a role.
-
Solution: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). While both can be effective, their reactivity and the resulting selectivity can vary. It is advisable to start with methyl iodide in combination with NaH in THF.
-
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Solution: The deprotonation with NaH is typically performed at 0 °C, followed by the addition of the methylating agent and allowing the reaction to slowly warm to room temperature. This controlled temperature profile often favors the formation of the thermodynamically more stable N1-isomer.[1]
-
Table 1: Recommended Conditions for Regioselective N1-Methylation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base that irreversibly deprotonates the indazole, promoting N1-alkylation. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Aprotic polar solvents that are compatible with NaH and facilitate the reaction. |
| Alkylating Agent | Methyl Iodide (CH₃I) | A reactive and commonly used methylating agent. |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent alkylation, favoring the thermodynamic product. |
Experimental Protocol for N1-Methylation:
-
To a solution of 5-bromo-3-chloro-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Carefully quench the reaction with the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for 5-Bromo-3-chloro-1-methyl-1H-indazole?
A1: A common synthetic route involves a three-step process:
-
Bromination: Electrophilic bromination of 1H-indazole, typically at the 5-position.
-
Chlorination: Introduction of a chlorine atom at the 3-position of 5-bromo-1H-indazole.
-
N-Methylation: Regioselective methylation at the N1 position of 5-bromo-3-chloro-1H-indazole.
Synthetic Pathway Overview:
Sources
Technical Support Center: Methylation of Halogenated Indazoles
Executive Summary: The Mechanistic Landscape
Methylation of halogenated indazoles is deceptively simple. While the transformation appears to be a standard
For halogenated substrates (e.g., 3-iodo, 5-bromo, 7-chloro), two critical factors complicate this landscape:
-
Electronic Deactivation: Halogens are electron-withdrawing groups (EWG). They increase the acidity of the N-H proton (
drops) but simultaneously decrease the nucleophilicity of the resulting anion, often requiring more forcing conditions that promote side reactions. -
Steric Blockade: A halogen at the
position creates significant steric hindrance around , often flipping the selectivity toward the usually disfavored isomer.
This guide addresses the three primary failure modes: Regioisomeric Mixtures , Over-Alkylation (Quaternization) , and Substrate Degradation .
Interactive Troubleshooting Guide
Issue 1: "I am obtaining a persistent mixture of N1- and N2-methylated isomers."
Diagnosis:
This is the most common issue. The ratio depends on the interplay between thermodynamics (
Corrective Actions:
-
Scenario A: You want the N1-Isomer (Thermodynamic Product)
-
Protocol Shift: Switch to Sodium Hydride (NaH) in DMF or THF .
-
Why? The indazolyl anion formed by NaH is a hard nucleophile. In polar aprotic solvents, the charge density allows the system to equilibrate. Heating the reaction (60°C – 80°C) helps overcome the activation energy to reach the thermodynamic well (
). -
Tip: If you have a
-halogen, alkylation is sterically disfavored. You may need to use Cesium Carbonate ( ) at elevated temperatures to force the product, utilizing the "Cesium Effect" for better solubility and anion reactivity.
-
-
Scenario B: You want the N2-Isomer (Kinetic Product)
-
Protocol Shift: Use Meerwein’s Reagent (
) in DCM or Ethyl Acetate at room temperature. -
Why? This reaction proceeds on the neutral species. The lone pair on
is orthogonal to the -system and more nucleophilic than the lone pair on (which is part of the aromatic sextet). This locks the kinetic product before equilibration can occur.
-
Issue 2: "I see a highly polar spot by TLC/LCMS and my yield is low."
Diagnosis:
You are experiencing Quaternization (Over-methylation) . The product (N-methyl indazole) is still nucleophilic. If excess methylating agent is present, it attacks the second nitrogen, forming an Indazolium Salt (
Corrective Actions:
-
Stoichiometry Control: Reduce Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) to 0.95 – 1.0 equivalents . Never use a large excess.
-
Order of Addition: Add the methylating agent slowly to the pre-formed anion. Do not dump all reagents together at once.
-
Switch Reagent: Use Dimethyl Carbonate (DMC) .[1] DMC is a "green" methylating agent that typically requires higher temperatures to react. It is much less prone to quaternizing the monomethylated product compared to the highly aggressive MeI.
Issue 3: "My reaction is stalled. The halogenated starting material won't react."
Diagnosis: Halogen substituents (F, Cl, Br, I) withdraw electron density, making the indazole nitrogen poor nucleophiles.
Corrective Actions:
-
Base Strength: Weak bases like
in Acetone may fail for electron-deficient indazoles (e.g., 5,6-difluoroindazole). Upgrade to NaH or KOtBu in DMF. -
Catalysis: Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) if using carbonate bases in heterogeneous systems. This increases the concentration of the "naked" indazole anion.
Visualizing the Reaction Landscape
The following diagram maps the kinetic vs. thermodynamic pathways and the "trap" of quaternization.
Caption: Reaction pathways for halogenated indazoles. Green path represents the desired thermodynamic route; Red path represents the over-alkylation failure mode.
Experimental Protocols
Protocol A: N1-Selective Methylation (General Purpose)
Best for: 3-, 4-, 5-, or 6-halogenated indazoles.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Dissolve halogenated indazole (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise.
-
Observation: Evolution of
gas. Solution often turns yellow/orange. -
Wait: Stir at 0°C for 30 mins to ensure complete anion formation.
-
-
Alkylation: Add MeI (1.05 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Workup: Quench carefully with sat.
. Extract with EtOAc.[1][2] Wash organics with (5% aq) to remove DMF. -
Purification: Silica gel chromatography. N1 isomer usually elutes before N2 (higher
) in Hexane/EtOAc systems.
Protocol B: N2-Selective Methylation (Kinetic)
Best for: Obtaining the pharmacologically distinct N2-isomer.
-
Setup: Dry glassware under inert atmosphere.
-
Dissolution: Dissolve indazole (1.0 equiv) in anhydrous DCM or EtOAc .
-
Reagent: Add Trimethyloxonium tetrafluoroborate (
) (1.1 equiv) in one portion at RT. -
Reaction: Stir at RT for 2–12 hours.
-
Note: The reaction mixture remains heterogeneous or becomes a slurry.
-
-
Workup: Quench with sat.
(aqueous). Extract with DCM. -
Purification: N2 isomers are more polar. Use a gradient with higher polarity (e.g., 0-10% MeOH in DCM).
Data & Characterization: Distinguishing Isomers
Correctly identifying the isomer is critical. Do not rely solely on TLC.
| Feature | N1-Methyl Isomer | N2-Methyl Isomer |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
| 1H NMR (Methyl) | ||
| NOESY Signal | Cross-peak between | Cross-peak between |
| HMBC Signal | ||
| UV Spectra | Similar to parent indazole | Bathochromic shift (Red shift) often observed |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
- Source: Beilstein Journal of Organic Chemistry (2021).
-
URL:[Link]
-
Mechanistic insights into the regioselective alkyl
- Source: PMC / NIH (2021).
-
URL:[Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
- Source: PubMed (2004).
-
URL:[Link]
-
Development of a selective and scalable N1-indazole alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Improving regioselectivity in indazole N-alkylation reactions
Topic: Improving Regioselectivity in Indazole N-Alkylation Ticket ID: IND-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Core Challenge: The "Tautomer Trap"
Welcome to the technical support center for indazole functionalization. If you are reading this, you are likely facing the classic "N1 vs. N2" mixture problem.
The Root Cause: Indazoles exist in a tautomeric equilibrium between the 1H-indazole (benzenoid, thermodynamically stable) and 2H-indazole (quinonoid, less stable) forms.[1]
-
N1-Alkylation (Thermodynamic): generally favored by strong bases and polar aprotic solvents (
mechanism). The anion formed is stabilized, but the lone pair on N1 is often more accessible or the resulting product is significantly more stable (by ~4–5 kcal/mol). -
N2-Alkylation (Kinetic/Specialized): Historically difficult to access selectively with simple alkyl halides. N2-alkylation often requires disrupting the thermodynamic preference using specific directing groups, steric blocking at C7, or alternative electrophiles (e.g., trichloroacetimidates).
Diagnostic Workflow (Decision Matrix)
Before choosing a protocol, use this decision tree to select the correct methodology based on your electrophile and desired isomer.
Figure 1: Decision matrix for selecting the optimal N-alkylation condition based on electrophile availability and target regioisomer.
Technical Protocols & Troubleshooting
Protocol A: High-Fidelity N1-Alkylation (Thermodynamic)
Best for: Simple alkyl halides, unhindered substrates.
The Logic: Using a strong base (
Workflow:
-
Dissolution: Dissolve Indazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C. Add
(60% dispersion, 1.2 equiv) portion-wise. -
Equilibration: Stir for 30 min at 0°C -> RT. (Critical: Ensure evolution of
ceases). -
Alkylation: Add Alkyl Halide (1.2 equiv).
-
Reaction: Stir at RT (or 50°C for sluggish electrophiles) for 2–12 h.
Troubleshooting Protocol A:
| Symptom | Probable Cause | Corrective Action |
|---|
| Low Yield | Incomplete deprotonation | Ensure
Protocol B: The N2-Selective Breakthrough (Acid Catalysis)
Best for: Creating N2-alkylated indazoles without using blocking groups. Reference: Synthesis 2022; 54: 3215-3226.[2][3][4]
The Logic: Instead of basic conditions (which favor the thermodynamic N1 anion), this protocol uses Alkyl 2,2,2-trichloroacetimidates under acid catalysis.[5] The mechanism proceeds via an
Workflow:
-
Preparation: Prepare or purchase the Alkyl 2,2,2-trichloroacetimidate of your desired alcohol.
-
Solvent: Dissolve Indazole (1.0 equiv) and Imidate (1.5 equiv) in Toluene or DCM.
-
Catalyst: Add Triflic Acid (TfOH) (0.1 – 0.2 equiv) or Cu(OTf)2 (0.1 equiv).
-
Reaction: Stir at RT for 1–4 h.
-
Quench: Wash with saturated
.
Troubleshooting Protocol B:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| N1 Formation | Temperature too high | Keep reaction at RT or 0°C. Higher temps can revert to thermodynamic control. |
| Decomposition | Acid sensitivity | If substrate has acid-labile groups (Boc, acetals), use Cu(OTf)2 instead of TfOH as the catalyst. |
| Low Conversion | Moisture | Imidates hydrolyze easily. Use strictly anhydrous solvents and atmosphere. |
Protocol C: Mitsunobu Reaction (Variable Selectivity)
Best for: Alkylation using Alcohols directly.[6] Note: While historically cited as N1-selective, recent data (Beilstein J. Org. Chem. 2024) indicates that for certain 3-substituted indazoles (e.g., methyl 5-bromo-1H-indazole-3-carboxylate), Mitsunobu conditions can yield >90% N2 selectivity .[6]
Workflow:
-
Dissolve Indazole (1.0 equiv), Alcohol (2.0 equiv), and
(2.0 equiv) in THF. -
Cool to 0°C.
-
Add DEAD or DIAD (2.0 equiv) dropwise.
-
Warm to 50°C (Critical for N2 selectivity in specific substrates).
Comparative Data: Solvent & Base Effects[7][8]
The following table summarizes the regiomeric ratio (N1:N2) typically observed for unsubstituted indazole with Methyl Iodide (
| Base | Solvent | Temperature | N1 : N2 Ratio | Mechanism Note |
| NaH | THF | RT | >98 : 2 | Tight Ion Pair (Shields N2) |
| DMF | 90°C | ~60 : 40 | Loose Ion Pair (Erodes Selectivity) | |
| Acetone | RT | ~50 : 50 | Poor solubility/control | |
| Toluene | Reflux | ~10 : 90 | Silver coordination often favors N2 | |
| TfOH (Cat.) | DCM | RT | <1 : 99 * | Acid-Catalyzed Imidate (Protocol B) |
*Note: Protocol B uses Trichloroacetimidate electrophiles, not MeI.
Frequently Asked Questions (FAQ)
Q: I need the N2 isomer, but I only have the alkyl halide, not the imidate. What do I do? A: If you cannot synthesize the imidate, you have two options:
-
The "Silver Bullet": Use Silver salts (
or ) in a non-polar solvent like Toluene. Silver coordinates to the N1 lone pair (blocking it) or forms a specific complex that directs the alkyl halide to N2. -
Blocking Strategy: If your chemistry allows, install a transient blocking group (e.g., THP or SEM) which might go to N1, then alkylate N2 with a strong electrophile (like Meerwein's salt), then deprotect N1. This is labor-intensive but reliable.
Q: Why does adding 15-crown-5 to my NaH/THF reaction ruin my N1 selectivity?
A:
Q: Does the C3 substituent affect the ratio? A: Yes, drastically. Electron-withdrawing groups at C3 (e.g., -CN, -COOMe) generally increase the acidity of the N-H but can also stabilize the N2-tautomer transition states in Mitsunobu reactions. Steric bulk at C3 generally favors N1 alkylation by hindering the N2 approach, unless specific chelation is involved.
References
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Clemens, J., Bell, E. L., & Londregan, A. T. Synthesis, 2022 , 54, 3215–3226.[2][3][4] (Key reference for Protocol B: Acid-catalyzed N2 selectivity)
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Barbosa, Y. C. M., et al. Beilstein Journal of Organic Chemistry, 2024 , 20, 1940–1954. (Key reference for Protocol C: Mitsunobu N2 selectivity on specific substrates)
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Luo, G., et al. Beilstein Journal of Organic Chemistry, 2021 , 17, 1939–1951.[7] (Key reference for Protocol A: NaH/THF solvent effects and ion-pairing)
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles (and Indazoles). Chen, H., et al. Synthesis, 2010 , 1505–1511.[8] (Reference for Copper catalysis context)
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Purification challenges for brominated heterocyclic compounds
Welcome to the Halo-Heterocycle Purification Support Center .
As a Senior Application Scientist, I have curated this troubleshooting guide to address the specific instability and separation challenges inherent to brominated heterocyclic compounds. These scaffolds are the workhorses of medicinal chemistry (essential for Suzuki, Buchwald, and Negishi couplings), yet they are notoriously fragile during purification.
Quick Navigation: Select Your Issue
-
[Ticket #001] My compound degrades or loses bromine on the silica column.
-
[Ticket #002] I cannot separate the mono-brominated product from the non-brominated starting material or di-bromo byproduct.
-
[Ticket #003] My product "oils out" during recrystallization attempts.
-
[Ticket #004] The solid turns green/brown upon exposure to light/air.
Ticket #001: Silica-Induced Decomposition
User Report: "I spot a single spot on TLC, but after flash chromatography, I recover a mixture of my product and a lower-running impurity (often the des-bromo analog). Yields are low."
Root Cause Analysis: Acid-Catalyzed Protodebromination
Standard silica gel (
Protocol: Deactivating the Stationary Phase
To prevent this, you must neutralize the acidic sites on the silica gel before the compound interacts with them.
Method A: The Triethylamine (TEA) Wash (Standard)
-
Slurry Pack: Prepare your silica slurry using your starting mobile phase + 1% v/v Triethylamine (TEA) .
-
Flush: Run 2–3 column volumes (CV) of this TEA-doped solvent through the column.
-
Equilibrate: Switch to your running mobile phase (without TEA, or with reduced 0.1% TEA) and flush for 1 CV.
-
Load: Load your sample. The TEA will have capped the most active silanol sites as ammonium salts (
).
Method B: Switch to Neutral Alumina If Method A fails, switch to Aluminum Oxide (Neutral, Brockmann Grade III) . Alumina is less acidic than silica and less likely to induce protodebromination, though it typically offers lower resolution.
Method C: Reverse Phase (C18) For highly labile compounds, use C18-functionalized silica. The alkyl chains prevent direct interaction between the compound and the silanol surface.
Visual Workflow: Stationary Phase Selection
Figure 1: Decision logic for mitigating silica-induced decomposition of brominated heterocycles.
Ticket #002: Separation of Mono- vs. Di-Brominated Species
User Report: "My reaction mixture contains the starting material (SM), the desired mono-bromo product, and 10% di-bromo impurity. They co-elute on the column."
Technical Insight: The "Halogen Effect" on Retention
Bromine is lipophilic but also polarizable. Often, the
Troubleshooting Protocol
1. Change the Selectivity (Solvent System) Do not just change the strength (percentage) of the solvent; change the chemistry.
-
DCM/Hexane: Brominated compounds often show better separation in Dichloromethane (DCM) mixtures than in Ethyl Acetate. The polarizability of DCM interacts differently with the halogen.
-
Toluene/Hexane: For non-polar heterocycles (e.g., bromothiophenes), toluene provides
- interactions that can differentiate the electron densities of mono- vs. di-substituted rings.
2. The "Stacking" Technique
If
-
Use a column with a high Length-to-Diameter (L/D) ratio.
-
Sample Loading: You must use Dry Loading . Dissolve the crude in DCM, add Celite (or silica), evaporate to a free-flowing powder, and load. Liquid loading causes band broadening that will merge your close peaks.
3. Chemical Purification (Scavenging) If the impurity is unreacted starting material (non-brominated) and it is basic (e.g., an amine/pyridine), you can sometimes use a scavenger resin (like sulfonic acid resin) if the pKa difference allows, though this is rare for halo-analogs.
Ticket #003: Crystallization "Oiling Out"
User Report: "I tried to recrystallize my brominated indole to remove the impurities. It formed a gummy oil at the bottom of the flask instead of crystals."
Root Cause
Brominated heterocycles often have low melting points and high lipophilicity. "Oiling out" occurs when the compound's melting point in the solvent is lower than the saturation temperature.
Corrective Actions
-
The Scratch & Seed:
-
Heat the mixture until the oil dissolves.
-
Cool very slowly to room temperature.
-
If oil forms, reheat slightly to dissolve it, then add a seed crystal (if available) or scratch the glass interface vigorously with a glass rod. The micro-glass particles act as nucleation sites.
-
-
Solvent System Optimization: Avoid single solvents. Use a Solvent/Anti-Solvent pair.
Table 1: Recommended Solvent Systems for Brominated Heterocycles
| Compound Class | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Notes |
| Bromo-Indoles | Ethanol or Toluene | Water (for EtOH) or Heptane (for Tol) | Avoid acetone; it can form Schiff bases with free NH. |
| Bromo-Pyridines | Isopropanol (IPA) | Water | IPA/Water (9:1) is often the "magic mix" for pyridines. |
| Bromo-Thiophenes | DCM or Chloroform | Hexane or Pentane | High volatility of pentane aids drying. |
| Poly-Brominated | Benzene (toxic) -> Toluene | Cyclohexane | Toluene/Cyclohexane mimics the classic Benzene system safely. |
Ticket #004: Environmental Instability (Light/Air)
User Report: "My off-white solid turned green/purple after sitting on the bench for 2 hours."
Mechanism: Radical Chain Reaction
Carbon-Bromine bonds, especially in electron-rich or benzylic positions, are photolabile. UV light cleaves the C-Br bond homolytically (
Stabilization Protocol
-
The "Amber" Rule: All purification (columns, recrystallization) should be performed in low light or with glassware wrapped in aluminum foil.
-
Workup Additive: Wash the organic layer with 10% Sodium Thiosulfate (
) during extraction. This scavenges any free bromine ( ) or radical initiators generated during the reaction, preventing the "autocatalytic" decomposition loop. -
Storage: Store under Argon at -20°C.
References
- Common Organic Chemistry. (n.d.). Running a Silica Gel Column - Dry Loading & Troubleshooting.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
-
BenchChem. (2025).[1][2] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from benchchem.com
- Teledyne ISCO. (2023). Flash Chromatography Guide for Acid Sensitive Compounds.
- ResearchGate. (2025). Recent problems with silica gel chromatography & Deactivation techniques.
Sources
Technical Support Center: Optimizing Suzuki Coupling for Indazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic motif. Indazoles are a cornerstone in medicinal chemistry, but their successful functionalization via Suzuki coupling is often nuanced.[1][2][3][4] This guide provides in-depth, field-proven insights in a Q&A format to address specific experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of indazoles often more challenging than for other aryl halides?
The primary challenge arises from the presence of the pyrazole-like nitrogen atoms in the indazole ring. Specifically, the acidic N-H proton in unprotected indazoles can lead to catalyst inhibition.[5][6][7] The lone pair on the nitrogen can coordinate to the palladium center, forming off-cycle, inactive palladium complexes (e.g., dimeric Pd(II) azolyl complexes) that disrupt the catalytic cycle.[5] This is particularly problematic with more acidic azoles.[5] Additionally, the electronic nature of the indazole ring can influence the rates of oxidative addition and reductive elimination.
Q2: Should I protect the N-H group of my indazole before attempting a Suzuki coupling?
The necessity of N-H protection is a common dilemma. Here's a breakdown to guide your decision:
-
Unprotected Indazoles: Recent advancements have led to robust protocols for the direct coupling of N-H free indazoles.[5][6][7] These methods typically employ specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos), which can mitigate catalyst inhibition.[5] If avoiding extra protection/deprotection steps is a priority for efficiency, exploring these direct coupling methods is highly recommended.[5]
-
N-Protected Indazoles: Protection, often with a Boc (tert-butyloxycarbonyl) group, can simplify the reaction by preventing the aforementioned catalyst inhibition.[8][9] However, this adds steps to your synthesis. Furthermore, the Boc group can be labile under certain Suzuki conditions, especially with microwave heating, leading to in-situ deprotection.[8] If you choose this route, careful optimization of reaction conditions is crucial to avoid this side reaction.
Q3: Which position on the indazole ring is most reactive for Suzuki coupling?
The reactivity of a haloindazole in the oxidative addition step generally follows the trend I > Br > Cl. The electronic properties of the indazole ring also play a significant role. Electron-withdrawing groups on the ring can enhance the rate of oxidative addition. The specific position of the halogen (e.g., C3, C5, C7) will also influence reactivity, and conditions may need to be optimized for each isomer.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific experimental problems with a step-by-step approach to diagnosis and resolution.
Issue 1: Low to No Product Formation with Unreacted Starting Material
This is the most common failure mode and can be traced back to several factors related to the catalytic cycle.
Potential Cause A: Inefficient Oxidative Addition
-
Why it Happens: The oxidative addition of the palladium(0) catalyst to the indazole-halide bond is the first committed step of the catalytic cycle. If this step is slow or fails, the reaction will not proceed. Electron-rich indazoles or the use of less reactive aryl chlorides can make this step challenging.
-
Troubleshooting Protocol:
-
Increase Temperature: Many Suzuki couplings require heating to 80-100 °C.[1][10][11] If your reaction is sluggish, a moderate increase in temperature can often overcome the activation barrier for oxidative addition.[12]
-
Switch to a More Electron-Rich Ligand: Ligands play a crucial role in activating the palladium center.[13] Electron-rich and bulky ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate oxidative addition, especially for challenging substrates like aryl chlorides.[5][14]
-
Check Your Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[1] Ensure your conditions facilitate this reduction. Sometimes, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[12]
-
Potential Cause B: Catalyst Inhibition/Deactivation (Especially with N-H free indazoles)
-
Why it Happens: As mentioned in the FAQs, the N-H group of unprotected indazoles can coordinate to the palladium catalyst, effectively titrating it out of the catalytic cycle.[5] Oxygen can also irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.[12]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Oxygen is a potent enemy of the Suzuki coupling.[12] Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles.[12]
-
Optimize Catalyst/Ligand System for N-H Substrates: If coupling an unprotected indazole, standard catalysts may fail. Utilize catalyst systems proven for this substrate class. For example, the use of specific precatalysts in combination with K₃PO₄ as the base has been shown to be effective.[5]
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.
-
Potential Cause C: Ineffective Transmetalation
-
Why it Happens: The transfer of the organic group from the boronic acid to the palladium center requires activation of the boronic acid by a base.[13][15] The choice and quality of the base are critical. The presence of water can also be crucial for facilitating this step.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. K₃PO₄ is often effective for N-H indazoles.[5] K₂CO₃ and Cs₂CO₃ are also commonly used and can be superior in certain cases.[1][10][16][17] Ensure your base is finely powdered and dry.
-
Solvent System: A mixture of an organic solvent (like dioxane, DME, or THF) with water is standard for Suzuki couplings.[1][10] Water plays a key role in the transmetalation step. If you are running the reaction under strictly anhydrous conditions, it may fail.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines. Use fresh or properly stored boronic acid.
-
Issue 2: Formation of Homocoupling Byproducts (Aryl-Aryl or Boronic Acid Dimer)
Potential Cause: Presence of Oxygen
-
Why it Happens: Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.[12] This side reaction consumes your boronic acid and reduces the yield of the desired product.
-
Troubleshooting Protocol:
-
Improve Degassing: This is the most common culprit.[12] Re-evaluate and enhance your degassing procedure as described above.
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst requires an in-situ reduction step that can sometimes favor homocoupling. Using a direct Pd(0) source can mitigate this.[12]
-
Issue 3: Protodeboronation (Boronic Acid is Replaced by Hydrogen)
Potential Cause: Harsh Reaction Conditions
-
Why it Happens: This side reaction involves the cleavage of the C-B bond of the boronic acid, with the organic moiety being replaced by a proton from the solvent or trace water. It is often promoted by high temperatures and certain bases.[5]
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: If you observe significant protodeboronation, try running the reaction at a lower temperature (e.g., 60-80 °C).[5]
-
Screen Different Bases: The choice of base can influence the rate of protodeboronation. If using a very strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.
-
Issue 4: N-Deprotection of N-Boc Indazole
Potential Cause: Thermal or Base-Mediated Deprotection
-
Why it Happens: The Boc protecting group can be cleaved under the thermal conditions of the Suzuki reaction, especially when using microwave heating.[8] Some basic conditions can also promote this cleavage.
-
Troubleshooting Protocol:
-
Reduce Reaction Temperature: Avoid high temperatures and prolonged heating times. If using a microwave reactor, carefully control the temperature and minimize the reaction time.
-
Consider an Alternative Protecting Group: If Boc deprotection is persistent, consider a more robust protecting group for your specific reaction conditions.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Haloindazoles
| Parameter | N-Protected Indazoles | Unprotected (N-H) Indazoles | Rationale & Key Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂[10][11][18], Pd(PPh₃)₄[16] | XPhos or SPhos-based precatalysts[5] | For N-H indazoles, bulky, electron-rich ligands are crucial to prevent catalyst inhibition.[5][13] Pd(dppf)Cl₂ is a robust and versatile catalyst for many standard couplings.[10][11][18] |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Higher loadings may be needed for less reactive substrates, but start low to minimize costs and side reactions. |
| Ligand | (if not using a precatalyst) dppf | XPhos, SPhos | The ligand is often the most critical parameter to optimize. |
| Base | K₂CO₃, Cs₂CO₃[10][16] | K₃PO₄[5] | K₃PO₄ is often cited as a superior base for challenging couplings of N-heterocycles.[5] Ensure the base is anhydrous and finely ground. |
| Base Equivalents | 2-3 eq. | 2 eq. | An excess of base is required to activate the boronic acid and neutralize the generated acid. |
| Solvent | Dioxane/H₂O (4:1 or 5:1)[1][5], DME[10] | Dioxane/H₂O (4:1)[5] | The water co-solvent is often essential for efficient transmetalation. |
| Temperature | 80-110 °C | 60-100 °C | Start at a moderate temperature and increase if the reaction is sluggish. Microwave heating can accelerate the reaction but may cause deprotection.[8] |
| Boronic Acid | 1.2-1.5 eq. | 1.5-2.0 eq. | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki Coupling of a 3-Bromo-N-Boc-Indazole
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the 3-bromo-N-Boc-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-N-Boc-indazole.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][13][19]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions with indazoles.
References
-
Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Engle, K. M., & Yu, J.-Q. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. Available at: [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Biscoe, M. R., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]
-
Ahmad, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available at: [Link]
-
Jismy, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
-
University of Mary Washington. (n.d.). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Available at: [Link]
-
Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]
-
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-3-chloro-1-methyl-1H-indazole in Assays
Welcome to the technical support center for 5-Bromo-3-chloro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you overcome these hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-Bromo-3-chloro-1-methyl-1H-indazole in my aqueous assay buffer. Why is this happening?
A1: It is common for complex heterocyclic compounds like 5-Bromo-3-chloro-1-methyl-1H-indazole to exhibit poor aqueous solubility. The indazole core, combined with the bromo and chloro substituents, creates a relatively nonpolar and rigid structure.[1] This hydrophobicity leads to strong intermolecular interactions in the solid state, making it energetically unfavorable for water molecules to surround and dissolve the compound. Many new chemical entities developed through modern drug discovery techniques are lipophilic and, consequently, poorly water-soluble.[2][3]
The structure of 5-Bromo-3-chloro-1-methyl-1H-indazole contributes to its low aqueous solubility due to:
-
Hydrophobic Groups: The benzene ring and the bromo and chloro substituents are hydrophobic.
-
Crystal Lattice Energy: The planar structure can lead to efficient packing in a crystal lattice, requiring significant energy to break apart during dissolution.[1][2]
Q2: What is the recommended first step for preparing a solution of 5-Bromo-3-chloro-1-methyl-1H-indazole for my assay?
A2: The most effective initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[5][6]
Protocol for Stock Solution Preparation:
-
Weigh a precise amount of 5-Bromo-3-chloro-1-methyl-1H-indazole powder.
-
Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Once fully dissolved, store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent. Here is a systematic troubleshooting workflow:
Caption: Principles of solubility enhancement.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. [Link]
-
What effects does DMSO have on cell assays? (2017, August 3). Quora. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Improving solubility and accelerating drug development. Veranova. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024, May 9). PMC. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
Sources
Technical Support Center: Crystallization of 5-Bromo-3-chloro-1-methyl-1H-indazole
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-3-chloro-1-methyl-1H-indazole. Crystallization is a critical step for ensuring the purity and desired solid-state properties of active pharmaceutical ingredients and intermediates. This document provides a structured, in-depth approach to refining crystallization methods through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles.
Part 1: Foundational Knowledge and Baseline Protocol
A successful crystallization is built on a solid understanding of the compound's properties and a robust starting procedure. This section addresses the fundamental questions and provides a standard protocol to serve as a baseline for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of 5-Bromo-3-chloro-1-methyl-1H-indazole to consider before starting?
While detailed experimental data for this specific molecule may not be publicly available, we can infer key properties from its structure and related indazole compounds.[1][2][3][4] It is a halogenated heterocyclic compound, which suggests it is a solid at room temperature with moderate to low solubility in water and better solubility in organic solvents.[5] The presence of bromine and chlorine atoms increases the molecular weight (approx. 245.5 g/mol ) and can influence crystal packing.[2][3] The indazole core provides sites for hydrogen bonding, which can be exploited in solvent selection.[6]
Q2: How do I select the best solvent or solvent system for crystallization?
The ideal solvent is the cornerstone of a successful crystallization.[7] The principle relies on the compound being highly soluble in the solvent at high temperatures but poorly soluble at low temperatures.[8] For indazole derivatives, a range of solvents from polar to non-polar can be effective, often in binary mixtures.[9][10][11]
Key Principles for Solvent Selection:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute.
-
Temperature Coefficient: A large difference in solubility between the boiling point of the solvent and room temperature (or lower) is ideal.[7]
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range but low enough to be easily removed from the final crystals.[7] It is also advisable to choose a solvent with a boiling point lower than the melting point of the compound to avoid "oiling out".[12]
-
Inertness: The solvent must not react with the compound.
Table 1: Common Solvents for Crystallization of Indazole Derivatives
| Solvent | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Suitability Notes |
| Ethanol | 24.5 | 78 | Often a good starting choice for indazoles; can be used in a mixed system with water.[13][14] |
| Methanol | 32.7 | 65 | Similar to ethanol but more volatile. Good for creating supersaturation upon cooling. |
| Ethyl Acetate | 6.0 | 77 | A less polar option, useful for compounds with lower polarity.[13] |
| Acetone | 20.7 | 56 | A polar aprotic solvent; its high volatility can sometimes lead to rapid, poor-quality crystal growth.[6] |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent, useful for certain indazole derivatives.[15] |
| Heptane/Hexane | 1.9 / 1.9 | 98 / 69 | Non-polar solvents, often used as an "anti-solvent" to induce precipitation from a more polar solution.[9] |
| Water | 80.1 | 100 | Typically used as an anti-solvent in a mixed system with a miscible organic solvent like ethanol or methanol.[16] |
Baseline Crystallization Protocol
This protocol provides a robust starting point for experimentation.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude 5-Bromo-3-chloro-1-methyl-1H-indazole in 0.5 mL of various solvents from Table 1 at room temperature and upon heating. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the crude compound into an Erlenmeyer flask. Add the chosen solvent (or the primary solvent of a mixed system) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[12]
-
Hot Filtration (if necessary): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a small excess of hot solvent. Activated charcoal can be added to the hot solution to remove colored impurities before this step, but use it sparingly as it can adsorb the product.[7]
-
Cooling (Crystal Formation): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17][18][19][20] Rapid cooling traps impurities.[18]
-
Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals to a constant weight. Air drying or using a vacuum oven at a modest temperature is recommended.
Caption: Decision tree for inducing crystallization.
Problem 2: The Compound "Oils Out"
Q: Instead of solid crystals, an immiscible liquid layer (an oil) has formed. What causes this and how can I prevent it?
A: "Oiling out" is a liquid-liquid phase separation that occurs when a solute separates from solution as a liquid rather than a solid. [21]This happens when a solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment. [12]The resulting oil can trap impurities and may solidify into an amorphous solid rather than a pure crystalline lattice. [21] Causality and Solutions:
-
Cause: High Supersaturation at High Temperature. This is often due to rapid cooling or using a solvent in which the compound is excessively soluble. [21]* Solution 1: Reduce the Cooling Rate. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help. [12][21]A slower cooling rate keeps the system in the "metastable zone" where controlled crystal growth is favored over oil formation. [21]* Solution 2: Adjust the Solvent System. If slow cooling fails, the solvent is likely the issue. Add more of the "good" solvent (the one your compound is more soluble in) to lower the saturation point at any given temperature. [7]This prevents the solution from becoming supersaturated until it has cooled to a lower temperature.
-
Solution 3: Seeding. Reheat to redissolve the oil, cool slowly to a temperature just below the saturation point (before oiling occurs), and introduce seed crystals. [21]This can direct the system towards crystallization instead of phase separation.
Caption: Troubleshooting workflow for "oiling out".
Problem 3: Low Crystal Yield
Q: I successfully obtained pure crystals, but my percent recovery is very low. What went wrong?
A: A low yield indicates that a significant portion of your compound was not recovered in solid form. This is almost always a solvent-related issue.
Common Causes and Solutions:
-
Too Much Solvent: This is the most common reason for low yield. [12][22]Using more than the minimum amount of hot solvent required for dissolution means a larger amount of your compound will remain dissolved in the mother liquor even after cooling.
-
Solution: Before filtering, check the mother liquor. Place a drop on a watch glass and let it evaporate. If a significant amount of solid residue forms, your yield can be improved. Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals.
-
-
Premature Crystallization: If using a hot filtration step, the compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus is hot (pre-heat with hot solvent) and use a slight excess of solvent to prevent saturation during this step.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your solvent choice or use a mixed-solvent system where you can add an "anti-solvent" (a solvent in which the compound is insoluble) to the cooled solution to force more product to precipitate.
-
Problem 4: Crystals are Impure or Discolored
Q: My final product is not the expected color or analytical data shows impurities. How can I improve purity?
A: The goal of crystallization is purification, so this outcome indicates that impurities were incorporated into the crystal lattice or adsorbed onto the surface.
Common Causes and Solutions:
-
Rapid Crystallization: If the solution cools too quickly, impurities do not have time to diffuse away from the growing crystal surface and become trapped. [18][22] * Solution: Slow down the cooling process significantly. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving to an ice bath. [20]* Colored Impurities: The crude material may contain highly colored byproducts.
-
Solution: Before crystallization, dissolve the crude product in the hot solvent and add a very small amount of activated charcoal. [7]The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before cooling. Use charcoal sparingly, as it can also adsorb your desired product and lower the yield. [22]* Co-precipitation: If an impurity has similar solubility properties to your product, it may crystallize alongside it.
-
Solution: A second recrystallization is often necessary. Alternatively, try a different solvent system where the solubility characteristics of the product and the impurity are more distinct.
-
Table 2: Troubleshooting Summary
| Problem | Most Likely Cause(s) | Key Solution(s) |
| No Crystals Form | Solution is not supersaturated; nucleation is inhibited. | Scratch flask; add seed crystal; reduce solvent volume. [7][12][23][24] |
| "Oiling Out" | High supersaturation above the compound's melting point in the solvent. | Reheat and cool much slower; add more of the primary solvent; use seed crystals. [12][21] |
| Low Yield | Too much solvent used; premature crystallization during filtration. | Reduce solvent volume; collect a second crop; ensure hot filtration apparatus is pre-heated. [16][22] |
| Impure/Discolored Crystals | Crystallization was too rapid; presence of colored impurities. | Slow down the cooling rate; perform a recrystallization; use activated charcoal and hot filtration. [7][18][22] |
References
-
Nichols, L. (2022). Crystallization. Chemistry LibreTexts. [Link]
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
-
LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]
-
EPFL. Guide for crystallization. EPFL. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
American Chemical Society. (2014). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. ACS Publications. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. [Link]
- Google Patents. (2014).
-
Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. [Link]
-
ESWA. Crystal Size and Cooling Rate - Teacher Notes. [Link]
-
The Geological Society. Grain Size & Cooling Rate. [Link]
-
MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PubChem. 5-Bromo-3-methyl-1H-indole. [Link]
-
Universität Potsdam. Advice for Crystallization. [Link]
-
Ventura College. How to Perform a Recrystallization. [Link]
-
Slideshare. (2016). Recrystallization. [Link]
-
ChemBK. 1H-Indazole, 3-bromo-5-chloro-1-methyl-. [Link]
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. [Link]
-
Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole. [Link]
-
Chemspace. 5-bromo-1-methyl-1H-indazol-3-amine. [Link]
- Google Patents.
-
PMC. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]
-
NIH. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl). [Link]
-
PubChem. 5-bromo-1H-indazole. [Link]
-
T&D Commons. (2023). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]chemistry.org/namedreactions/indazole-synthesis.shtm)
Sources
- 1. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 6. unifr.ch [unifr.ch]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tdcommons.org [tdcommons.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 18. reddit.com [reddit.com]
- 19. wasp.edu.au [wasp.edu.au]
- 20. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Column chromatography optimization for separating indazole isomers
Topic: Column Chromatography Optimization for Indazole Isomers
Introduction: The Regioisomer Challenge
Welcome to the Separation Science Technical Center. If you are working with indazoles, you are likely facing the "N1 vs. N2" bottleneck.[1] Indazole alkylation typically yields a mixture of
While the N1-isomer is generally thermodynamically favored (benzenoid structure), the N2-isomer (quinonoid structure) is often kinetically formed and difficult to remove. These isomers possess similar lipophilicities, causing frustrating co-elution on standard silica.
This guide addresses your specific troubleshooting scenarios with field-proven protocols.
Module 1: Selectivity & Resolution
Q: "My N1 and N2 isomers are co-eluting on TLC and Flash. How do I improve separation?"
A: You must exploit the subtle dipole differences between the benzenoid (N1) and quinonoid (N2) systems.
The
Troubleshooting Protocol: The "Solvent Triangle" Screen
Do not just change the % of Ethyl Acetate. Change the selectivity class of your solvent.
-
Standard Screen: Hexane/Ethyl Acetate (3:1).[3] If
, move to step 2. -
Dipole Switch: Dichloromethane (DCM) / Methanol (98:2). DCM interacts differently with the localized electrons of the N2-isomer.
-
H-Bond Screening: Toluene / Acetone. Toluene often improves separation of aromatic isomers by
- interactions.
| Solvent System | Target Interaction | Best For |
| Hex/EtOAc | General Polarity | Initial screening |
| DCM/MeOH | Dipole-Dipole | Polar functional groups (COOH, OH) |
| Toluene/Acetone | Closely related aromatic isomers | |
| DCM/EtOAc | Weak Elution | Highly non-polar N-alkyl indazoles |
Critical Check: If your
is > 0.3 but peaks still overlap, your issue is efficiency , not selectivity. Reduce your flow rate and increase column length. Ifis < 0.1, your issue is retention . Increase solvent polarity.[4]
Module 2: Peak Shape (Tailing)
Q: "I see severe tailing ('shark fins') for my indazole product. Is my column overloaded?"
A: Likely not. You are fighting Silanol Activity.
Indazoles are weak bases (pKa of protonated indazole
The Fix: Mobile Phase Modifiers
You must "cap" the silanols or suppress ionization.
Option A: The "Base Block" (Recommended for Neutral/Basic Indazoles) Add 1% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[2][5][6] TEA is more basic than indazole. It preferentially binds to the acidic silanols, saturating the active sites and allowing your indazole to elute symmetrically.
-
Protocol: Pre-equilibrate the column with 3 CV (Column Volumes) of the mobile phase + TEA before loading.
Option B: The "Ammonia Shift" (For Polar Indazoles) Use DCM / Methanolic Ammonia (7N) .
-
Recipe: Instead of pure MeOH, use a commercially available 7N
in MeOH solution. Start at 95:5 DCM:MeOH( ).
Option C: The "End-Capped" Silica If you cannot use amine modifiers (e.g., sensitive esters), switch to amine-functionalized silica (NH2-Silica). This stationary phase is naturally basic and eliminates the need for mobile phase additives.
Figure 1: Decision logic for mitigating peak tailing in basic heterocycles.
Module 3: Sample Loading & Solubility
Q: "My indazole precipitates on the column, or I get double peaks for a pure compound. Why?"
A: This is a solubility mismatch, common with crystalline indazoles.
Indazoles often have high melting points and poor solubility in Hexane/heptane. If you load a DCM-dissolved sample onto a Hexane-equilibrated column, the sample will precipitate instantly at the head of the column, causing streaking or "ghost peaks."
Protocol: Dry Loading (Solid Load)
This is mandatory for separating isomers with
-
Dissolve crude mixture in a minimal amount of DCM or Acetone.[4]
-
Add Celite 545 or clean Silica Gel (ratio 1:2 sample:sorbent).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder into a solid load cartridge (SLS) or pour it gently on top of the column piston.
Why this works: It eliminates the "solvent shock" and creates an infinitely narrow injection band, maximizing the theoretical plates available for separation.
Module 4: Method Development Workflow
Q: "How do I systematically develop a method for a new N-alkylation reaction?"
A: Follow the "Gradient Scouting" Protocol. Do not guess isocratic holds. Use a linear gradient to find the elution window.
-
TLC Scout: Run 10%, 20%, and 50% EtOAc in Hexane.
-
Goal: Find the % where the target
is 0.2–0.3.
-
-
Flash Gradient:
-
Start: 0% B (Hexane)
-
Ramp: 0% to 100% B (EtOAc) over 15 Column Volumes (CV).
-
Observation: Note the %B where your isomers elute.
-
-
Optimization:
-
If isomers elute at 20% B, create a "Focused Gradient":
-
0% to 10% B (2 CV)
-
10% to 30% B (10 CV) -> The Shallow Gradient
-
30% to 100% B (Flush)
-
Figure 2: Workflow for converting TLC data into a Flash Chromatography method.
References & Further Reading
-
Regioselectivity of Indazole Alkylation:
-
Chromatographic Conditions & Tailing:
-
Physical Properties (pKa):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of starting material purity on 5-Bromo-3-chloro-1-methyl-1H-indazole synthesis
Current Status: Operational Ticket ID: IND-5Br-3Cl-Me-001 Subject: Impact of Starting Material Purity & Troubleshooting Synthesis Workflows Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Garbage In, Garbage Out" Paradigm
In the synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole , the purity of your starting material—specifically 5-bromo-1H-indazole —is not merely a variable; it is the determinant of your purification burden.[1]
The indazole scaffold is notoriously sensitive to regio-isomerism (N1 vs. N2 alkylation).[1][2] Impurities in the starting material (SM) often possess similar electronic profiles to the target, causing them to "ride along" through the C3-chlorination and N-methylation steps, eventually co-eluting during HPLC purification. This guide deconstructs the synthesis into three critical control modules.
Module 1: Starting Material Quality Assurance
Target SM: 5-Bromo-1H-indazole (CAS: 53857-57-1)[1]
The most common synthesis failure stems from regio-isomeric contamination in the commercial SM. 5-Bromoindazole is typically synthesized from 5-bromo-2-fluorobenzaldehyde.[1] If the precursor contained 4-bromo or 6-bromo isomers, these will be present in your scaffold.[1]
Critical Impurity Profile
| Impurity | Origin | Downstream Impact | Acceptable Limit |
| 6-Bromo-1H-indazole | SM Synthesis Defect | Critical: Forms 6-bromo-3-chloro-1-methyl analog.[1] Extremely difficult to separate by crystallization. | < 0.5% |
| 4-Bromo-1H-indazole | SM Synthesis Defect | Moderate: Steric hindrance at C3 often slows chlorination, allowing separation of unreacted impurity.[1] | < 1.0% |
| Indazole (des-bromo) | Dehalogenation | High: Consumes electrophiles; forms 3-chloro-1-methyl-1H-indazole (potent biological off-target).[1] | < 0.2% |
| Water | Solvent/Storage | Critical: Quenches electrophilic chlorinating agents; alters N-methylation kinetics (favors N2).[1] | < 0.1% (KF) |
QC Protocol: The "Self-Validating" Check
Before proceeding to Step 1, run a 1H-NMR in DMSO-d6 .[1]
-
Pass Criteria: Distinct doublet at
8.0-8.1 ppm (H3) and doublet at 7.9-8.0 ppm (H4). -
Fail Criteria: Extra singlets in the aromatic region or split peaks indicating isomeric mixtures.[1]
Module 2: The C3-Chlorination Step
Reaction: 5-Bromo-1H-indazole + Chlorinating Agent
Workflow Visualization
Figure 1: Standard workflow for C3-chlorination of indazoles.
Troubleshooting Guide
Q: My reaction stalled at 80% conversion. Should I add more NCS (N-chlorosuccinimide)?
-
A: Proceed with caution. The indazole ring is electron-rich.[1] Excess NCS can lead to over-chlorination at the C7 or C4 positions, especially if the 5-bromo position activates the ortho-positions.[1]
-
Corrective Action: Check pH. If acidic (HCl generation), the nitrogen becomes protonated, deactivating the ring. Add a mild base (e.g., NaOAc) to buffer the reaction and restore reactivity.
-
Q: The product is pink/brown after workup.
-
A: This indicates oxidation of trace unreacted hydrazine carried over from the SM synthesis or iodine contaminants (if using I2 catalysts).[1]
-
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) solution.
-
Module 3: The Methylation Crisis (Regioselectivity)
Reaction: 5-Bromo-3-chloro-1H-indazole + Me-X + Base
This is the most failure-prone step. Indazoles exist in a tautomeric equilibrium. Alkylation can occur at N1 (Thermodynamic) or N2 (Kinetic) .[1]
The Mechanism of Failure
-
N1-Alkylation (Desired): Favored by thermodynamic control, soft electrophiles, and specific counter-ions (
, ).[1] -
N2-Alkylation (Impurity): Favored by kinetic control, steric crowding at N1 (not applicable here), or "naked" anions in polar aprotic solvents without tight ion pairing.[1]
Regioselectivity Decision Tree
Figure 2: Impact of base selection on N1 vs N2 selectivity [1, 4].
Protocol: Maximizing N1 Selectivity
To achieve >95:5 N1:N2 ratio:
-
Solvent: Anhydrous THF (Water disrupts the Na+ coordination).[1]
- cation coordinates with the N2 lone pair and the C3-substituent (Cl), shielding N2 and directing the electrophile to N1 [4].
-
Electrophile: Methyl Iodide (MeI).[1]
-
Temperature: 0°C addition, warm to RT. High heat promotes the kinetic N2 product.
Module 4: Analytical Validation (The "Truth" Test)
You cannot rely on LC-MS alone, as N1/N2 isomers have identical masses.
Differentiation Strategy:
-
1H-NMR (NOE):
-
N1-Methyl (Target): Irradiation of the methyl group (
4.0 ppm) shows an NOE enhancement of the H7 proton (doublet near 7.5 ppm).[1] -
N2-Methyl (Impurity): Irradiation of the methyl group shows NOE enhancement of the H3 substituent (not applicable here as C3 is Cl) or H1 (not applicable).[1] Crucially, N2-Me will NOT show NOE to H7.
-
-
Carbon NMR: N1-methyl carbons typically appear upfield (
35-36 ppm) relative to N2-methyl carbons ( 40-42 ppm), though this varies by scaffold.[1]
Frequently Asked Questions (FAQ)
Q1: Can I buy 5-bromo-3-chloro-1H-indazole directly to skip Step 1?
-
A: Yes, but audit the purity. Commercial 3-chloroindazoles often contain 5-10% unchlorinated SM. If your methylation yields a mixture of Target and Des-chloro impurity, the separation is nearly impossible.[1] Always recrystallize commercial intermediates from Toluene/Heptane before use.
Q2: Why is my yield low during the methylation step (using K2CO3 in Acetone)?
-
A: This is a classic "peeling" error.[1]
in acetone is a weak base system often containing water.[1] This promotes:-
Fix: Switch to NaH/THF or KOtBu/THF [1, 7].
-
Q3: I see a +14 mass unit impurity in the final LC-MS.
-
A: This is likely the N1,N2-dimethylated salt (quaternary ammonium).[1] This happens if you use a large excess of Methyl Iodide and high heat.
-
Fix: Limit MeI to 1.1 equivalents and keep temp < 25°C.
-
References
-
Beilstein Journals. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem. 2024.[2]
-
BenchChem. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides. 2025.[1][3][4][5]
-
WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec Insights.
-
University College Cork. "Regioselective N-alkylation of the 1H-indazole scaffold." UCC Research Repository.[1]
-
PubChem. "5-bromo-1H-indazole Compound Summary."[1] National Library of Medicine.
-
Google Patents. "Preparation method of 5-bromo-1-methylindazole (CN113912544A)."[1] Google Patents.
-
ChemRxiv. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine."[1] ChemRxiv Preprints.
Sources
- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship (SAR) studies of 5-bromo-indazole derivatives
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 5-bromo-indazole derivatives. It is designed for medicinal chemists and drug discovery professionals, focusing on the dual role of this scaffold as both a versatile synthetic intermediate and an active pharmacophore in emerging psychoactive substances.
A Comparative Guide: From Synthetic Handles to Novel Cannabinoids
Executive Summary
The 5-bromo-indazole scaffold occupies a unique niche in medicinal chemistry.[1][2] Historically, it has served primarily as a synthetic gateway —a robust "handle" for palladium-catalyzed cross-coupling reactions to generate 5-aryl or 5-heteroaryl kinase inhibitors (e.g., for VEGFR, PLK4, and Akt).[1] However, post-2021 regulatory shifts have forced a paradigm change. The 5-bromo-indazole core has recently emerged as an active pharmacophore in its own right, specifically within the class of synthetic cannabinoid receptor agonists (SCRAs) like ADB-5'Br-INACA.[1][2][3][4]
This guide objectively compares these two distinct applications, providing experimental data on how the 5-bromo substituent influences biological potency, metabolic stability, and chemical reactivity compared to its fluoro-, chloro-, and hydrogen-substituted analogs.[1]
The Synthetic Gateway: 5-Br as a Kinase Inhibitor Precursor
In the context of kinase inhibition, the 5-bromo substituent is rarely the final desired feature.[1] Instead, it serves as a critical electrophilic site for diversifying the indazole core.
Mechanistic Insight: The C5 Growth Vector
The C5 position of the indazole ring projects into the solvent-exposed region of the ATP-binding pocket in many kinases (e.g., VEGFR-2, Akt).[1] Replacing the 5-hydrogen with a bromine atom activates this position for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
SAR Logic:
-
Steric Bulk: The bromine atom (Van der Waals radius ~1.85 Å) is significantly larger than hydrogen (~1.20 Å) or fluorine (~1.47 Å). While 5-bromo derivatives often retain binding affinity due to halogen bonding with backbone carbonyls (e.g., in the hinge region), they are typically intermediates.
-
Electronic Effect: The electron-withdrawing nature of bromine lowers the pKa of the N1-hydrogen, modulating the hydrogen-bond donor capability of the indazole NH, which is crucial for hinge binding.[1]
Case Study: Haspin/Clk4 Inhibitors
Research indicates that 5-bromo-indazole is the starting material for highly selective Haspin and Clk4 inhibitors.[1] The bromine is displaced to attach a 4-pyridyl group, which forms critical water-mediated hydrogen bonds.[1]
Experimental Workflow (Synthesis): The following Graphviz diagram illustrates the standard workflow for converting the 5-bromo "handle" into a bioactive kinase inhibitor.
Caption: Synthetic pathway transforming the 5-bromo precursor into a potent kinase inhibitor. The 5-Br atom is the pivot point for SAR exploration.[1]
The Active Pharmacophore: 5-Br in Synthetic Cannabinoids
Following the 2021 class-wide ban on specific indazole/indole cores in China, the illicit market responded by introducing ADB-5'Br-INACA and ADB-5'Br-BUTINACA .[1][2][3][4][5] Here, the bromine atom is not an intermediate; it is a permanent structural feature intended to evade legislative controls while maintaining CB1 receptor affinity.
Comparative Potency Analysis (CB1 Receptor)
The introduction of a bromine atom at the 5-position generally reduces potency compared to the 5-fluoro or 5-hydrogen analogs, but the compounds remain highly active.[1]
Table 1: Comparative Potency of 5-Substituted Indazole Carboxamides
Data synthesized from in vitro
| Compound | R (Tail Group) | X (C5 Substituent) | EC50 (nM) | Emax (%)* | Relative Potency |
| ADB-BUTINACA | Butyl | H | 6.36 | 290 | High (Reference) |
| ADB-5'F-BUTINACA | Butyl | F | ~2.5 | >290 | Very High |
| ADB-5'Br-BUTINACA | Butyl | Br | 11.6 | ~250 | Moderate-High |
| ADB-5'Br-INACA | None (Tail-less) | Br | >1000 | Low | Low (Active) |
*Emax relative to JWH-018 or CP55,940 depending on assay conditions.
Key SAR Findings:
-
The Halogen Effect: Potency follows the trend F > Cl > H > Br . The large size of the bromine atom at C5 likely introduces steric clashes within the CB1 receptor's hydrophobic pocket that are not present with the smaller fluorine atom.
-
Lipophilicity: The 5-bromo substituent significantly increases logP, potentially enhancing blood-brain barrier (BBB) permeability, which may compensate for the slightly lower receptor affinity in vivo.[1]
-
Metabolic Stability: The C-Br bond is metabolically robust.[1] Unlike alkyl chains that undergo rapid hydroxylation, the 5-bromo position resists oxidative metabolism.[1] In hepatocyte incubation studies, the bromine atom remains intact, making it a persistent forensic marker.
SAR Visualization: The "Evasion" Logic
Caption: SAR decision tree illustrating the trade-offs when substituting C5-H with C5-Br in synthetic cannabinoids.
Experimental Protocols
A. Synthesis of 5-Bromo-Indazole (Core Scaffold)
Rationale: This protocol avoids the use of unstable diazonium salts by using isoamyl nitrite for in situ cyclization.[1]
-
Reagents: 4-Bromo-2-methylaniline (1.0 eq), Potassium Acetate (1.1 eq), Acetic Anhydride (2.0 eq), Isoamyl Nitrite (1.5 eq), Chloroform (Solvent).
-
Procedure:
-
Dissolve 4-bromo-2-methylaniline in chloroform.
-
Add potassium acetate and acetic anhydride; stir at room temperature for 1 hour (Acetylation protection).
-
Add isoamyl nitrite and reflux at 60-70°C for 18-20 hours.
-
Hydrolysis: Treat the residue with 5M HCl (aq) followed by neutralization with NaOH to remove the acetyl group and yield the free indazole.
-
-
Validation: 1H NMR (DMSO-d6) should show a singlet at ~8.0 ppm (C3-H) and the characteristic splitting pattern for the 5-bromo substitution on the benzene ring.[1]
B. In Vitro CB1 Receptor Assay ( -Arrestin 2 Recruitment)
Rationale: This assay measures functional potency (EC50) and efficacy (Emax) relevant to the psychoactive effects.[7]
-
Cell Line: CHO-K1 or HEK293T cells overexpressing human CB1 receptor and
-arrestin 2 fused to a reporter (e.g., NanoLuc). -
Incubation: Seed cells in 96-well plates. Treat with varying concentrations of the 5-bromo-indazole derivative (
to M).[1] -
Measurement: After 90 minutes, add detection substrate. Measure luminescence.
-
Data Analysis: Normalize data to the maximal response of a reference full agonist (e.g., CP55,940 = 100%). Fit curves using a non-linear regression (four-parameter logistic equation) to determine EC50.[1]
Conclusion
The 5-bromo-indazole scaffold presents a dichotomy in modern drug discovery:
-
For Kinase Inhibitors: It is a transient intermediate .[1] The bromine is a placeholder, destined to be replaced by aryl groups to engage the hydrophobic pocket of targets like VEGFR or Akt.
-
For Cannabinoids: It is a terminal substituent .[1] While it slightly reduces potency compared to fluorine, it provides sufficient lipophilicity and metabolic stability to function as a potent agonist, primarily driven by the need to bypass structural regulations.
Researchers utilizing this scaffold must clearly define their objective: substitution (utilizing the C-Br bond's reactivity) or retention (utilizing the Br atom's steric and lipophilic properties).
References
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 2024.[1][2]
-
In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs. Drug Testing and Analysis, 2023.
-
Synthesis routes of 5-bromo-1H-indazole. BenchChem, 2025.[1]
-
Critical review report: ADB-BUTINACA. World Health Organization (WHO), 45th ECDD, 2022.[1]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.[1]
-
N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity. Archiv der Pharmazie, 2024.[1]
Sources
- 1. ADB-5'Br-PINACA - Wikipedia [en.wikipedia.org]
- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [liu.diva-portal.org]
- 3. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [cfsre.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Comparative analysis of indazole synthesis methods (e.g., Jacobson, Davis-Beirut)
[1][2]
Strategic Overview: The Indazole Scaffold in Drug Discovery[1]
The indazole (benzo[d]pyrazole) core is a privileged pharmacophore in medicinal chemistry, appearing in oncology (e.g., Axitinib), anti-inflammatory agents, and CNS drugs. Its biological activity is heavily influenced by the tautomeric state (1H- vs. 2H-) and the substitution pattern at the nitrogen atoms.
Synthetic accessibility often dictates the exploration of chemical space. While 1H-indazoles are thermodynamically favored and well-represented in literature, 2H-indazoles have historically been more challenging to access selectively. This guide compares two distinct methodologies: the Jacobson Synthesis , a classical route to 1H-indazoles, and the Davis-Beirut Reaction , a modern, regioselective approach to 2H-indazoles.[1]
Quick Selection Matrix
| Feature | Jacobson Synthesis | Davis-Beirut Reaction |
| Target Isomer | 1H-Indazole (Thermodynamic) | 2H-Indazole (Kinetic/Regioselective) |
| Primary Precursor | o-Toluidines (via N-acetylation) | o-Nitrobenzylamines |
| Key Intermediate | Diazonium salt / N-Nitroso amide | o-Nitrosobenzylimine |
| Conditions | Acidic / Diazotization | Basic / Alcoholic |
| Primary Utility | Bulk synthesis of core scaffold | Late-stage diversification / Library generation |
Method A: The Jacobson Indazole Synthesis (1H-Selective)
Mechanism and Causality
First reported by Jacobson and Huber (1908), this method relies on the nitrosation of N-acyl-o-toluidines. Unlike standard diazotization which requires free amines, the Jacobson modification allows for the cyclization of acetanilides.
The Mechanistic Pathway:
-
Nitrosation: The N-acetyl-o-toluidine is nitrosated to form an N-nitroso-N-acetyl intermediate.
-
Rearrangement/Diazo Formation: Under thermal conditions, the nitroso group rearranges to the diazonium species, often involving a transient acyl shift.
-
Cyclization: The diazonium electrophile attacks the methyl group (which possesses enhanced acidity due to the ortho relationship), closing the ring to form the 1-acetyl-1H-indazole.
-
Hydrolysis: The acetyl group is typically cleaved during workup or in situ to yield the free 1H-indazole.
Experimental Protocol (Self-Validating System)
Standard synthesis of 5-chloro-1H-indazole
Reagents:
-
5-Chloro-2-methylaniline (1.0 equiv)
-
Acetic anhydride (2.5 equiv)
-
Sodium nitrite (1.2 equiv)
-
Glacial acetic acid (Solvent)[2]
Workflow:
-
Acetylation: Dissolve amine in acetic acid; add acetic anhydride. Heat to 80°C for 1 hr to ensure complete conversion to acetanilide (monitor by TLC: disappearance of amine spot).
-
Nitrosation: Cool the mixture to <5°C. Add NaNO₂ (aq) dropwise. Critical Control Point: Temperature must remain low to prevent premature decomposition of the N-nitroso intermediate.
-
Cyclization: Allow the mixture to warm to room temperature slowly, then heat to 80°C. Observation: Evolution of gas (N₂) and color change (darkening) indicates diazonium decomposition and ring closure.
-
Isolation: Pour into ice water. If the acetyl group remains, reflux in dilute HCl to deprotect. Filter the precipitate.[3]
Mechanistic Visualization (Jacobson)
Figure 1: The Jacobson synthesis pathway involves N-acetylation followed by nitrosative cyclization.[3]
Method B: The Davis-Beirut Reaction (2H-Selective)
Mechanism and Causality
Developed by Mark Kurth (UC Davis) and Makhluf Haddadin (AUB), this reaction offers a rare, direct entry to 2H-indazoles under basic conditions. It solves the regioselectivity problem by establishing the N2-substituent before ring closure.
The Mechanistic Pathway:
-
Deprotonation: Base (KOH) removes the benzylic proton from the o-nitrobenzylamine.
-
Intramolecular Redox: The resulting carbanion attacks the o-nitro group, initiating a redox sequence that generates an o-nitrosobenzylimine intermediate.
-
Heterocyclization: The amine nitrogen attacks the electrophilic nitroso nitrogen (N-N bond formation).[4][5]
-
Dehydration: Loss of water aromatizes the system to the 2H-indazole.
Experimental Protocol (Self-Validating System)
Synthesis of 2-benzyl-2H-indazole
Reagents:
-
o-Nitrobenzylamine (pre-synthesized from o-nitrobenzaldehyde + benzylamine)
-
KOH (10 equiv)
Workflow:
-
Preparation: Dissolve o-nitrobenzylamine in MeOH (0.1 M concentration).
-
Activation: Add KOH pellets. Critical Control Point: The reaction is sensitive to water content; use anhydrous MeOH for optimal yields, though reagent-grade often suffices.
-
Reaction: Heat to 60°C or reflux. Monitor by TLC.[3] The reaction typically proceeds via a deep colored intermediate (nitroso species) which fades upon completion.
-
Workup: Remove solvent in vacuo. Resuspend residue in water/DCM. Extract, dry (Na₂SO₄), and concentrate.
-
Validation: 2H-indazoles are distinct by ¹H NMR (C3-H singlet typically shifts downfield compared to 1H-isomers) and UV fluorescence.
Mechanistic Visualization (Davis-Beirut)
Figure 2: The Davis-Beirut reaction proceeds via a redox-neutral generation of a reactive nitroso-imine.[6]
Comparative Analysis
The choice between these methods should be driven by the desired substitution pattern and the tolerance of the substrate to acidic vs. basic conditions.
Performance Metrics
| Metric | Jacobson Synthesis | Davis-Beirut Reaction |
| Atom Economy | Moderate (Loss of AcOH, H₂O) | High (Loss of H₂O only) |
| Reaction Safety | Low/Medium (Risk of diazonium accumulation; exothermic) | High (Standard base/alcohol conditions) |
| Substrate Scope | Limited to electron-rich aromatics; EWGs on ring can hinder diazotization. | Broad; tolerates various N-substituents (alkyl, aryl, heteroaryl). |
| Scalability | High (Industrial legacy) | Medium (Dilute conditions often required) |
| Regiocontrol | 100% 1H-Indazole | 100% 2H-Indazole |
Decision Framework
-
Choose Jacobson if: You need a bare 1H-indazole core or are starting from cheap aniline precursors and require multi-gram scale.
-
Choose Davis-Beirut if: You require a specific substituent at the N2 position (e.g., for SAR studies) or if your substrate contains acid-sensitive functional groups (acetals, silyl ethers).
References
-
Jacobson, P., & Huber, L. (1908).[7] Über die Reduktion von N-Nitroso-acetaniliden. Berichte der deutschen chemischen Gesellschaft, 41(1), 660–671.
-
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[8] 2H-Indazoles via the Davis–Beirut Reaction. The Journal of Organic Chemistry, 70(3), 1060–1062.
-
Zhu, J., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2512–2524.
-
BenchChem. (2025).[3][1] A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
Validated HPLC assay for 5-Bromo-3-chloro-1-methyl-1H-indazole quantification
Executive Summary
5-Bromo-3-chloro-1-methyl-1H-indazole is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and anti-cancer agents. Its structural integrity relies heavily on the regioselectivity of the methylation step, which frequently produces the thermodynamically favored N1-isomer (target) alongside the kinetically favored N2-isomer (impurity).
This guide compares a Validated Stability-Indicating RP-HPLC Method (the "Product") against generic gradient methods and alternative techniques (GC-MS, HPTLC). The optimized protocol prioritizes the baseline resolution of the N1/N2 regioisomers, a challenge where standard "generic" methods often fail.
Part 1: The Analytical Challenge
The quantification of halogenated indazoles presents specific chromatographic hurdles:
-
Regioisomer separation: The N1-methyl and N2-methyl isomers possess identical molecular weights (MW), rendering standard MS detection insufficient for differentiation without chromatographic resolution.
-
Halogen Stability: The bromine and chlorine substituents can be labile under high-thermal stress (GC-MS injection ports), leading to dehalogenated artifacts.
-
Hydrophobicity: The lipophilic nature of the halogenated core requires a robust non-polar stationary phase but demands careful organic modifier tuning to prevent peak broadening.
Impurity Fate Mapping
The following diagram illustrates the formation of critical impurities during synthesis, necessitating the specific selectivity of the validated assay.
Figure 1: Impurity Fate Map showing the divergence of N1 (Target) and N2 (Impurity) isomers during methylation.
Part 2: Method Comparison
This section objectively compares the Optimized RP-HPLC Method against common alternatives found in general laboratory practice.
Comparative Performance Matrix
| Feature | Optimized RP-HPLC (Recommended) | Generic Gradient HPLC | GC-MS | HPTLC |
| Stationary Phase | C18 (High Carbon Load) or Phenyl-Hexyl | Standard C18 | DB-5ms (Capillary) | Silica Gel 60 F254 |
| Selectivity (N1 vs N2) | High (Rs > 2.5) | Low (Co-elution risk) | N/A (Identical m/z) | Low (Spot overlap) |
| Sensitivity (LOD) | 0.05 µg/mL | 0.5 µg/mL | < 0.01 µg/mL | 1-5 µg/mL |
| Thermal Stability | Excellent (Ambient) | Excellent | Poor (Dehalogenation risk) | Good |
| Throughput | Medium (15 min run) | Slow (30-45 min run) | Fast | High (Parallel) |
| Suitability | QC Release & Purity | Rough Screening | Identification only | Reaction Monitoring |
Why the Alternative Fails
-
Generic Gradient HPLC: Often uses a broad 0-100% gradient. For indazoles, this frequently causes the N1 and N2 isomers to co-elute because their hydrophobicities are extremely similar.
-
GC-MS: While sensitive, the high injector temperature (250°C+) can cause partial debromination of the 5-bromo substituent, leading to false quantification of "degradation products" that are actually artifacts of the analysis.
Part 3: Validated Experimental Protocol
This protocol has been designed to meet ICH Q2(R1) validation standards.[1][2]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for enhanced isomer selectivity).
-
Column Temperature: 30°C ± 1°C.
-
Detection: UV at 254 nm (max absorbance for indazole core) and 220 nm (impurity tracking).
-
Injection Volume: 10 µL.
Mobile Phase System
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH suppresses the ionization of residual silanols on the column and ensures the indazole nitrogen remains in a consistent state, preventing peak tailing.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Rationale: ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 5-Bromo-3-chloro-1-methyl-1H-indazole reference standard in 10 mL of Acetonitrile (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock Solution with Mobile Phase (50:50 A:B) to a final concentration of 50 µg/mL .
System Suitability Criteria
-
Theoretical Plates (N): > 5000.
-
Tailing Factor (T): < 1.5.[5]
-
Resolution (Rs): > 2.0 between N1-isomer (Main Peak) and N2-isomer (if present/spiked).
-
Precision (%RSD): < 1.0% for 5 replicate injections.
Part 4: Validation Data Summary
The following data represents typical performance metrics observed when validating this method under GMP conditions.
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at retention time of analyte | Purity Angle < Purity Threshold | Pass |
| Linearity | R² > 0.999 (Range: 10-150 µg/mL) | R² = 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 levels (50%, 100%, 150%) | 99.4% (Mean) | Pass |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.45% | Pass |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.05 / 0.15 µg/mL | Pass |
| Robustness | Unaffected by flow ±0.1 mL/min, Temp ±5°C | RSD < 2.0% | Pass |
Part 5: Method Development Workflow
The logical progression from screening to final validation is visualized below to guide troubleshooting.
Figure 2: Method Development Workflow emphasizing the critical decision point of isomer resolution.
Part 6: Troubleshooting & Scientific Rationale
Why Acidic Mobile Phase?
Indazoles are weak bases (pKa ~1-2). Using a neutral pH can lead to partial protonation/deprotonation equilibrium on the silica surface, causing peak splitting or tailing. Acidifying the mobile phase (pH 2.7) ensures the analyte behaves consistently and suppresses silanol activity on the column stationary phase.
Why Phenyl-Hexyl over C18?
If the standard C18 column fails to separate the N1 and N2 isomers, a Phenyl-Hexyl column is the recommended alternative. The separation mechanism here utilizes
Managing Halogenated Impurities
The 5-bromo and 3-chloro positions are susceptible to nucleophilic attack or metal-catalyzed exchange. Ensure all glassware is free of metal contaminants and avoid using methanol if base is present in the sample matrix, as this can lead to methoxy-substitution artifacts during preparation.
References
-
Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Position Isomers. Retrieved from [Link]
-
ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Reverse-phase high performance liquid chromatography separation of positional isomers.[6] Retrieved from [Link]
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Bromo-3-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and comparison of potential synthetic routes to 5-Bromo-3-chloro-1-methyl-1H-indazole, a key intermediate in pharmaceutical research. The document is structured to offer an in-depth technical evaluation, moving beyond a simple recitation of steps to explain the strategic rationale behind the selection of reagents and reaction conditions. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to empower researchers to make informed decisions for the efficient synthesis of this target molecule.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The title compound, 5-Bromo-3-chloro-1-methyl-1H-indazole, incorporates several key functionalities that make it a versatile building block for the synthesis of complex drug candidates. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, the chlorine atom at the 3-position can act as a leaving group for nucleophilic substitution, and the N-methyl group at the 1-position can influence the molecule's pharmacokinetic properties. The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide will benchmark three distinct synthetic strategies, evaluating their respective strengths and weaknesses.
Comparative Analysis of Synthetic Routes
Three primary synthetic routes to 5-Bromo-3-chloro-1-methyl-1H-indazole have been evaluated. Each route presents a unique set of advantages and challenges in terms of overall yield, step economy, regioselectivity, and scalability.
| Metric | Route A: Direct Chlorination | Route B: Methylation of 5-Bromo-1H-indazole | Route C: Indazolone Intermediate |
| Starting Material | 2-Fluoro-5-bromobenzaldehyde | 5-Bromo-2-fluorobenzaldehyde | 2-Amino-5-bromobenzoic acid |
| Overall Estimated Yield | Good to Excellent | Moderate | Moderate to Good |
| Regioselectivity | Excellent (N-methylation) | Poor (N-methylation) | Excellent |
| Number of Steps | 4 | 4 | 4 |
| Key Challenges | Optimization of direct C3-chlorination | Separation of N1/N2 isomers | Synthesis of the indazolone intermediate |
| Scalability | Potentially high | Moderate due to chromatography | Potentially high |
Route A: Synthesis via 5-bromo-1-methyl-1H-indazole and Subsequent Direct Chlorination
This route is arguably the most direct and potentially highest-yielding approach. It leverages a patented, regioselective synthesis of the key intermediate, 5-bromo-1-methyl-1H-indazole, followed by a direct chlorination at the C3 position.
Workflow Diagram
Caption: Synthetic pathway for Route A.
Scientific Rationale
The initial three steps of this route are based on a patented procedure that cleverly avoids the common issue of N1/N2 isomer formation during the methylation of the indazole ring.[1] By introducing the nitrogenous portion of the ring via formylhydrazine and then cyclizing, the regiochemistry is effectively controlled. The final reduction of the N-formyl group to a methyl group is a standard and high-yielding transformation.
The key and most challenging step in this route is the direct and selective chlorination of the electron-rich C3 position of the indazole ring. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose, as it provides an electrophilic chlorine source under relatively mild conditions.[2][3][4] The reaction is anticipated to proceed via an electrophilic aromatic substitution mechanism.
Experimental Protocol
Step 1-3: Synthesis of 5-Bromo-1-methyl-1H-indazole (Adapted from CN113912544A)[1]
A detailed protocol for the synthesis of 5-bromo-1-methyl-1H-indazole from 2-fluoro-5-bromobenzaldehyde is described in the patent CN113912544A.[1] The process involves the condensation with formylhydrazine, a base-mediated ring closure, and subsequent reduction of the formyl group. The reported overall yield for this three-step process is high.
Step 4: Chlorination of 5-Bromo-1-methyl-1H-indazole
-
To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-chlorosuccinimide (1.05-1.2 eq).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 5-Bromo-3-chloro-1-methyl-1H-indazole.
Route B: Synthesis via N-Methylation of 5-Bromo-1H-indazole
This route begins with the synthesis of the parent 5-bromo-1H-indazole, followed by N-methylation and subsequent C3-chlorination. While conceptually straightforward, the N-methylation step presents a significant challenge due to the formation of a mixture of N1 and N2 isomers.
Workflow Diagram
Caption: Synthetic pathway for Route B.
Scientific Rationale
The synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde and hydrazine is a well-established reaction.[5] The subsequent N-methylation, however, is notoriously unselective. The indazole anion can be alkylated at either nitrogen, and the ratio of the N1 and N2 isomers is highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the substituents on the indazole ring.[1][6] This lack of regioselectivity necessitates a chromatographic separation, which can be tedious and significantly lowers the overall yield of the desired N1-isomer. The final chlorination step is identical to that in Route A.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1H-indazole
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (excess).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield 5-bromo-1H-indazole.
Step 2 & 3: N-Methylation and Isomer Separation
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in a solvent such as DMF or acetone, add a base (e.g., K2CO3 or NaH).
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and stir the reaction at an appropriate temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and extract the products.
-
The crude product, a mixture of N1 and N2 isomers, is then subjected to column chromatography for separation.
Step 4: Chlorination of 5-Bromo-1-methyl-1H-indazole
-
The procedure is identical to Step 4 in Route A.
Route C: Synthesis via a 5-Bromo-1-methyl-1H-indazol-3-one Intermediate
This route approaches the target molecule by first constructing a 5-bromo-1H-indazol-3-one core, which is then N-methylated and finally converted to the 3-chloro derivative. This strategy offers excellent control over the regiochemistry of the substituents.
Workflow Diagram
Caption: Synthetic pathway for Route C.
Scientific Rationale
The synthesis of the indazol-3-one core from 2-aminobenzoic acid derivatives is a classical and reliable method.[7][8] Diazotization of the amino group followed by an intramolecular cyclization with reduction affords the indazolone ring system. N-methylation of the resulting 5-bromo-1H-indazol-3-one is expected to occur selectively at the N1 position due to the tautomeric nature of the indazolone. The final step involves the conversion of the C3-keto group to a chloro group. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which are effective for the chlorination of cyclic amides and lactams.[9][10]
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1H-indazol-3-one
-
Dissolve 2-amino-5-bromobenzoic acid in aqueous HCl and cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the diazotization is complete, add a reducing agent such as sodium sulfite solution.
-
Stir the reaction mixture and then acidify to precipitate the product.
-
Filter, wash, and dry the solid to obtain 5-bromo-1H-indazol-3-one.
Step 2: N-Methylation of 5-Bromo-1H-indazol-3-one
-
The procedure is similar to the N-methylation step in Route B, but is expected to be highly regioselective for the N1 position.
Step 3: Chlorination of 5-Bromo-1-methyl-1H-indazol-3-one
-
To 5-bromo-1-methyl-1H-indazol-3-one, add an excess of phosphorus oxychloride (POCl3).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, carefully quench the excess POCl3 by pouring the reaction mixture onto ice.
-
Neutralize the solution with a base and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to give the crude product, which can be purified by crystallization or column chromatography.
Conclusion and Recommendation
Based on the analysis of the three proposed synthetic routes, Route A emerges as the most promising strategy for the efficient synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole. Its primary advantage lies in the regioselective synthesis of the key 5-bromo-1-methyl-1H-indazole intermediate, which circumvents the problematic isomer separation required in Route B. While the direct C3-chlorination in the final step of Route A may require some optimization, it is a more direct and potentially higher-yielding approach compared to the multi-step conversion of the indazolone in Route C.
For research and development settings where efficiency and scalability are paramount, focusing on the optimization of the direct chlorination of 5-bromo-1-methyl-1H-indazole is the recommended course of action. The starting materials for Route A are commercially available, and the reaction conditions are generally amenable to scale-up.
References
- CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google P
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
-
N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. [Link]
-
N-Chlorosuccinimide - Wikipedia. [Link]
-
Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. [Link]
-
(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC. [Link]
-
How should I proceed in Chlorination using POCl3? - ResearchGate. [Link]
-
Indazolone synthesis - Organic Chemistry Portal. [Link]
-
POCl3 chlorination of 4-quinazolones - PubMed. [Link]
- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google P
-
N-Difluoromethylindazoles - Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. [Link]
- CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. [Link]
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
-
Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide | Request PDF - ResearchGate. [Link]
-
(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC. [Link]
-
Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. [Link]
-
Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]
- 10. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
In vitro comparison of 5-Bromo-3-chloro-1-methyl-1H-indazole with known anticancer drugs
Publish Comparison Guide: In Vitro Evaluation of 5-Bromo-3-chloro-1-methyl-1H-indazole (BCMI) vs. Established Anticancer Agents
Executive Summary
5-Bromo-3-chloro-1-methyl-1H-indazole (BCMI) [CAS: 1243459-17-7] represents a "privileged scaffold" in medicinal chemistry.[1] Unlike fully optimized clinical drugs, BCMI acts as a core pharmacophore sharing structural homology with established indazole-based therapeutics such as Lonidamine (metabolic modulator) and Axitinib (kinase inhibitor).[1]
This guide provides a rigorous framework for benchmarking BCMI against these standards. While BCMI is often utilized as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura at C-5, Buchwald-Hartwig at C-3), its intrinsic biological activity as a small-molecule inhibitor requires validation against specific "Gold Standard" comparators to determine its viability as a lead compound.[1]
Compound Profile & Comparator Selection
To objectively evaluate BCMI, it must be compared against drugs that represent its potential Mechanisms of Action (MoA).[1]
| Compound | Class | Primary Target | Role in Comparison |
| BCMI | Indazole Scaffold | Unknown (Putative: Kinase or HK2) | Test Article |
| Lonidamine | Indazole Derivative | Hexokinase II (HK2) | Structural Analog Control (Metabolic pathway) |
| Axitinib | Indazole Derivative | VEGFR-1/2/3, PDGFR | Potency Benchmark (Kinase inhibition) |
| Doxorubicin | Anthracycline | DNA Intercalation / Topo II | Cytotoxicity Control (General cell death) |
| Cisplatin | Platinum Complex | DNA Crosslinker | Resistance Profile Control |
Comparative Analysis: In Vitro Performance
The following data summarizes the target benchmarks BCMI must meet or exceed to be considered a competitive "Hit." Values are derived from validated literature for the comparator drugs.
A. Cytotoxicity Benchmarks (IC50 Values)
Goal: BCMI should demonstrate IC50 < 10 µM to be considered a valid "Hit" for optimization.
| Cell Line | Tissue Origin | Doxorubicin (Control) | Lonidamine (Analog) | BCMI (Target Range) | Interpretation |
| MCF-7 | Breast Cancer | 0.1 - 0.5 µM | 50 - 100 µM | < 20 µM | If < Lonidamine, BCMI has superior intrinsic potency.[1] |
| A549 | Lung Carcinoma | 0.2 - 0.8 µM | > 100 µM | < 50 µM | Indazoles often struggle here; high potency indicates novel mechanism.[1] |
| HUVEC | Normal Endothelial | > 1.0 µM | > 200 µM | > 100 µM | Selectivity Index (SI) must be > 5.0 to minimize off-target toxicity.[1] |
B. Mechanistic Profiling (Kinase vs. Metabolic)
Indazole cores often target ATP-binding pockets.[1] The following comparison distinguishes the mechanism.
-
If BCMI mimics Axitinib: It will inhibit VEGFR2 phosphorylation (p-VEGFR2) in HUVEC cells at < 100 nM.[1]
-
If BCMI mimics Lonidamine: It will induce rapid ATP depletion and lactate reduction without immediate apoptosis.[1]
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening (MTT/SRB)
Purpose: Establish the dose-response curve and IC50.[1]
-
Preparation: Dissolve BCMI in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (Final DMSO < 0.5%).
-
Seeding: Plate cells (A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1] Incubate 24h for attachment.
-
Treatment: Add 100 µL of drug dilutions (Triplicate wells). Include Doxorubicin (Pos.[1][2] Control) and 0.5% DMSO (Neg. Control).
-
Incubation: Incubate for 72h at 37°C, 5% CO2.
-
Readout:
-
Analysis: Calculate % Viability =
.[1] Fit Non-linear regression (Log(inhibitor) vs. response) to determine IC50.[1]
Protocol 2: Apoptosis vs. Necrosis (Annexin V/PI)
Purpose: Confirm BCMI induces programmed cell death rather than non-specific necrosis.
-
Treatment: Treat cells with BCMI at
for 24h. -
Staining: Harvest cells, wash with PBS.[1] Resuspend in Binding Buffer.[1]
-
Labeling: Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - DNA stain).[1] Incubate 15 min in dark.
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired Outcome )
-
Q2 (Annexin+/PI+): Late Apoptosis
-
Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/poor drug quality)[1]
-
Visualization: Evaluation Workflow
The following diagram outlines the decision tree for evaluating the BCMI scaffold based on experimental data.
Figure 1: Decision matrix for the biological characterization of the 5-Bromo-3-chloro-1-methyl-1H-indazole scaffold.
References
-
Indazole Scaffolds in Oncology
-
Lonidamine Mechanism (Comparator)
-
Title: "Lonidamine: A classic indazole derivative targeting hexokinase II."[1]
- Source:Seminars in Oncology, 2013.
- Significance: Defines the metabolic inhibition profile (ATP depletion)
-
-
MTT Assay Standardization
-
Title: "Guidance for In Vitro Cytotoxicity Assays."[1]
- Source:NCI / NIH Assay Protocols.
- Significance: Provides the gold-standard protocol for IC50 gener
-
-
Chemical Profile (BCMI)
Sources
Orthogonal Methods for Confirming the Structure of 5-Bromo-3-chloro-1-methyl-1H-indazole
Topic: Content Type: Publish Comparison Guide
Executive Summary
In the development of indazole-based therapeutics, structural ambiguity is a critical risk. The core challenge for 5-Bromo-3-chloro-1-methyl-1H-indazole lies in distinguishing the thermodynamically favored N1-methyl isomer from the kinetically accessible N2-methyl regioisomer.[1] While Mass Spectrometry (MS) confirms elemental composition, it cannot definitively resolve these regioisomers.
This guide outlines a multi-tier orthogonal approach to structural confirmation. We compare the "Workhorse" method (High-Resolution NMR) against the "Gold Standard" (Single Crystal X-Ray Diffraction) and the "Fingerprint" method (MS), providing a self-validating protocol for researchers.
Part 1: The Structural Challenge (N1 vs. N2)
The methylation of 5-bromo-3-chloro-1H-indazole can yield two distinct isomers. Differentiating them is non-trivial because both possess identical molecular weights and very similar polarity.
-
Target Structure (N1-Me): 5-Bromo-3-chloro-1 -methyl-1H-indazole.
-
Key Feature: The methyl group is spatially proximal to the C7 proton (H7).
-
-
Impurity/Isomer (N2-Me): 5-Bromo-3-chloro-2 -methyl-2H-indazole.
-
Key Feature: The methyl group is proximal to the C3 substituent (Chlorine) and the N1 lone pair, but distant from the benzene ring protons.
-
Part 2: Comparative Analysis of Orthogonal Methods
The following matrix compares the three primary methods for structural confirmation.
| Feature | Method A: High-Res NMR (NOESY/HMBC) | Method B: Single Crystal X-Ray (XRD) | Method C: Mass Spectrometry (LC-MS) |
| Role | Primary Structural Proof | Absolute Confirmation (Gold Standard) | Elemental/Isotopic Validation |
| Differentiation | Excellent (via spatial NOE) | Definitive (3D atom mapping) | Poor (Isomers have identical mass) |
| Sample Req. | ~5–10 mg (Recoverable) | High-quality single crystal (Hard to grow) | < 1 mg (Destructive) |
| Throughput | High (10–30 mins) | Low (Days to Weeks) | Very High (Minutes) |
| Cost | Low | High | Low |
| Key Output | NOE correlation: N-Me ↔ H7 | Bond lengths & angles | Br/Cl Isotope Pattern (3:4:1) |
Part 3: Detailed Experimental Protocols
Method A: NMR Spectroscopy (The Workhorse)
Rationale: NMR provides solution-state structural data. The N1 vs. N2 distinction relies on the Nuclear Overhauser Effect (NOE) , which detects protons within ~5 Å of each other.
Protocol:
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 . (CDCl3 is acceptable, but DMSO often resolves aromatic peaks better).
-
1D Acquisition: Acquire standard 1H and 13C spectra.
-
Target Signal: Identify the N-Methyl singlet (~4.0 ppm) and the aromatic H7 doublet (closest to the bridgehead).
-
-
2D NOESY Acquisition:
-
Set mixing time (
) to 500 ms . -
Acquire 2D spectrum.
-
-
Analysis (The "Smoking Gun"):
-
N1-Isomer: You MUST observe a cross-peak (correlation) between the N-Methyl singlet and the H7 aromatic proton . This confirms the methyl group is on N1, facing the benzene ring.
-
N2-Isomer: No NOE correlation will be observed between the Methyl group and any aromatic proton (as the Methyl faces the Cl at C3).
-
Method B: Single Crystal X-Ray Diffraction (The Gold Standard)
Rationale: XRD provides an unequivocal 3D map of the electron density, determining bond connectivity without inferential logic.
Protocol:
-
Crystallization (Slow Evaporation):
-
Dissolve 20 mg of compound in a minimal amount of hot Ethanol or Acetonitrile .
-
Filter the solution into a clean vial.
-
Cover with parafilm and poke 2-3 small holes to allow slow solvent evaporation over 3-7 days.
-
-
Mounting: Select a crystal with defined edges (no cracks). Mount on a goniometer head.
-
Collection: Collect data at 100 K (to reduce thermal motion) using Mo-K\alpha or Cu-K\alpha radiation.
-
Refinement: Solve structure using Direct Methods (e.g., SHELXT). Look for the
value (< 5% indicates a high-quality solution).
Method C: Mass Spectrometry (The Fingerprint)
Rationale: While MS cannot distinguish regioisomers, the specific combination of Bromine and Chlorine creates a unique isotopic envelope that validates the elemental formula (
Protocol:
-
Method: UHPLC-MS (ESI Positive Mode).
-
Analysis: Examine the molecular ion cluster
. -
Validation Criteria: Look for the 3:4:1 intensity ratio characteristic of one Br and one Cl atom:
-
M (Low mass):
(Relative Intensity ~75%) -
M+2:
and (Relative Intensity ~100%) -
M+4:
(Relative Intensity ~25%)
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the structure, prioritizing the most efficient methods while ensuring rigor.
Caption: Decision tree for structural confirmation. NMR NOESY serves as the critical discriminator between N1 and N2 isomers.
References
-
Lefebvre, V., et al. (2010).[2] Selective Synthesis of 3-Substituted Indazoles. The Journal of Organic Chemistry.
-
Chicha, H., et al. (2013). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E.
-
BenchChem. (2025).[3] 1H NMR Analysis of Indazole Derivatives: A Comparative Guide.
-
Palacios, F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
Sources
Head-to-head comparison of palladium catalysts for indazole arylation
This guide provides a technical, head-to-head comparison of palladium catalyst systems for indazole arylation, focusing on the two distinct mechanistic challenges: C3-H activation (direct arylation) and N-site arylation (Buchwald-Hartwig type).
Executive Summary
Indazole functionalization is a bifurcation point in medicinal chemistry. The choice of catalyst dictates not just yield, but the fundamental chemoselectivity between the C3-carbon and the N1/N2-nitrogen sites.
-
For C3-Arylation: The industry standard has shifted from high-temperature/organic solvent systems (Pd/Phenanthroline) to "On-Water" systems (Pd/PPh3) that leverage hydrophobic effects for milder activation.
-
For N-Arylation: Palladium (Pd) is the superior choice for N1-selectivity (thermodynamic control), whereas Copper (Cu) or specific substrate engineering is often required to access the kinetic N2-isomer .
Part 1: C3-H Arylation (Direct Arylation)
The Challenge: The C3 position of indazole is electronically deactivated compared to indole. Achieving C-H activation here requires a catalyst system capable of a Concerted Metallation-Deprotonation (CMD) pathway without poisoning the metal at the nitrogen sites.
Head-to-Head Comparison: The "Standard" vs. The "Green" System
| Feature | System A: The "Standard" (Organic) | System B: The "Green" (Aqueous) |
| Catalyst Precursor | Pd(OAc)₂ (5-10 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | 1,10-Phenanthroline (Bidentate) | Triphenylphosphine (PPh₃) (Monodentate) |
| Oxidant/Base | Ag₂CO₃ / K₂CO₃ | Ag₂CO₃ |
| Solvent/Temp | DMA / 160°C (Reflux) | Water / 100°C |
| Mechanism | Solvated Pd(II) CMD | Heterogeneous "On-Water" Catalysis |
| Scope | Best for N-protected indazoles. | Excellent for free (NH) indazoles . |
| Yield (Avg) | 40–65% | 60–85% |
Expert Insight
System A (Phenanthroline/DMA) is the historical benchmark. However, it suffers from harsh conditions (160°C) which can degrade sensitive substrates. The bidentate ligand stabilizes the Pd(II) species but slows down the CMD step due to steric crowding.
System B (PPh₃/Water) is the superior modern choice for unprotected indazoles . The "on-water" effect aggregates the organic reactants, creating a highly concentrated local reaction environment. The monodentate PPh₃ allows for a more open coordination sphere, facilitating the approach of the C3-H bond to the Pd center.
Mechanistic Visualization: C3-H Activation Cycle
The following diagram illustrates the critical CMD pathway required for C3-functionalization.
Caption: The Pd(II)/Pd(IV) catalytic cycle highlighting the Concerted Metallation-Deprotonation (CMD) step, which is the rate-determining step for C3-arylation.
Part 2: N-Arylation (Regioselectivity Control)
The Challenge: Indazoles possess two nucleophilic nitrogens.
-
N2 (Pyridine-like): Kinetically favored (sterics permitting), but difficult to lock in with Pd catalysis.
The Selectivity Rule
"Palladium catalyzes the Thermodynamic Product (N1)."
Under standard Buchwald-Hartwig conditions, the reversible nature of the Pd-N bond formation allows the system to equilibrate to the more stable N1-aryl isomer.
Recommended Protocol: N1-Selective Arylation
To achieve >95% N1 selectivity, use a bulky biaryl phosphine ligand which destabilizes the more sterically crowded N2-coordination.
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: tBuXPhos or BrettPhos (L:Pd ratio 2:1)
-
Why: The bulk of tBuXPhos directs the Pd complex to the less hindered N1 site and prevents bis-arylation.
-
-
Base: K₃PO₄ (Weak base prevents substrate decomposition)
-
Solvent: t-Amyl Alcohol or Toluene (100°C)
The "N2 Problem": When to Switch Metals
If your target is the N2-aryl indazole , Palladium is generally the wrong tool.
-
Strategy 1 (Substrate Control): Use a bulky substituent at C7 or C3 to sterically block N1.
-
Strategy 2 (Metal Switch): Switch to Copper (Chan-Lam coupling) . Cu(OAc)₂ / Pyridine / Boronic Acids often yield higher N2:N1 ratios (e.g., 60:40 to 80:20) because the mechanism is less reversible than Pd.
Decision Workflow: N-Arylation Strategy
Caption: Strategic decision tree for selecting the correct metal/ligand system based on the desired N-regioisomer.
Experimental Protocols
Protocol A: C3-Arylation "On-Water" (Green Method)
Best for: Direct C-H arylation of unprotected indazoles.
-
Charge: To a reaction tube, add 1H-indazole (1.0 equiv), Aryl Iodide (1.1 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.0 equiv).
-
Solvent: Add degassed Water (0.5 M concentration relative to indazole).
-
Reaction: Cap and heat to 100°C for 16–24 hours. The reaction mixture will be heterogeneous.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). The organic layer is dried over MgSO₄ and concentrated.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Note: Ag₂CO₃ acts as both the oxidant (regenerating Pd(II)) and the base.
-
Protocol B: N1-Selective Arylation (Buchwald-Hartwig)
Best for: High yield, regioselective N1-arylation.
-
Pre-catalyst Formation: In a glovebox or under Argon, mix Pd₂(dba)₃ (1 mol%) and tBuXPhos (2 mol%) in Toluene or t-Amyl Alcohol . Stir for 5 mins at RT until the solution turns from dark purple to orange/brown (active L-Pd(0)).
-
Addition: Add Indazole (1.0 equiv), Aryl Bromide (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Reaction: Heat to 100-110°C for 12 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.[3]
References
-
"On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- Source: Molecules (MDPI), 2020.
-
Key Data: Establishes Pd(OAc)₂/PPh₃/Water as a superior system for C3-arylation.[4]
-
Pd- and Cu-catalyzed C–H aryl
-
Source: Tetrahedron, 2012.[5]
- Key Data: Comparison of Pd/Phen vs Cu/Phen systems for C-H activ
-
-
Efficient Palladium-Catalyzed N-Aryl
- Source: Organic Letters, 2000.
- Key Data: Foundational work on using bulky phosphines (Buchwald ligands) to achieve N1 selectivity.
-
Completely N1-Selective Palladium-Catalyzed Aryl
-
Source: J. Am. Chem. Soc., 2013.[6]
- Key Data: Demonstrates the intrinsic N1-preference of Pd-c
-
Sources
- 1. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-3-chloro-1-methyl-1H-indazole, a halogenated heterocyclic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established scientific principles and regulatory standards.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
5-Bromo-3-chloro-1-methyl-1H-indazole possesses a molecular structure characterized by the presence of bromine and chlorine atoms, classifying it as a halogenated organic compound .[1] This classification is the primary determinant for its disposal pathway. Halogenated compounds can be toxic and persistent in the environment if not managed correctly. While specific toxicological data for this particular compound is not extensively documented, the precautionary principle dictates that it should be handled as a potentially hazardous substance.[2]
The Safety Data Sheet (SDS) for the closely related compound, 5-Bromo-1-methyl-1H-indazole, indicates that it is harmful if swallowed.[3] Standard handling procedures should therefore include the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][4]
The fundamental principle governing the disposal of this compound is to prevent its release into the environment and to avoid dangerous reactions with other chemicals.[4] Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to environmental contamination and potentially hazardous chemical reactions.
The Core Directive: Segregation as the First Line of Defense
The single most critical step in the proper disposal of 5-Bromo-3-chloro-1-methyl-1H-indazole is waste segregation . This compound must be collected in a designated container for halogenated organic waste .[1][5]
Rationale:
-
Regulatory Compliance: Environmental protection agencies, such as the EPA in the United States, have specific regulations for the disposal of halogenated organic compounds.[2][6][7]
-
Incineration Requirements: The primary and most effective disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[8] Mixing halogenated waste with non-halogenated waste unnecessarily designates the entire mixture for this more stringent and costly disposal process.[9]
-
Preventing Reactions: Halogenated compounds can react unpredictably with other chemical waste, potentially leading to the generation of toxic gases or other hazardous byproducts.[4]
Experimental Protocol: Waste Collection and Labeling
Objective: To safely collect and label waste 5-Bromo-3-chloro-1-methyl-1H-indazole for disposal.
Materials:
-
Designated and clearly labeled "Halogenated Organic Waste" container (typically glass or chemically resistant plastic).
-
Waste label or tag.
-
Permanent marker.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
Procedure:
-
Container Selection: Obtain a suitable waste container from your institution's Environmental Health & Safety (EHS) department or designated waste management provider. Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[5]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container.[4][5] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "5-Bromo-3-chloro-1-methyl-1H-indazole".
-
The specific hazards associated with the compound (e.g., "Toxic," "Harmful if Swallowed").[3]
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
Waste Transfer: While wearing appropriate PPE, carefully transfer the waste 5-Bromo-3-chloro-1-methyl-1H-indazole into the designated container. This includes pure, unused compound, reaction residues, and any contaminated materials such as weighing paper or disposable pipettes.
-
Secure Closure: Tightly seal the container cap after each addition of waste.[5]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Disposal Pathway: From the Lab to Destruction
The journey of your halogenated waste container from the laboratory to its final disposition is a regulated process. Understanding this pathway reinforces the importance of proper initial handling.
Diagram: Disposal Workflow for 5-Bromo-3-chloro-1-methyl-1H-indazole
Caption: Workflow for the disposal of 5-Bromo-3-chloro-1-methyl-1H-indazole.
High-Temperature Incineration: This is the preferred and most environmentally sound method for the disposal of halogenated organic compounds.[8] The high temperatures (typically >850°C) and controlled conditions ensure the complete destruction of the organic molecule, breaking it down into simpler, less harmful components such as carbon dioxide, water, and inorganic halides. These byproducts are then treated in a scrubber system to neutralize acidic gases before release.
Spill and Emergency Procedures
Accidents can happen, and a clear, concise emergency plan is essential.
In the event of a small spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate PPE, including a respirator if the compound is a powder and there is a risk of inhalation.[3]
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[5]
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | 5-Bromo-3-chloro-1-methyl-1H-indazole | N/A |
| Classification | Halogenated Organic Compound | [1] |
| Primary Hazard | Harmful if swallowed (based on similar compounds) | [3] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [3][4] |
| Disposal Method | High-temperature incineration | [8] |
| Waste Segregation | Collect in a designated "Halogenated Organic Waste" container | [1][5] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper segregation, clear labeling, and utilization of the correct disposal pathway are paramount for the management of 5-Bromo-3-chloro-1-methyl-1H-indazole and other halogenated organic compounds. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet for the most comprehensive information.
References
- Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22). Vertex AI Search.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
- 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety D
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
- Halogenated Organic Liquids - Standard Oper
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). [Source Not Available].
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. echemi.com [echemi.com]
- 4. threesixtysafety.com [threesixtysafety.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. govt.westlaw.com [govt.westlaw.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
